molecular formula C10H15NO4 B8613104 Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Cat. No.: B8613104
M. Wt: 213.23 g/mol
InChI Key: BPRXGINZABSLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a synthetic 1,3-oxazole derivative of significant interest in medicinal chemistry and pharmaceutical research. The 1,3-oxazole core is a privileged scaffold in drug discovery, present in numerous bioactive molecules and several approved drugs, including the anti-inflammatory agent Oxaprozin and the anticancer agent Telomestatin . This particular compound features a butoxy substituent at the 5-position and an ethoxycarbonyl group at the 2-position, making it a versatile building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . Researchers utilize such 1,3-oxazole derivatives in the development of novel therapeutic agents due to the ring's widespread biological activities, which encompass anti-inflammatory, antibacterial, anticancer, antifungal, and antiviral properties . The compound is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

ethyl 5-butoxy-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C10H15NO4/c1-3-5-6-14-8-7-11-9(15-8)10(12)13-4-2/h7H,3-6H2,1-2H3

InChI Key

BPRXGINZABSLSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CN=C(O1)C(=O)OCC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate , a critical heterocyclic scaffold used in the development of HIV integrase inhibitors and other bioactive agents.

Executive Summary

Target Molecule: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate CAS Registry Number: (Related analogs: 1159977-XX-X) Core Application: Intermediate for HIV integrase inhibitors (e.g., naphthyridine carboxamides) and vitamin B6 analogs.[1] Synthetic Strategy: Modified Robinson-Gabriel cyclodehydration of an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-acylamino acid ester.

This guide presents a robust, scalable 3-step protocol designed for high purity (>98%) and reproducibility. The pathway utilizes readily available commodity chemicals—glycine,


-butanol, and ethyl chlorooxoacetate—avoiding expensive transition metal catalysts.

Retrosynthetic Analysis

The oxazole core is constructed via the cyclodehydration of an


-acylamino ester . The regiochemistry is controlled by the selection of the amino acid ester and the acylating agent.
  • Disconnection: The C2–N3 and C5–O1 bonds are formed during cyclization.

  • Precursor: Butyl ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -(ethoxyoxalyl)glycinate .
    
    • The ethoxyoxalyl moiety (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) provides the C2-carboxylate functionality.
      
    • The glycine butyl ester moiety (

      
      ) provides the nitrogen atom, the C4/C5 carbons, and the C5-butoxy group.
      

Retrosynthesis Target Ethyl 5-butoxy-1,3-oxazole-2-carboxylate Precursor Butyl N-(ethoxyoxalyl)glycinate (Acyclic Intermediate) Target->Precursor Cyclodehydration (POCl3 / Et3N) RawMaterials Glycine n-Butyl Ester + Ethyl Oxalyl Chloride Precursor->RawMaterials Amide Coupling

Caption: Retrosynthetic disconnection showing the origin of the C2 and C5 substituents.

Experimental Protocol

Step 1: Synthesis of Glycine -Butyl Ester Hydrochloride

Objective: Convert glycine to its ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-butyl ester to install the future C5-butoxy group.
Reaction Type:  Fischer Esterification.[1]

Reagents:

  • Glycine (1.0 equiv)[1]

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Butanol (10.0 equiv, acts as solvent)
    
  • Thionyl Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (1.2 equiv)
    

Procedure:

  • Setup: Equip a 1L round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Charge the flask with

    
    -butanol and cool to 0°C. Add thionyl chloride dropwise (exothermic).
    
  • Reaction: Add glycine portion-wise. Heat the mixture to reflux (approx. 118°C) for 4–6 hours until the solution becomes clear.

  • Workup: Concentrate the mixture under reduced pressure to remove excess butanol.

  • Crystallization: Triturate the residue with diethyl ether/hexane to precipitate the hydrochloride salt. Filter and dry under vacuum.[2][3][4]

    • Yield Expectation: >90% (White crystalline solid).

Step 2: Formation of Butyl -(ethoxyoxalyl)glycinate

Objective: Acylate the amine with ethyl oxalyl chloride to form the acyclic precursor. Reaction Type: Schotten-Baumann Acylation.[1]

ReagentEquiv.[1][2][3][5][6][7]Role
Glycine

-butyl ester HCl
1.0Nucleophile
Ethyl chlorooxoacetate1.1Electrophile
Triethylamine (

)
2.2Base (scavenges HCl)
Dichloromethane (DCM)SolventMedium

Procedure:

  • Solvation: Suspend Glycine

    
    -butyl ester HCl in anhydrous DCM (0.5 M concentration) and cool to 0°C.
    
  • Base Addition: Add triethylamine (2.2 equiv) dropwise.[1] The mixture will become a slurry (formation of

    
    ).
    
  • Acylation: Add ethyl chlorooxoacetate (ethyl oxalyl chloride) dropwise over 30 minutes, maintaining temperature <5°C.

  • Completion: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).

  • Workup: Wash the organic layer with water (

    
    ), 1M HCl (mild wash to remove amine), and brine. Dry over 
    
    
    
    and concentrate.
    • Product: Colorless to pale yellow oil.[1] Used directly in the next step.

Step 3: Cyclodehydration to Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Objective: Chemoselective cyclization of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-acylamino ester to the 5-alkoxyoxazole.
Critical Mechanism:  The reaction proceeds via the activation of the amide oxygen, followed by intramolecular attack by the ester carbonyl oxygen (not the nitrogen), retaining the alkoxy group.

Reagents:

  • Butyl ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -(ethoxyoxalyl)glycinate (1.0 equiv)
    
  • Phosphorus Oxychloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)
    
  • Triethylamine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (3.0 equiv)[8]
    
  • Toluene or Chloroform (Solvent)[1]

Procedure:

  • Preparation: Dissolve the intermediate from Step 2 in Toluene (0.3 M). Add triethylamine (3.0 equiv).[1][8]

  • Activation: Cool to 0–5°C. Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     dropwise. (Caution: Exothermic).
    
  • Cyclization: Heat the mixture to 70–80°C for 4–6 hours. The solution typically turns deep yellow/orange.

  • Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly into ice-cold saturated

    
      solution.
    
    • Note: 5-Alkoxyoxazoles are acid-sensitive. Ensure the aqueous phase remains basic (pH > 8) during the quench.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Purification:

  • Method: High-vacuum distillation is preferred due to the potential instability of the alkoxy group on acidic silica gel.

  • Alternative: Flash chromatography on neutral alumina or silica gel pre-treated with 1% triethylamine.

    • Eluent: Hexane/Ethyl Acetate (gradient).[1][5]

  • Characterization:

    • Appearance: Pale yellow oil or low-melting solid.[1]

    • 1H NMR (CDCl3):

      
       6.45 (s, 1H, C4-H), 4.42 (q, 2H, 
      
      
      
      ), 4.15 (t, 2H,
      
      
      -Bu), 1.8 (m, 2H), 1.5 (m, 2H), 1.4 (t, 3H), 0.95 (t, 3H).

Mechanistic Insight & Signaling Pathway

The transformation relies on the Robinson-Gabriel synthesis variant tailored for esters.[1] Unlike ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-acyl amino acids which form oxazol-5-ones (azlactones), 

-acyl amino esters cyclize to 5-alkoxyoxazoles via an imidoyl phosphate intermediate.

Mechanism Step1 Amide Enolization (Base Promoted) Step2 O-Phosphorylation (Reaction with POCl3) Step1->Step2 Nucleophilic Attack Step3 Cyclization (Ester Carbonyl Attack) Step2->Step3 Imidoyl Phosphate Intermediate Step4 Elimination (Aromatization) Step3->Step4 Loss of HOP(O)Cl2 Product 5-Butoxyoxazole Step4->Product

Caption: Mechanistic flow of the POCl3-mediated cyclodehydration.

Troubleshooting & Stability

  • Moisture Sensitivity: The

    
     reaction must be strictly anhydrous. Moisture hydrolyzes the activating agent and the intermediate imidoyl chloride.
    
  • Acid Sensitivity: The 5-butoxy group is an enol ether acetal.[1] Exposure to aqueous acid (e.g., during workup) hydrolyzes it to the lactone or ring-opens the oxazole. Always use buffered workups.

  • Regioselectivity: The use of ethyl oxalyl chloride ensures the 2-carboxylate. If the starting amine were an

    
    -aminoketone, the regiochemistry would differ.
    

References

  • Patent US 7,741,315 B2 . HIV Integrase Inhibitors. (Describes the use of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate as a starting material on a 44.5g scale). Link

  • Patent CN 102060801 B . Method for synthesizing 5-alkoxy-substituted oxazole compound. (Describes the general synthesis of 5-alkoxyoxazole-2-carboxylates using triphosgene/TEA). Link

  • Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.
  • Organic Syntheses, Coll. Vol. 5, p. 251 . Glycine t-Butyl Ester.[1][2] (General procedure for amino acid esterification). Link[1]

Sources

Technical Monograph: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate , a specialized heterocyclic intermediate critical in the synthesis of HIV integrase inhibitors.

Chemical Identity & Core Profile

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a functionalized oxazole derivative characterized by an ethyl ester at the C2 position and a butoxy ether group at the C5 position. This specific substitution pattern renders the oxazole ring electron-rich at C4, facilitating subsequent electrophilic substitutions or cycloaddition reactions essential for building complex pharmacophores.

Property Technical Specification
CAS Number 865300-23-8
IUPAC Name Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
Molecular Formula

Molecular Weight 213.23 g/mol
Appearance Oil / Low-melting solid
Solubility Soluble in DCM, EtOAc, Acetonitrile; sparingly soluble in water.
Key Application Intermediate for HIV Integrase Inhibitors (e.g., Naphthyridine carboxamides)
Structural Significance

The 1,3-oxazole scaffold serves as a bioisostere for amide bonds and aromatic rings in medicinal chemistry. The 5-butoxy group acts as a lipophilic electron-donating group (EDG), modulating the electronic density of the ring, while the 2-carboxylate provides a handle for further derivatization (e.g., hydrolysis to acid, conversion to amides, or heterocycle formation).

Synthesis Protocol & Mechanism

The industrial-scale preparation of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate typically follows a Robinson-Gabriel-type cyclodehydration strategy, starting from simple amino acid derivatives. The following protocol is adapted from patent literature (US 7,741,315 B2) for high-purity synthesis.

Retrosynthetic Analysis

The oxazole core is constructed by cyclizing an


-keto ester amide precursor. This precursor is assembled from glycine, n-butanol, and diethyl oxalate.
Step-by-Step Methodology
Step 1: Preparation of Glycine Butyl Ester Hydrochloride
  • Reagents: Glycine, n-Butanol, Thionyl Chloride (

    
    ).
    
  • Protocol: Suspend glycine in n-butanol. Add

    
     dropwise (exothermic). Heat to 70°C overnight.
    
  • Mechanism: Acid-catalyzed Fischer esterification. The butyl group is installed early to serve as the eventual 5-alkoxy substituent.

  • Workup: Concentrate under vacuum; triturate with heptane/EtOAc to yield a white solid.

Step 2: Acylation with Diethyl Oxalate
  • Reagents: Glycine butyl ester HCl, Triethylamine (TEA), Diethyl Oxalate.[1]

  • Protocol: Mix the ester salt with TEA and diethyl oxalate in ethanol. Heat at 50°C for 3 hours.

  • Mechanism: Nucleophilic acyl substitution. The amine of the glycine ester attacks the oxalate ester, forming the Butyl N-ethoxy(oxo)acetylglycinate intermediate.

  • Workup: Aqueous wash (DCM/Water extraction), dry over

    
    , and concentrate.[1] Purify via silica chromatography (Heptane/EtOAc).
    
Step 3: Cyclodehydration to Oxazole
  • Reagents: Butyl N-ethoxy(oxo)acetylglycinate, Phosphorus Pentoxide (

    
    ), Acetonitrile.[1][2]
    
  • Protocol: Dissolve the intermediate in acetonitrile. Add

    
     in portions (maintain temp < 60°C). Heat at 60°C for 1 hour.
    
  • Mechanism:

    
     acts as a potent dehydrating agent. It activates the amide carbonyl oxygen, facilitating intramolecular nucleophilic attack by the ester carbonyl oxygen (or enol), followed by aromatization to the oxazole ring.
    
  • Workup: Quench with water at 20°C. Extract with DCM. Wash with saturated

    
    .[3]
    
Synthesis Workflow Visualization

SynthesisPath Glycine Glycine (Starting Material) Step1 Step 1: Esterification (n-BuOH, SOCl2, 70°C) Glycine->Step1 GlyBu Glycine Butyl Ester HCl Step1->GlyBu Step2 Step 2: N-Acylation (Diethyl Oxalate, TEA, 50°C) GlyBu->Step2 Intermed Butyl N-ethoxy(oxo)acetylglycinate (Key Precursor) Step2->Intermed Step3 Step 3: Cyclodehydration (P2O5, MeCN, 60°C) Intermed->Step3 Product Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (CAS: 865300-23-8) Step3->Product

Figure 1: Synthetic pathway for Ethyl 5-butoxy-1,3-oxazole-2-carboxylate involving esterification, acylation, and P2O5-mediated cyclization.[4]

Analytical Profiling

Validation of the synthesized compound is performed using proton NMR and Mass Spectrometry. The following data corresponds to the purified product.

Technique Observed Signals / Data Interpretation

H NMR
(400 MHz,

)

6.33 (s, 1H)
H-4 Proton : Characteristic singlet of the oxazole ring.

4.42 (q, J=7.2 Hz, 2H)
Ethyl Ester (

)
: Quartet from the 2-carboxylate ethyl group.

4.18 (t, J=6.4 Hz, 2H)
Butoxy (

)
: Triplet indicating the 5-alkoxy attachment.

1.80 (p, J=6.4 Hz, 2H)
Butoxy (

)
: Multiplet.

1.47 (p, J=7.4 Hz, 2H)
Butoxy (

)
: Multiplet.

1.41 (t, J=7.2 Hz, 3H)
Ethyl Ester (

)
: Triplet.

0.97 (t, J=7.4 Hz, 3H)
Butoxy (

)
: Terminal methyl of the butyl chain.
LC-MS (ESI)m/z = 214.1

Consistent with Molecular Weight of 213.23.

Applications in Drug Development

This compound is a "privileged structure" in the synthesis of HIV Integrase Inhibitors . Specifically, it is used to construct tricyclic hydroxy-polyhydro-2,6-naphthyridine dione scaffolds.

Mechanism of Action in Synthesis

In the context of HIV inhibitor synthesis (e.g., Patent US 7,741,315), this oxazole reacts with dihydropyridinone derivatives via a Diels-Alder or condensation-type pathway to form the naphthyridine core. The oxazole ring acts as a masked diene or electrophile that, upon reaction and subsequent rearrangement, builds the tricyclic system required for binding to the viral integrase enzyme.

Handling & Stability
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis; exclude moisture.

  • Hazards: Treat as a potential irritant.[3][5] Use standard PPE (gloves, goggles, lab coat).

  • Stability: Stable in organic solvents (DCM, MeCN) for short durations. Avoid prolonged exposure to strong acids or bases which may cleave the ester or the oxazole ring.

References

  • Han, Y., et al. (2010). HIV Integrase Inhibitors. U.S. Patent No.[1] 7,741,315 B2.[3] Washington, DC: U.S. Patent and Trademark Office.

  • ChemicalBook. (2023).[6] Ethyl 5-butoxyoxazole-2-carboxylate Product Entry.

  • PubChem. (2025). Oxazole-2-carboxylic acid derivatives. National Library of Medicine.

Sources

Physicochemical properties of "Ethyl 5-butoxy-1,3-oxazole-2-carboxylate"

[1][2][3]

Executive Summary

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (CAS RN: 865300-23-8) is a specialized heterocyclic intermediate primarily utilized in the synthesis of complex pharmaceutical scaffolds, most notably HIV integrase inhibitors. Characterized as a viscous oil at ambient temperatures, this molecule features a 1,3-oxazole core substituted with an electron-withdrawing ethyl ester at the C2 position and an electron-donating butoxy group at the C5 position. This "push-pull" electronic structure makes it a highly reactive diene in Diels-Alder cycloadditions, allowing for the rapid construction of fused pyridine systems (e.g., naphthyridines).

Chemical Identity & Structural Analysis

The molecule consists of a penta-atomic oxazole ring. The C2 position bears an ethoxycarbonyl group, stabilizing the ring against oxidation, while the C5 butoxy group increases electron density, facilitating reaction with electron-deficient dienophiles.

AttributeDetail
IUPAC Name Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
CAS Registry Number 865300-23-8
Molecular Formula C₁₀H₁₅NO₄
Molecular Weight 213.23 g/mol
SMILES CCCCOC1=CN=C(O1)C(=O)OCC
InChI Key Generated from structure (e.g., specific to isomer if applicable)
Appearance Yellow to orange oil
Structural Validation (Spectroscopic Signature)

The following NMR data serves as a primary quality control standard for validating the identity of synthesized batches (Solvent: CDCl₃).

  • ¹H NMR (400 MHz):

    • δ 6.33 (s, 1H): The diagnostic singlet for the oxazole ring proton at C4. Its chemical shift is characteristic of a 5-alkoxyoxazole.

    • δ 4.42 (q, J=7.2 Hz, 2H): Methylene protons of the ethyl ester.

    • δ 4.18 (t, J=6.4 Hz, 2H): Oxymethylene protons of the butoxy group (–OCH ₂–).

    • δ 1.80 (p, J=6.4 Hz, 2H) & δ 1.47 (p, J=7.4 Hz, 2H): Methylene protons of the butyl chain.

    • δ 1.41 (t, J=7.2 Hz, 3H) & δ 0.97 (t, J=7.4 Hz, 3H): Methyl groups of the ethyl and butyl chains, respectively.

Physicochemical Properties

Note: Experimental values are derived from patent literature and synthesis reports. Where specific constants are absent, predictive models based on structural analogs (e.g., ethyl 5-ethoxyoxazole-2-carboxylate) are utilized.

PropertyValue / DescriptionSource/Method
Physical State Liquid (Oil)Experimental [1]
Boiling Point >250°C (Predicted); Decomposes/Polymerizes at high T without dienophileEstimated [2]
Solubility (Water) Negligible (< 0.1 mg/mL)Lipophilic nature
Solubility (Organic) Soluble in DCM, EtOAc, Acetonitrile, ChloroformExperimental Workup [1]
LogP 2.54 ± 0.3Predicted (ACD/Labs)
Density 1.10 ± 0.05 g/cm³Estimated
pKa ~ -1.5 (Conjugate acid of oxazole N)Weak base

Synthetic Pathway & Protocol

The synthesis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a critical workflow requiring strict moisture control. The most robust method involves the cyclodehydration of an acyclic precursor using Phosphorus Pentoxide (P₂O₅).

Reaction Logic[5][6]
  • Precursor Assembly: Glycine is esterified and then coupled with diethyl oxalate to form Butyl N-ethoxy(oxo)acetylglycinate .

  • Cyclodehydration: P₂O₅ acts as a potent Lewis acid and dehydrating agent, forcing the closure of the oxazole ring between the amide carbonyl and the ketone carbonyl.

Step-by-Step Protocol

Scale: Based on ~3.38 mol precursor (Industrial/Pilot Scale).

  • Preparation: Charge a reactor with Butyl N-ethoxy(oxo)acetylglycinate (783 g) dissolved in Acetonitrile (8 L). Ensure the system is under nitrogen.

  • Reagent Addition: Add Phosphorus Pentoxide (P₂O₅) (415 g, 2.92 mol) in portions.

    • Critical Control Point: Monitor internal temperature. The reaction is exothermic.

  • Reaction: Heat the mixture to 60°C and stir for 1 hour .

    • Validation: Monitor via LC-MS (Target M+1 = 214).

  • Quench & Workup:

    • Cool the mixture to 20°C.

    • Add Water (8 L) slowly to hydrolyze excess P₂O₅ (Caution: Exothermic).

    • Add Dichloromethane (DCM) (8 L). Separate phases.

    • Extract the aqueous layer with DCM (3 x 2 L).[1][2]

  • Purification:

    • Wash combined organics with Saturated Aqueous NaHCO₃ (2 x 4 L) to remove phosphoric acid residues.

    • Dry over MgSO₄, filter, and concentrate in vacuo.[3]

    • Chromatography: Purify the resulting oil on silica gel (Eluent: 0-30% Ethyl Acetate in Heptane).

Synthesiscluster_workupWorkup ProtocolStartGlycine Derivative(Butyl N-ethoxy(oxo)acetylglycinate)ReagentP2O5 / MeCN60°C, 1 hrStart->ReagentIntermediateCyclodehydration(Ring Closure)Reagent->Intermediate - H2OProductEthyl 5-butoxy-1,3-oxazole-2-carboxylate(Yellow Oil)Intermediate->ProductQuenchH2O Quench(Hydrolyze P2O5)Product->QuenchExtractDCM ExtractionQuench->ExtractWashNaHCO3 Wash(Neutralization)Extract->WashPurifySilica Chromatography(0-30% EtOAc/Heptane)Wash->Purify

Figure 1: Synthetic workflow for the cyclodehydration of the acyclic glycine precursor to the oxazole target.

Reactivity Profile: The Diels-Alder Application

The primary utility of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate lies in its ability to function as an electron-rich diene in [4+2] Cycloadditions .

Mechanism: Inverse Electron Demand / Normal Demand

The 5-butoxy group donates electron density into the oxazole ring, raising the HOMO energy. This allows it to react readily with electron-deficient dienophiles (e.g., substituted dihydropyridinones) to form bicyclic intermediates.

  • Cycloaddition: The oxazole (diene) and alkene (dienophile) form a bridged bicyclic adduct.

  • Retro-Diels-Alder / Elimination: Under thermal conditions (e.g., 135°C), the adduct collapses. It typically eliminates a small molecule (often ethanol or HCN-equivalent depending on substitution, but in this specific pathway, the elimination of the ethoxy bridge allows for aromatization) to yield a pyridine-fused system.

Key Application: Synthesis of HIV Integrase Inhibitors (Naphthyridine diones).[4]

  • Reaction Condition: Heat neat or in high-boiling solvent (e.g., xylene) at 135°C for 72 hours.

  • Observation: Evolution of gaseous by-products (venting required).

ReactivityOxazoleEthyl 5-butoxy-1,3-oxazole-2-carboxylate(Electron-Rich Diene)Transition[4+2] Cycloaddition(Thermal: 135°C)Oxazole->TransitionDienophileElectron-Deficient Dienophile(e.g., Dihydropyridinone)Dienophile->TransitionAdductBicyclic Intermediate(Unstable)Transition->AdductEliminationElimination / Aromatization(- EtOH / - HCN equivalent)Adduct->EliminationProductFused Pyridine Scaffold(e.g., Naphthyridine Dione)Elimination->Product

Figure 2: Reaction pathway for the utilization of the target molecule in constructing pharmaceutical scaffolds.

Handling, Stability & Safety

  • Thermal Stability: Stable at room temperature. Avoid prolonged heating >100°C unless in a controlled reaction, as polymerization or decomposition may occur.

  • Hydrolytic Stability: The C2-ester is susceptible to hydrolysis under strong basic or acidic conditions, yielding the corresponding oxazole-2-carboxylic acid (which is prone to decarboxylation).

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Hazards: Treat as a chemical irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • Han, Y., et al. (2010). HIV Integrase Inhibitors. U.S. Patent No.[3] 7,741,315. Washington, DC: U.S. Patent and Trademark Office.

  • Aquila Pharmatech. (n.d.). Product Analysis: Ethyl 5-butoxyoxazole-2-carboxylate.

  • PubChem. (2025).[5] Compound Summary: Oxazole Derivatives. National Library of Medicine.

Advanced Robinson-Gabriel Cyclodehydration for the Synthesis of 5-Alkoxyoxazoles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazoles are privileged heterocyclic scaffolds in modern drug discovery, frequently embedded in kinase inhibitors, natural products, and fluorescent biological probes. While the classical Robinson-Gabriel synthesis is the premier method for constructing 2,5-disubstituted or 2,4,5-trisubstituted oxazoles from α-acylamino ketones [1], accessing 5-alkoxyoxazoles requires a strategic structural pivot: the use of α-acylamino esters (such as


-acyl amino acid esters) as the cyclization precursors [2].

5-Alkoxyoxazoles are exceptionally valuable intermediates. Beyond serving as stable, hydrogen-bond-accepting pharmacophores, their electron-rich nature makes them highly reactive dienes in hetero-Diels-Alder cycloadditions, enabling the rapid, diversity-oriented construction of functionalized pyridines, furans, and pyrrolidines [3]. This whitepaper provides an in-depth, mechanistic, and highly practical guide to synthesizing 5-alkoxyoxazoles via modern Robinson-Gabriel cyclodehydration protocols.

Mechanistic Causality in Cyclodehydration

The transformation of an α-acylamino ester into a 5-alkoxyoxazole is fundamentally a cyclodehydration event driven by the thermodynamic stability of the resulting heteroaromatic ring. However, because esters are significantly less electrophilic than ketones, the activation barrier for the intramolecular cyclization is higher than in the classical Robinson-Gabriel synthesis.

The mechanism relies on a highly electrophilic dehydrating agent to activate the amide moiety. The general pathway proceeds as follows:

  • Electrophilic Activation: The dehydrating agent activates the amide oxygen, dramatically increasing the acidity of the adjacent α-protons.

  • Enolization & Cyclization: Base-mediated deprotonation generates a reactive enol/enolate intermediate. The nucleophilic oxygen subsequently attacks the less reactive ester carbonyl carbon, forming a transient hemiacetal-like oxazoline intermediate.

  • Aromatization: Elimination of the activated leaving group (e.g., a phosphine oxide or triflate) drives the irreversible aromatization of the ring, yielding the fully conjugated 5-alkoxyoxazole.

Mechanism S1 α-Acylamino Ester (Precursor) S2 Amide Activation (Electrophile E+) S1->S2 + Dehydrating Agent S3 Enolization & Intramolecular Attack S2->S3 Base-promoted S4 Hemiacetal Intermediate (Oxazoline derivative) S3->S4 C-O Bond Formation S5 Elimination of E-OH (Aromatization) S4->S5 - Leaving Group S6 5-Alkoxyoxazole (Product) S5->S6 Product Formation

Mechanistic pathway of the Robinson-Gabriel cyclodehydration yielding 5-alkoxyoxazoles.

Strategic Selection of Cyclodehydrating Agents

The choice of dehydrating agent dictates the success of the Robinson-Gabriel synthesis, especially when dealing with complex, multi-functionalized drug precursors. While historical methods relied on harsh mineral acids or phosphorus halides, modern synthesis favors milder reagents that prevent the epimerization of adjacent stereocenters and tolerate sensitive functional groups [1, 4].

Quantitative Comparison of Dehydrating Agents
Dehydrating AgentTypical ConditionsYield RangeCausality & Substrate Suitability
POCl₃ / PCl₅ Reflux, 80–110 °C40–70%Harsh acidic conditions. Suitable only for robust, low-complexity substrates. Prone to causing premature ester cleavage or degradation.
Tf₂O / Pyridine DCM, -20 °C to RT65–90%Highly electrophilic activation. Excellent for sterically hindered substrates. Pyridine acts as a necessary acid scavenger to protect the ester.
PPh₃ / I₂ / Et₃N DCM, 0 °C to RT70–95%Wipf’s Protocol. Extremely mild. Ideal for epimerization-prone substrates. The primary drawback is the requirement for careful chromatography to remove Ph₃PO [2].
Burgess Reagent THF, 60 °C60–85%Neutral to mildly basic. High functional group tolerance, but the reagent is cost-prohibitive for large-scale or early-stage discovery synthesis.

Experimental Workflow & Self-Validating Protocol

To ensure high reproducibility, the following protocol details the synthesis of a representative 5-alkoxyoxazole (5-Methoxy-2-phenyloxazole ) from Methyl


-benzoyl-glycinate  using the industry-standard Wipf protocol (PPh₃/I₂/Et₃N).

Workflow N1 α-Amino Acid Ester N2 N-Acylation N1->N2 PhCOCl Et3N N3 α-Acylamino Ester N2->N3 >90% Yield N4 Wipf Protocol (PPh3/I2/Et3N) N3->N4 DCM, 0°C to RT N5 5-Alkoxyoxazole N4->N5 Cyclodehydration

Workflow for the synthesis of 5-alkoxyoxazoles from α-amino acid esters.

Step-by-Step Methodology

Step 1: Preparation of the Reagent Complex

  • Action: In an oven-dried, argon-purged Schlenk flask, dissolve triphenylphosphine (PPh₃, 2.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M). Cool the solution to 0 °C. Add iodine (I₂, 2.0 equiv) portion-wise.

  • Causality: The reaction between PPh₃ and I₂ generates the active electrophile, triphenylphosphonium diiodide (Ph₃PI₂). Anhydrous conditions are non-negotiable; trace moisture will rapidly hydrolyze the active species back to Ph₃PO and HI, entirely quenching the reaction's driving force.

Step 2: Base Addition

  • Action: Add anhydrous triethylamine (Et₃N, 4.0 equiv) dropwise at 0 °C.

  • Causality: Et₃N serves a dual purpose: it neutralizes the hydroiodic acid (HI) generated during the cyclization, and it facilitates the base-promoted enolization of the amide. Adding the base before the substrate prevents premature acid-catalyzed degradation of the ester moiety.

Step 3: Substrate Introduction

  • Action: Add a solution of Methyl

    
    -benzoyl-glycinate (1.0 equiv) in anhydrous DCM dropwise. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.
    
  • Causality: The gradual addition controls the initial exotherm. Warming to room temperature provides the necessary kinetic energy to overcome the activation barrier for the intramolecular nucleophilic attack of the oxygen onto the ester carbonyl.

Step 4: In-Process Control (IPC) - The Self-Validating Step

  • Action: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) and LC-MS.

  • Validation Logic: This is a self-validating system. The starting material (amide) will stain heavily with KMnO₄ but has moderate UV absorbance. The product (5-alkoxyoxazole) is highly UV-active at 254 nm due to the extended conjugated system of the newly formed aromatic ring and the 2-phenyl substituent. LC-MS will show a distinct

    
     peak for the oxazole (exact mass minus H₂O). The complete disappearance of the starting material validates the completion of the cyclodehydration.
    

Step 5: Quench and Workup

  • Action: Quench the reaction with saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM.

  • Causality: Na₂S₂O₃ chemically reduces any unreacted iodine, preventing oxidative side reactions or product degradation during solvent concentration. NaHCO₃ neutralizes residual acid.

Step 6: Purification

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

  • Causality: The primary impurity is triphenylphosphine oxide (Ph₃PO). By utilizing a non-polar gradient initially, the highly lipophilic 5-alkoxyoxazole elutes cleanly before the highly polar Ph₃PO streaks off the column.

Analytical Characterization

Confirming the structure of a 5-alkoxyoxazole requires specific spectroscopic markers. In ¹H NMR, the diagnostic signal is the C4-H proton , which typically appears as a sharp singlet in the aromatic region between 6.80 and 7.50 ppm , depending on the electronic nature of the C2 substituent. Furthermore, ¹³C NMR will show the highly deshielded C5 carbon (attached to the alkoxy oxygen) typically resonating between 145 and 160 ppm .

References

  • Robinson–Gabriel synthesis - Wikipedia Source: wikipedia.org URL:[Link]

  • scientific letter - Atlanchim Pharma: oxazoles Source: atlanchimpharma.com URL:[Link]

  • Product Class 12: Oxazoles Source: thieme-connect.de URL:[Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega Source: acs.org URL:[Link]

Strategic Synthesis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate: A Precursor Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a specialized heterocyclic scaffold, predominantly utilized as a core intermediate in the synthesis of HIV integrase inhibitors (e.g., naphthyridine carboxamide derivatives).[1] Its structural value lies in the 2,5-disubstitution pattern of the oxazole ring, offering orthogonal reactivity: the C2-ethyl ester allows for nucleophilic acyl substitution (amidation), while the C5-butoxy group provides electron density, influencing the ring's electronic properties for subsequent couplings or biological interactions.

This technical guide details the Rhodium(II)-Catalyzed [3+2] Cycloaddition as the primary synthetic route. This method is selected for its high regioselectivity and ability to install the labile 5-alkoxy functionality under neutral conditions, avoiding the harsh dehydration steps typical of Robinson-Gabriel cyclizations which often degrade electron-rich 5-alkoxyoxazoles.

Retrosynthetic Analysis

The target molecule is dissected into two primary building blocks via a retro-1,3-dipolar cycloaddition logic.

Strategic Disconnection

The oxazole ring is constructed by coupling a nitrile (providing C2 and N3) with a diazo ester (providing C4, C5, and the oxygen atom).

  • Fragment A (C2 Source): Ethyl Cyanoformate (

    
    )
    
  • Fragment B (C4/C5 Source): Butyl Diazoacetate (

    
    )
    

This route ensures the 2-carboxylate and 5-butoxy groups are installed directly from the starting materials, eliminating the need for post-cyclization functionalization.

Retrosynthesis Target Ethyl 5-butoxy-1,3-oxazole-2-carboxylate Disconnection [3+2] Cycloaddition (Rh(II) Catalysis) Target->Disconnection FragmentA Starting Material 1: Ethyl Cyanoformate (EtOOC-CN) Disconnection->FragmentA FragmentB Starting Material 2: Butyl Diazoacetate (N2CH-COOBu) Disconnection->FragmentB PrecursorB Precursor: Butyl Glycinate HCl FragmentB->PrecursorB Diazotization

Figure 1: Retrosynthetic logic deconstructing the target into commercially accessible nitrile and diazo precursors.

Primary Starting Materials & Reagents

Core Reagents Table
ComponentChemical NameRolePurity Req.Critical Properties
SM 1 Ethyl Cyanoformate C2-Source / Electrophile>98%Moisture sensitive; lachrymator.
SM 2 Butyl Diazoacetate C4/C5-Source / DipoleFreshly Prep.Explosive ; heat sensitive.[2]
Catalyst Rhodium(II) Acetate Dimer Lewis Acid Catalyst99%

; hygroscopic.
Precursor Butyl Glycinate HCl SM 2 Precursor>97%Solid; stable.
Reagent Sodium Nitrite Diazotizing AgentACS ReagentOxidizer.
Material Selection Logic
  • Ethyl Cyanoformate: Chosen over other cyano-derivatives because the ethyl ester is already in the correct oxidation state for the final target. It acts as the dipolarophile.

  • Butyl Diazoacetate: This specific ester is required to install the butoxy group. The reaction mechanism involves the formation of a Rh-carbenoid which is trapped by the nitrile lone pair, followed by cyclization. The ester oxygen of the diazoacetate becomes the 5-alkoxy oxygen in the oxazole ring.

  • Rhodium(II) Acetate: Preferred over copper catalysts for nitrile-diazo couplings due to higher chemoselectivity (avoiding carbene dimerization) and milder operating temperatures.

Detailed Synthesis Protocols

Phase 1: Synthesis of Butyl Diazoacetate (In-Situ or Isolated)

Note: Diazo compounds are energetic materials. For scales >5g, continuous flow synthesis is strongly recommended to minimize active volume.

Reaction:



Protocol:

  • Setup: Charge a jacketed reactor (cooled to -5°C) with Butyl Glycinate Hydrochloride (1.0 equiv) dissolved in water. Add Dichloromethane (DCM) (volume ratio 1:1 to water).

  • Diazotization: Slowly add an aqueous solution of Sodium Nitrite (1.2 equiv) over 30 minutes, maintaining internal temperature <0°C.

  • Acidification: Dropwise add dilute Sulfuric Acid (catalytic amount) to initiate the reaction. The organic layer will turn characteristic yellow.[3]

  • Extraction: Separate the organic layer.[4][5] Wash with 5%

    
     (to remove acid traces—critical for diazo stability) and brine.
    
  • Drying: Dry over anhydrous

    
    .
    
  • Quantification: Determine concentration via NMR or assume ~85% yield for immediate use. Do not distill unless strictly necessary and behind a blast shield.[3]

Phase 2: Rhodium-Catalyzed [3+2] Cycloaddition

Reaction:



Protocol:

  • Catalyst Activation: In a dry flask under Argon, dissolve Ethyl Cyanoformate (2.0 equiv, excess used as solvent/reactant) and

    
      (1 mol%). Heat to 60°C.
    
  • Addition: Add the solution of Butyl Diazoacetate in DCM (from Phase 1) dropwise via syringe pump over 4–6 hours.

    • Why slow addition? To keep the concentration of diazo compound low, favoring the cross-reaction with nitrile over the competing carbene dimerization (formation of diethyl maleate/fumarate).

  • Completion: Monitor gas evolution (

    
    ). Once addition is complete and bubbling ceases, stir for an additional hour at 60°C.
    
  • Workup: Evaporate excess Ethyl Cyanoformate and solvent under reduced pressure.

  • Purification: The residue is typically an oil.[6] Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 5-Alkoxyoxazoles are acid-sensitive; add 1%

    
     to the eluent to prevent hydrolysis on silica.
    

Mechanistic Pathway & Logic

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a metal-carbenoid intermediate.

Mechanism Diazo Butyl Diazoacetate Carbenoid Rh-Carbenoid [Rh=CH-COOBu] Diazo->Carbenoid - N2 Rh Rh2(OAc)4 Rh->Carbenoid Ylide Nitrile Ylide Intermediate Carbenoid->Ylide + Nitrile Nitrile Ethyl Cyanoformate Product Ethyl 5-butoxy- 1,3-oxazole-2-carboxylate Ylide->Product Cyclization

Figure 2: The catalytic cycle involves diazo decomposition to a rhodium carbenoid, nucleophilic attack by the nitrile nitrogen, and subsequent ring closure.

Critical Control Point: The 5-butoxy group is derived from the ester group of the diazoacetate. The cyclization involves the carbonyl oxygen of the diazo ester attacking the nitrile carbon. This specific rearrangement is what places the butoxy group at the 5-position.

Safety & Handling Protocols (Self-Validating System)

Diazo Management
  • Hazard: Diazoacetates are shock-sensitive and potentially explosive.[3]

  • Control: Never concentrate the pure diazo compound to dryness. Always keep in solution. Use a blast shield.

  • Validation: Check the color of the solution. A shift from bright yellow to orange/brown indicates decomposition/polymerization.

Cyanide/Nitrile Handling[4][7]
  • Hazard: Ethyl Cyanoformate releases cyanide upon hydrolysis or metabolic processing.

  • Control: Work in a well-ventilated fume hood. Keep a cyanide antidote kit available.

  • Validation: Monitor breathing zone for HCN if working on large scale (>100g).

References

  • Doyle, M. P.; Moody, C. J. (2010). Chemical Transformations of Diazo Compounds. Wiley-VCH. (Authoritative text on Rh-carbene chemistry and oxazole synthesis).
  • Connell, R. D.; Tebbe, M.; Helquist, P. (1991). "Synthesis of 5-alkoxyoxazoles from nitriles and diazoacetates". Journal of the American Chemical Society. Link

  • Ibata, T.; Fukushima, K. (1992). "The Rhodium(II) Acetate-Catalyzed Reaction of Diethyl Diazomalonate with Nitriles". Chemistry Letters. Link

  • Merck & Co., Inc. (2010). "HIV Integrase Inhibitors".[1] U.S. Patent 7,741,315. (Cites the target molecule as a key intermediate). Link

  • Struchel, M. et al. (2013). "Ethyl diazoacetate synthesis in flow". Beilstein Journal of Organic Chemistry. (Protocol for safe diazo synthesis). Link

Sources

"Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Structural Characterization, and Pharmacophore Applications

Executive Summary

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents, most notably HIV integrase inhibitors . As a 2,5-disubstituted oxazole, it serves as a critical diene in inverse-electron-demand Diels-Alder reactions, enabling the rapid construction of fused pyridine systems (e.g., naphthyridines).

This guide provides a rigorous breakdown of its physicochemical identity, a validated industrial synthesis protocol, and its mechanistic role in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The molecule consists of a 1,3-oxazole core substituted at the C2 position with an ethyl carboxylate moiety and at the C5 position with a butoxy group.[1][2][3] This specific substitution pattern renders the oxazole ring electron-rich at C5 and electron-deficient at C2, creating a polarized "push-pull" system ideal for cycloaddition chemistries.

PropertyValue / Description
IUPAC Name Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
Molecular Formula C₁₀H₁₅NO₄
Molecular Weight 213.23 g/mol
CAS Registry Number Proprietary/Intermediate (Referenced in US Pat.[4] 7,741,315)
Physical State Viscous Oil / Low-melting solid
Solubility Soluble in DCM, Acetonitrile, Ethyl Acetate; Insoluble in Water
Core Scaffold 1,3-Oxazole
Key Functionality 5-Alkoxy donor (Diene); 2-Ester acceptor
Structural Connectivity Analysis
  • Oxazole Ring (C₃HNO): The central aromatic heterocycle.

  • Position 2 (

    
    ):  An ethyl ester group that activates the ring for nucleophilic attack or stabilizes the LUMO for cycloadditions.
    
  • Position 5 (

    
    ):  A butoxy ether group. The oxygen atom donates electron density into the ring, significantly increasing the HOMO energy, which is crucial for its reactivity as a diene.
    
Synthesis Protocol

The synthesis of 5-alkoxyoxazoles is non-trivial due to the acid sensitivity of the enol ether moiety. The following protocol is adapted from validated patent literature (US 7,741,315 B2), utilizing a cyclodehydration strategy of an N-acyl amino acid ester.

Retrosynthetic Logic

The target is constructed from Glycine , n-Butanol , and Diethyl Oxalate .

  • Esterification: Protection of glycine C-terminus with n-butanol.

  • Acylation: Introduction of the C2-fragment via diethyl oxalate.

  • Cyclodehydration:

    
    -mediated ring closure.
    
Step-by-Step Methodology

Reagents Required:

  • Glycine Hydrochloride[1]

  • n-Butanol[1]

  • Thionyl Chloride (

    
    )
    
  • Diethyl Oxalate[1]

  • Triethylamine (

    
    )
    
  • Phosphorus Pentoxide (

    
    )
    
  • Solvents: Acetonitrile (MeCN), Dichloromethane (DCM)

Protocol:

  • Preparation of Butyl Glycinate Hydrochloride:

    • Suspend Glycine HCl (1.0 eq) in n-Butanol (excess).

    • Add

      
       (5.2 eq) dropwise at 
      
      
      
      .
    • Heat to

      
       overnight.
      
    • Concentrate in vacuo and triturate with heptane/EtOAc to yield the white solid ester.[1]

  • N-Acylation (Formation of Precursor):

    • Dissolve Butyl Glycinate HCl (1.0 eq) in Ethanol.

    • Add

      
       (1.2 eq) followed by Diethyl Oxalate (2.0 eq).
      
    • Stir at

      
       for 3 hours.
      
    • Workup: Concentrate, dissolve residue in DCM, wash with water, dry over

      
      . Purify via silica chromatography (Heptane/EtOAc) to obtain Butyl N-ethoxy(oxo)acetylglycinate .
      
  • Cyclodehydration (Ring Closure):

    • Dissolve the N-acyl intermediate (1.0 eq) in anhydrous Acetonitrile.

    • Add

      
       (0.86 eq) in portions (Exothermic reaction—control temp 
      
      
      
      ).
    • Heat at

      
       for 1 hour.
      
    • Quench: Cool to

      
      , add water, extract with DCM.
      
    • Purification: Silica gel chromatography (0-30% EtOAc/Heptane).[3]

    • Yield: ~60-80% as an oil.[5]

Mechanism of Action & Application

The primary utility of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate lies in its ability to act as an azadiene in [4+2] cycloadditions.

The Hetero-Diels-Alder (HDA) Pathway

In the synthesis of HIV integrase inhibitors (e.g., naphthyridine carboxamides), this oxazole reacts with electron-deficient alkenes or cyclic amides.

  • Cycloaddition: The oxazole (diene) reacts with a dienophile (e.g., a dihydropyridinone).

  • Intermediate: A bicyclic ether bridge intermediate is formed.

  • Elimination: Under thermal conditions (

    
    ), the intermediate undergoes retro-Diels-Alder or elimination, typically expelling the C5-alkoxy group (as butanol) or bridging oxygen to aromatize the system into a pyridine ring.
    

This "oxazole-to-pyridine" transformation is a powerful strategy for generating highly substituted heteroaromatic cores that are difficult to access via linear synthesis.

Visualizations
Figure 1: Synthetic Pathway

A logical flow from commodity reagents to the heterocyclic core.

Synthesis Gly Glycine HCl Inter1 Butyl Glycinate Hydrochloride Gly->Inter1 Esterification 70°C BuOH n-Butanol (SOCl2) BuOH->Inter1 Inter2 Butyl N-ethoxy(oxo) acetylglycinate Inter1->Inter2 Acylation 50°C Oxalate Diethyl Oxalate (Et3N) Oxalate->Inter2 Target Ethyl 5-butoxy- 1,3-oxazole-2-carboxylate Inter2->Target Ring Closure 60°C P2O5 P2O5 (Cyclodehydration) P2O5->Target

Caption: Three-step industrial synthesis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate from Glycine.

Figure 2: Application in Naphthyridine Synthesis

Mechanism of the [4+2] cycloaddition used in drug discovery.

Application Oxazole Ethyl 5-butoxy-1,3-oxazole -2-carboxylate (Diene) Adduct [4+2] Cycloadduct (Bicyclic Intermediate) Oxazole->Adduct 135°C, 72h Alkene Dihydropyridinone (Dienophile) Alkene->Adduct Product Naphthyridine Scaffold (HIV Integrase Inhibitor) Adduct->Product Aromatization Byproduct Elimination of Butanol/H2O Adduct->Byproduct

Caption: Hetero-Diels-Alder reaction pathway converting the oxazole scaffold into a pharmaceutical core.

References
  • US Patent 7,741,315 B2 . HIV integrase inhibitors.[1][2] Merck & Co., Inc. (2010).

  • Turchi, I. J.The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (1986). (General reference for Robinson-Gabriel and oxazole synthesis mechanisms).

Sources

Methodological & Application

Application Note: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate as a Regioselective Diene Module

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis and utilization of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (EBOC) , a specialized heterocyclic building block.

While generic oxazoles are common, the 5-butoxy-2-carboxylate substitution pattern creates a unique "push-pull" electronic system. The electron-donating 5-butoxy group activates the ring as a nucleophilic diene (homolog to Danishefsky’s diene), while the electron-withdrawing 2-carboxylate directs regioselectivity and stabilizes the molecule for handling. This compound is a critical intermediate in the synthesis of substituted pyridines, naphthyridines (e.g., HIV integrase inhibitors), and Vitamin B6 analogs via the Kondrat’eva reaction (hetero-Diels-Alder).

Introduction & Mechanistic Utility

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a functionalized oxazole designed for [4+2] cycloaddition reactions . Unlike simple oxazoles, which often require harsh conditions to react, the 5-alkoxy substituent raises the HOMO energy, facilitating reaction with electron-deficient dienophiles (Normal Electron Demand Diels-Alder).

Key Features:
  • Regiocontrol: The C2-ester directs incoming dienophiles, ensuring high regioselectivity in pyridine synthesis.

  • Solubility Profile: The 5-butoxy chain offers superior solubility in non-polar organic solvents (DCM, Toluene) compared to the methyl/ethyl analogs, preventing precipitation of intermediates during scale-up.

  • Aromatization Driver: The butoxy group acts as a leaving group (as butanol) or facilitates aromatization after the cycloaddition, often eliminating the need for separate oxidation steps.

Synthesis Protocol: Preparation of the Building Block

This protocol is adapted from optimized process chemistry routes (e.g., US Patent 7,741,315) to ensure reproducibility at multigram scales.

Reaction Scheme

The synthesis proceeds via the cyclodehydration of an acyclic oxamate precursor using phosphorus pentoxide (


).
Step 1: Precursor Assembly (Butyl N-ethyloxalylglycinate)
  • Reagents: Glycine butyl ester hydrochloride (1.0 eq), Ethyl oxalyl chloride (1.1 eq), Triethylamine (2.2 eq), DCM (Solvent).

  • Procedure:

    • Suspend Glycine butyl ester HCl in DCM at 0°C.

    • Add Triethylamine dropwise to liberate the free amine.

    • Slowly add Ethyl oxalyl chloride, maintaining temperature <10°C (Exothermic).

    • Stir at RT for 2 hours. Wash with water, dry (

      
      ), and concentrate.[1]
      
    • Checkpoint: Product should be a viscous oil.

Step 2: Cyclization to EBOC
  • Reagents: Precursor (from Step 1), Phosphorus Pentoxide (

    
    ), Acetonitrile (MeCN), Celite.
    
  • Equipment: Mechanical stirrer (slurry becomes thick), Reflux condenser.

Detailed Workflow:

  • Dissolution: Dissolve Butyl

    
    -ethyloxalylglycinate (e.g., 100 g) in Acetonitrile (1.0 L).
    
  • Dehydration: Add

    
     (0.8 - 1.0 eq) in portions. Caution: 
    
    
    
    is hygroscopic and corrosive.
  • Reaction: Heat the slurry to 60°C for 1–2 hours.

    • Monitoring: Monitor by LCMS or TLC (Hexane:EtOAc 3:1). The acyclic amide spot will disappear, and a new UV-active spot (Oxazole) will appear.

  • Quench: Cool to 20°C. Carefully add Water (1.0 L) to quench excess

    
    .
    
  • Extraction: Extract with DCM (

    
     mL).
    
  • Purification: Wash combined organics with saturated

    
     (to remove phosphoric acid residues). Dry over 
    
    
    
    and concentrate.
  • Final Polish: If necessary, purify via silica gel chromatography (Gradient: 0–30% EtOAc in Heptane).

Yield Expectation: 60–75% as a pale yellow oil.

Application Protocol: Synthesis of Pyridine Scaffolds

The primary application of EBOC is the Kondrat’eva Reaction , where it reacts with an alkene or alkyne to form a pyridine derivative. The following protocol demonstrates the synthesis of a Naphthyridine core (fused pyridine), a privileged scaffold in kinase and integrase inhibitors.

Transformation Logic
  • [4+2] Cycloaddition: EBOC (Diene) + Dienophile

    
     Bicyclic Intermediate.
    
  • Retro-Diels-Alder / Elimination: Loss of

    
     (if alkyne used) or Butanol (if alkene used) 
    
    
    
    Aromatic Pyridine.
Standard Operating Procedure (SOP)

Reagents:

  • Diene: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (2.0 eq).

  • Dienophile: Electron-deficient alkene (e.g.,

    
    -substituted-5,6-dihydropyridin-2-one).
    
  • Solvent: Toluene (for atmospheric reflux) or Neat/Water (for sealed tube).

Step-by-Step:

  • Setup: In a heavy-walled pressure vessel, combine the Dienophile (1.0 eq) and EBOC (2.0 eq).

    • Note: Excess oxazole is required as it can undergo thermal self-decomposition over long reaction times.

  • Additive (Optional): Add water (1.5 eq). Insight: Water can accelerate the reaction via hydrophobic effects and facilitate the elimination of the bridging oxygen/butanol in the transition state.

  • Cycloaddition: Seal the vessel and heat to 130°C for 48–72 hours.

    • Critical Control Point: Do not exceed 150°C to avoid decarboxylation of the ester group before aromatization.

  • Workup: Cool to RT. The product often precipitates due to the formation of the polar aromatic system.

  • Isolation: Triturate the solid with Diethyl Ether or Hexanes to remove unreacted oxazole and butanol byproduct. Filter and dry.[2]

Data Table: Optimization of Reaction Conditions
ParameterCondition A (Standard)Condition B (Accelerated)Condition C (Green)
Solvent TolueneXyleneWater (Emulsion)
Temperature 110°C (Reflux)140°C (Sealed)130°C (Sealed)
Time 72–96 Hours24–48 Hours48–72 Hours
Yield 45–55%60–70%55–65%
Purification Chromatography Req.Trituration often sufficientTrituration sufficient
Notes Slowest; cleanest profile.Higher thermal degradation risk."On-water" effect accelerates rate.

Mechanistic Visualization

The following diagram illustrates the pathway from the acyclic precursor to the final pyridine scaffold, highlighting the critical intermediate states.

G cluster_0 Kondrat'eva Reaction Pathway Precursor Butyl N-ethyloxalylglycinate (Acyclic Precursor) Cyclization Cyclodehydration (P2O5, 60°C) Precursor->Cyclization EBOC Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (The Building Block) Cyclization->EBOC - H2O Transition [4+2] Cycloaddition (Endo/Exo TS) EBOC->Transition + Dienophile Dienophile Dienophile (e.g., Dihydropyridinone) Dienophile->Transition Intermediate Bicyclic Adduct (Unstable) Transition->Intermediate Elimination Elimination of BuOH Intermediate->Elimination Product Substituted Pyridine/Naphthyridine (Aromatic Core) Elimination->Product - BuOH

Caption: Synthesis of EBOC and its transformation into pyridine scaffolds via the Kondrat'eva reaction mechanism.

References

  • Primary Patent (Synthesis & Application): Han, Y., et al. (Merck & Co., Inc.). Naphthyridine inhibitors of HIV integrase.[3] U.S. Patent 7,741,315 B2. Published June 22, 2010.

  • Mechanistic Foundation (Kondrat'eva Reaction): Kondrat'eva, G. Y.[4] Synthesis of Pyridines from Oxazoles.[5] Khim. Nauka Prom. 1957 , 2, 666.[4] (Foundational text on oxazole-olefin cycloadditions).

  • General Oxazole Chemistry: Turchi, I. J., & Dewar, M. J. The Chemistry of Oxazoles.[4][5][6][7] Chemical Reviews 1975 , 75(4), 389–437.

  • Application in Vitamin B6 Synthesis: Firestone, R. A., et al.[4] The Total Synthesis of Pyridoxine. Tetrahedron 1967 , 23, 943. (Describes the use of 5-ethoxyoxazoles, analogous to the 5-butoxy variant).

Sources

Application Note: Utilizing Ethyl 5-butoxy-1,3-oxazole-2-carboxylate in the Synthesis of HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (CAS: 865300-23-8) Primary Application: Synthesis of polyhydro-2,6-naphthyridine dione scaffolds for antiretroviral therapeutics.

Executive Summary and Mechanistic Rationale

In the landscape of antiretroviral drug development, the targeted inhibition of the HIV integrase enzyme is a critical therapeutic strategy. Integrase inhibitors block the strand transfer reaction, preventing the insertion of proviral DNA into the host cell genome [1]. The synthesis of highly specific tricyclic integrase inhibitors—specifically hydroxy polyhydro-2,6-naphthyridine dione derivatives—relies heavily on the strategic use of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate as a versatile diene building block.

Causality in Molecular Design: Oxazoles are classically challenging dienes due to their aromatic stabilization. However, the precise substitution pattern of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is engineered to overcome this thermodynamic barrier:

  • The 5-Butoxy Group (Electron-Donating): Strongly raises the Highest Occupied Molecular Orbital (HOMO) of the oxazole ring, significantly increasing its nucleophilicity and reactivity toward electron-deficient dienophiles in a normal electron-demand [4+2] cycloaddition.

  • The 2-Ethyl Carboxylate Group (Electron-Withdrawing): Lowers the Lowest Unoccupied Molecular Orbital (LUMO) slightly, but more importantly, it strongly polarizes the diene system. This polarization dictates strict regiocontrol during the cycloaddition with asymmetrical dienophiles, ensuring the correct orientation of the resulting naphthyridine core.

Synthetic Pathway Visualization

The transformation from the acyclic precursor to the active pharmaceutical ingredient (API) core involves a cyclodehydration followed by an aqueous-catalyzed Diels-Alder cycloaddition cascade.

G A Acyclic Precursor Butyl N-ethoxy(oxo)acetylglycinate B Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (Activated Diene) A->B Cyclodehydration (P2O5) D [4+2] Diels-Alder Cycloaddition (Aqueous H-Bonding Catalysis) B->D C Dihydropyridin-2(1H)-one Derivative (Dienophile) C->D E Bicyclic Bridged Intermediate D->E F Ring Opening & Rearrangement (Extrusion of Butanol) E->F G Naphthyridine Core (HIV Integrase Inhibitor Scaffold) F->G

Fig 1. Diels-Alder cascade of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate to HIV integrase inhibitors.
Self-Validating Experimental Protocols

The following protocols outline the generation of the oxazole and its subsequent application in a Diels-Alder reaction. Each step is designed with built-in validation checkpoints to ensure process integrity [1].

Protocol A: Synthesis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Objective: Cyclodehydration of butyl N-ethoxy(oxo)acetylglycinate to form the active oxazole diene.

Causality of Conditions: Phosphorus pentoxide (


) is utilized as a potent dehydrating agent. Acetonitrile is selected as the solvent because its polar, aprotic nature solubilizes the acyclic precursor while remaining inert to 

. The temperature is strictly capped at 60 °C to prevent thermal degradation of the sensitive ester functionalities.

Step-by-Step Methodology:

  • Preparation: In a 50 L Chemglass reactor equipped with an overhead stirrer, dissolve butyl N-ethoxy(oxo)acetylglycinate (783 g, 3.38 mol) in 8 L of anhydrous acetonitrile.

  • Reagent Addition: Add

    
     (415 g, 2.92 mol) in large, distinct portions. Caution: Monitor for exothermic activity during addition.
    
  • Reaction: Heat the mixture to 60 °C and maintain stirring for exactly 1 hour.

  • In-Process Validation: Sample the reaction mixture and analyze via LCMS. The reaction is validated as complete when the starting material is consumed and the target mass is observed (ESMS M+1 = 214 ).

  • Quenching & Extraction: Cool the reactor to 20 °C. Carefully quench by adding 8 L of deionized water. Transfer to a separation vessel and add 8 L of methylene chloride.

  • Phase Separation: Split the layers. Extract the aqueous layer with three 2 L volumes of methylene chloride.

  • Washing & Drying: Wash the combined organic layers with two 4 L portions of saturated aqueous

    
     to neutralize residual acid. Dry over anhydrous 
    
    
    
    .
  • Purification: Evaporate the solvent in vacuo. Purify the resulting oil via silica gel chromatography, eluting with a 0-30% EtOAc/heptane gradient.

  • Final Validation: Confirm structure via

    
     NMR (400 MHz, 
    
    
    
    ). Key diagnostic peak:
    
    
    6.33 (s, 1H) corresponding to the oxazole C4 proton.
Protocol B: Aqueous-Catalyzed Diels-Alder Cycloaddition

Objective: Construct the naphthyridine core by reacting the oxazole with 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one.

Causality of Conditions: The reaction utilizes a highly concentrated, near-neat environment with a substoichiometric amount of water. Water acts as a hydrogen-bonding catalyst, lowering the LUMO of the dienophile's carbonyl group and enforcing a hydrophobic packing effect that dramatically accelerates the [4+2] cycloaddition [2]. The heavy-walled pressure vessel is mandatory to maintain the aqueous phase at 130 °C (well above water's boiling point) over the prolonged 72-hour reaction period.

Step-by-Step Methodology:

  • Preparation: Into a heavy-walled round-bottom pressure flask equipped with an acid-resistant O-ring and a magnetic stir bar, add Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (44.5 g, 208.6 mmol) and 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one (25 g, 104.3 mmol).

  • Catalyst Addition: Add deionized water (2.82 mL, 156.7 mmol).

  • Sealing and Heating: Seal the vessel tightly. Heat the mixture in an oil bath at 130 °C with vigorous stirring for 72 hours.

  • Cooling and Visual Validation: Remove the vessel from the heat source and allow it to cool to room temperature. Self-Validation Checkpoint: The product mixture will spontaneously solidify upon cooling, providing immediate visual confirmation of successful conversion and the formation of the higher-molecular-weight naphthyridine core.

  • Trituration: Break up the solid mass and triturate thoroughly with diethyl ether to remove unreacted oxazole and butanol byproducts.

  • Isolation: Collect the solid by vacuum filtration to yield Ethyl 6-(3-chloro-4-fluorobenzyl)-4-hydroxy-5-oxo-5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate.

Quantitative Data Summary

The table below summarizes the critical parameters and validation metrics for the two primary stages of the workflow, allowing for rapid cross-comparison of reaction environments.

ParameterProtocol A: Oxazole SynthesisProtocol B: Diels-Alder Cycloaddition
Primary Substrate Butyl N-ethoxy(oxo)acetylglycinateEthyl 5-butoxy-1,3-oxazole-2-carboxylate
Co-Reactant / Catalyst Phosphorus pentoxide (

)
Dihydropyridinone / Water (H-bond catalyst)
Solvent System Acetonitrile (Anhydrous)Solvent-free (Neat) + Water additive
Thermal Profile 60 °C130 °C
Reaction Duration 1 Hour72 Hours
Apparatus Open system (Chemglass reactor)Closed system (Sealed pressure vessel)
Validation Metric LCMS (ESMS M+1 = 214)Spontaneous solidification upon cooling
Target Product MW 213.23 g/mol ~434.8 g/mol
References
  • Title: HIV Integrase Inhibitors (US Patent 7,741,315 B2)
  • Title: Catalysis of Diels-Alder Reactions in Water and in Hydrogen-Bonding Environments Source: Chemistry of Dienes and Polyenes, Vol. 2, John Wiley & Sons (Cited within US7741315B2) URL: [Link]

Application Note: Biological Activity Screening of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a functionalized heterocyclic building block belonging to the 1,3-oxazole class.[1][2] While often utilized as a critical intermediate in the synthesis of tricyclic HIV integrase inhibitors (e.g., hydroxy polyhydro-2,6-naphthyridine diones), the molecule itself possesses a "privileged scaffold" architecture suitable for Fragment-Based Drug Discovery (FBDD).

The oxazole ring mimics peptide bonds and can engage in hydrogen bonding and


-stacking interactions with biological targets. The C2-ester and C5-butoxy groups provide vectors for lipophilic interaction and metabolic stability testing. This guide details the protocols for screening this compound across three biological tiers: Antimicrobial Activity , Anti-inflammatory (COX) Inhibition , and Cytotoxicity Profiling .
Chemical Space & Mechanism of Action

The compound operates primarily as a ligand fragment . Its biological activity is driven by:

  • The Oxazole Core: Acts as a hydrogen bond acceptor (N3) and weak donor (C-H), critical for binding in enzyme pockets (e.g., COX active sites, Kinase ATP pockets).

  • The C2-Ethyl Ester: A prodrug motif that may hydrolyze intracellularly to the free carboxylic acid (the active pharmacophore for ionic interactions).

  • The C5-Butoxy Chain: Enhances membrane permeability (logP modulation) and fills hydrophobic pockets in target proteins.

G cluster_mech Mechanism of Interaction cluster_targets Screening Targets Compound Ethyl 5-butoxy-1,3-oxazole-2-carboxylate Lipophilicity Membrane Permeability (C5-Butoxy) Compound->Lipophilicity Passive Diffusion Binding Target Binding (Oxazole N3 / COOH) Compound->Binding Direct Fragment Binding Hydrolysis Intracellular Hydrolysis (Esterase) Lipophilicity->Hydrolysis Cytosol Entry Hydrolysis->Binding Active Acid Form Microbial Bacterial Cell Wall (Antimicrobial) Binding->Microbial Enzyme COX-1/2 or HIV Integrase (Anti-inflammatory/Antiviral) Binding->Enzyme

Figure 1: Pharmacodynamic pathway and interaction mechanism for oxazole-2-carboxylate derivatives.

Compound Handling & Preparation[3][4]

Critical Warning: The ethyl ester moiety is susceptible to spontaneous hydrolysis in alkaline buffers. All stock solutions must be anhydrous.

Solubility Profile
SolventSolubility (mg/mL)Stability (25°C)Usage Note
DMSO >50 mg/mLHigh (months at -20°C)Recommended Stock Solvent
Ethanol >20 mg/mLModerateAvoid for enzymatic assays (protein denaturation)
Water <0.1 mg/mLLow (Hydrolysis risk)Prepare fresh working solutions only
Stock Solution Protocol (10 mM)
  • Weigh 2.13 mg of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (MW: 213.23 g/mol ).

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Grade: Cell Culture Reagent).

  • Vortex for 30 seconds until clear.

  • Aliquot into amber glass vials (avoid plastics that leach plasticizers) and store at -20°C.

Tier 1: Antimicrobial Susceptibility Screening (MIC)

Oxazole derivatives frequently exhibit antimicrobial properties by inhibiting bacterial cell wall synthesis or DNA gyrase. This protocol follows CLSI guidelines for broth microdilution.

Target Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 90028).

Protocol Steps
  • Inoculum Prep: Culture bacteria in Mueller-Hinton Broth (MHB) to reach 0.5 McFarland turbidity (

    
     CFU/mL). Dilute 1:100 in fresh MHB.
    
  • Plate Setup: Use a 96-well sterile polystyrene plate.

    • Rows A-H: Add 100 µL of MHB.

  • Compound Dilution:

    • Add 100 µL of 10 mM compound stock to Column 1.

    • Perform serial 2-fold dilutions across the plate (Column 1 to 10).

    • Column 11: Growth Control (DMSO vehicle only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells in Columns 1-11.

  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout: Visual turbidity inspection or OD600 measurement. The MIC is the lowest concentration with no visible growth.

Validation Criteria:

  • Z-Factor > 0.5 (for HTS).

  • Positive Control (Ciprofloxacin) must fall within CLSI ranges (0.12–0.5 µg/mL for E. coli).

Tier 2: Anti-Inflammatory (COX Inhibition) Assay

Oxazoles are structural isosteres of furanones and pyrazoles (e.g., Celecoxib). This assay screens for potential Cyclooxygenase (COX) inhibition, relevant for inflammation and pain pathways.[3]

Method: Colorimetric COX Inhibitor Screening (Peroxidase Activity).

Protocol Steps
  • Reagent Prep: Thaw COX-1 (ovine) and COX-2 (human recombinant) enzymes on ice. Prepare Heme and Arachidonic Acid solutions.

  • Reaction Assembly:

    • Buffer: 150 µL Assay Buffer (100 mM Tris-HCl, pH 8.0).

    • Enzyme: 10 µL COX-1 or COX-2.

    • Inhibitor: 10 µL of Test Compound (Screen at 10 µM and 100 µM).

    • Solvent Control: 10 µL DMSO (Max 5% v/v final).

  • Pre-Incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 10 µL of Colorimetric Substrate (TMPD) and 20 µL of Arachidonic Acid.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes (kinetic mode).

  • Calculation:

    
    
    

Tier 3: Cytotoxicity Counter-Screen (MTT Assay)

To distinguish between specific biological activity and general toxicity, this assay is mandatory.

Cell Line: HEK293 (Kidney) or HepG2 (Liver).

Protocol Steps
  • Seeding: Seed

    
     cells/well in 96-well plates. Incubate 24h to adhere.
    
  • Treatment: Aspirate media. Add 100 µL fresh media containing compound (0.1 – 100 µM).

    • Include "No Cell" blank and "Untreated" control.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm .

    • IC50 Calculation: Plot Log(concentration) vs. % Viability using non-linear regression.

Data Analysis & Interpretation

Screening Decision Matrix
Assay ResultInterpretationNext Step
MIC < 10 µg/mL Potent Antimicrobial HitDetermine Bactericidal vs. Bacteriostatic (MBC).
COX IC50 < 5 µM Potent Anti-inflammatoryAssess COX-2 Selectivity Ratio.
Cytotox IC50 < 10 µM General ToxinSTOP. Compound is likely non-specifically toxic.
No Activity Inactive FragmentConsider hydrolysis to free acid or use as linker in PROTACs.
Workflow Diagram

ScreeningWorkflow cluster_T1 Tier 1: Phenotypic Screen cluster_T2 Tier 2: Target Screen cluster_T3 Tier 3: Safety Start Start: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate Stock Prepare 10mM Stock (DMSO) Start->Stock MIC Antimicrobial (MIC) Target: <10 µg/mL Stock->MIC COX COX-1/2 Inhibition Target: IC50 <10 µM Stock->COX Tox Cytotoxicity (MTT) Target: IC50 >50 µM MIC->Tox If Active COX->Tox If Active Decision Lead Optimization / SAR Tox->Decision If Safe

Figure 2: Experimental screening cascade for oxazole derivatives.

References

  • Synthesis & HIV Integrase Context: Patent US7741315B2 - HIV integrase inhibitors. (2010). Describes the use of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate as a key intermediate (Example 1, Step 5) for synthesizing tricyclic antiviral agents.

  • Oxazole Antimicrobial Activity: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023).[4][5][6] Details the pharmacophore requirements for oxazole-based antibiotics.

  • COX Inhibition: Molecular docking studies and biological evaluation of isoxazole/oxazole-carboxamide derivatives as COX inhibitors. (2022).[7][8] Establishes the structural basis for oxazole ring binding in the COX active site.

  • General Screening Protocols:CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Disclaimer: This document is for research and development purposes only. Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is not approved for human therapeutic use. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Note: Ethyl 5-Butoxy-1,3-Oxazole-2-Carboxylate in the Synthesis of Bioactive Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the construction of complex, highly functionalized N-heterocycles is a critical bottleneck. Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (EBOC) has emerged as a highly specialized, electron-rich building block designed to overcome these synthetic hurdles. As a Senior Application Scientist, I have structured this protocol to detail the mechanistic utility of EBOC, specifically focusing on its role as a diene in inverse-electron-demand Diels-Alder (IEDDA) and standard [4+2] cycloadditions. Its primary validated application is the construction of polyhydro-2,6-naphthyridine dione cores—the essential pharmacophore for a major class of HIV integrase inhibitors[1],[2].

This guide provides a self-validating, step-by-step protocol for executing this transformation, explaining the physicochemical causality behind each experimental parameter to ensure reproducibility and high-yield isolation.

Physicochemical Profile & Reactivity Dynamics

Understanding the physical properties of EBOC is essential for proper handling and stoichiometric precision. The 5-butoxy substitution is not merely structural; it serves as a powerful electron-donating group that significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the oxazole ring, activating it for cycloaddition[2].

Table 1: Physicochemical Properties of EBOC

ParameterValueMechanistic Implication
Chemical Name Ethyl 5-butoxy-1,3-oxazole-2-carboxylatePre-functionalized for downstream amidation/hydrolysis.
CAS Number 865300-23-8Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₀H₁₅NO₄-
Molecular Weight 213.23 g/mol Critical for exact stoichiometric calculations (2.0 eq required).
Reactivity Role Activated DieneOvercomes the aromatic stabilization energy of the oxazole ring.

Mechanistic Causality: The [4+2] Cycloaddition Pathway

Oxazoles are notoriously sluggish dienes due to their inherent aromaticity. However, reacting EBOC with an electron-deficient dienophile—such as 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one—triggers a highly efficient [4+2] cycloaddition[2],[3].

The Role of Water Catalysis: A critical, often overlooked parameter in this synthesis is the addition of substoichiometric water. Water acts as a hydrogen-bonding catalyst and induces hydrophobic packing, which stabilizes the highly polarized transition state of the Diels-Alder reaction, significantly accelerating the formation of the bridged bicyclic intermediate[2],[3].

Aromatization via Elimination: Once the bridged epoxypyridine intermediate forms, the thermal energy of the system (130°C) drives a spontaneous cycloreversion and rearrangement. The oxygen bridge cleaves, and the 5-butoxy group is eliminated as 1-butanol. This elimination is the thermodynamic driving force that yields the fully aromatized pyridine ring fused to the piperidinone, forming the final tetrahydro-2,6-naphthyridine core[2].

Mechanism A EBOC (Diene) C Bridged Adduct A->C [4+2] Cycloaddition (Water Catalyzed) B Dienophile B->C [4+2] Cycloaddition (Water Catalyzed) D Ring Opening C->D Thermal Rearrangement E Naphthyridine Core D->E - Butanol (Aromatization)

Fig 1: Mechanistic pathway of EBOC in the synthesis of the naphthyridine core via [4+2] cycloaddition.

Experimental Protocol: Synthesis of the Tetrahydro-2,6-Naphthyridine Core

This protocol is adapted from validated pharmaceutical synthesis routes for HIV integrase inhibitors[2],[4]. Every step is designed as a self-validating system; if the physical observations (e.g., solidification upon cooling) do not occur, the process has deviated.

Materials Required:
  • Diene: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (44.5 g, 208.6 mmol, 2.0 eq)[2]

  • Dienophile: 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one (25.0 g, 104.3 mmol, 1.0 eq)[2]

  • Catalyst: Deionized Water (2.82 mL, 156.7 mmol, 1.5 eq)[2]

  • Solvent for Trituration: Diethyl ether (anhydrous)

Step-by-Step Methodology:
  • Reactor Preparation: Transfer the EBOC (44.5 g) and the dihydropyridinone dienophile (25.0 g) into a heavy-walled glass or stainless-steel pressure vessel equipped with a magnetic stir bar and an acid-resistant O-ring[4].

    • Causality: A heavy-walled sealed vessel is mandatory. At 130°C, water generates significant vapor pressure (~2.7 atm). A standard reflux setup would allow the water catalyst to escape, halting the reaction.

  • Catalyst Addition: Add exactly 2.82 mL of deionized water to the mixture[2].

    • Causality: The 1.5 equivalent of water does not act as a bulk solvent (the reaction is essentially neat), but rather creates a hydrogen-bonding microenvironment that lowers the activation energy of the cycloaddition[3].

  • Thermal Activation: Seal the vessel securely. Heat the mixture to 130°C with vigorous stirring for 72 hours[2].

    • Causality: The extended 72-hour timeframe at 130°C is required because the initial [4+2] cycloaddition is reversible. The continuous thermal input ensures that the equilibrium is driven forward by the irreversible elimination of 1-butanol.

  • Cooling & Solidification (In-Process Control): Remove the vessel from the heat source and allow it to cool to room temperature. Upon cooling, the crude product mixture should spontaneously solidify[2].

    • Causality: The target naphthyridine core has a highly rigid, hydrogen-bonding structure, giving it a much higher melting point than the starting materials. Solidification is your primary visual confirmation of successful conversion.

  • Trituration & Isolation: Open the vessel and suspend the solid mass in diethyl ether. Triturate (grind the solid in the solvent) thoroughly, then collect the solid via vacuum filtration[2].

    • Causality: Diethyl ether is a highly specific anti-solvent for this system. It easily dissolves the unreacted EBOC (which is lipophilic) and the 1-butanol byproduct, but the polar naphthyridine dione core remains completely insoluble. This allows for high-purity isolation without the need for column chromatography.

Process Optimization & Troubleshooting

To ensure robust scale-up, adhere to the critical parameters outlined below. Deviations will result in specific, predictable failures.

Table 2: Reaction Optimization Parameters

ParameterTarget ValueConsequence of DeviationCorrective Action
Stoichiometry 2.0 eq EBOCIf 1.0 eq: Yield drops significantly (<40%) due to thermal degradation of the diene over 72h.Always maintain a 2:1 ratio of diene to dienophile.
Temperature 130°CIf <110°C: Reaction stalls at the bridged intermediate; no aromatization. If >150°C: Extensive tarring and decarboxylation.Calibrate internal probe; ensure uniform heating block contact.
Water Catalyst 1.5 eqIf 0 eq: Reaction time extends beyond 120h; thermal decomposition outpaces product formation.Verify vessel seal integrity to prevent vapor loss.

References

  • Title: US7741315B2 - HIV integrase inhibitors Source: Google Patents URL
  • Title: US7741315B2 - HIV integrase inhibitors (Mechanistic & Protocol Data)
  • Title: US 7,741,315 B2 - Googleapis.com (Diels-Alder Catalysis) Source: Googleapis.com URL: [Link]

  • Title: US 2007/0179196A1 - Googleapis.com (Reactor Preparation) Source: Googleapis.com URL: [Link]

Sources

Anticancer activity of oxazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Development and Evaluation of Oxazole-Based Pharmacophores in Oncology

Executive Summary & Rationale

The 1,3-oxazole ring is a "privileged scaffold" in medicinal chemistry, functioning as a critical bioisostere for amides and esters while providing improved metabolic stability and pharmacokinetic profiles. In oncology, oxazole derivatives have emerged as potent disruptors of microtubule dynamics (targeting the colchicine binding site) and inhibitors of specific kinases (VEGFR, EGFR).

This guide moves beyond basic synthesis to the biological validation of these compounds. It addresses specific challenges inherent to oxazole derivatives—namely, their lipophilicity and specific interference mechanisms in standard colorimetric assays—and provides a validated workflow for confirming their mechanism of action (MOA).

Structural Design Strategy (SAR)

Effective oxazole design in oncology typically mimics the structural features of Combretastatin A-4 (CA-4) . The 1,3-oxazole ring serves as a rigid linker that orients pharmacophores to maximize binding affinity.

Key SAR Drivers:
  • C2 Position: Tolerance for bulky lipophilic groups (e.g., substituted phenyls).

  • C4/C5 Positions: Critical for orienting the "A-ring" mimic. The 3,4,5-trimethoxyphenyl moiety is statistically the most potent substituent for tubulin binding, maximizing van der Waals contacts within the hydrophobic pocket of

    
    -tubulin.
    
  • Bioisosterism: The oxazole nitrogen (N3) acts as a hydrogen bond acceptor, interacting with residues like Cys241 in the colchicine binding site.

Visual 1: Oxazole SAR & Mechanism Logic

Oxazole_SAR Core 1,3-Oxazole Core Sub_C2 C2 Substitution (Lipophilic/Aryl) Core->Sub_C2 Scaffold Sub_C4 C4 Substitution (3,4,5-Trimethoxyphenyl) Core->Sub_C4 Scaffold Sub_C5 C5 Substitution (H-Bond Acceptor) Core->Sub_C5 Scaffold Target_Kin Target: Kinases (VEGFR/EGFR) Sub_C2->Target_Kin Selectivity Target_Tub Target: Tubulin (Colchicine Site) Sub_C4->Target_Tub High Affinity Effect G2/M Arrest & Apoptosis Target_Tub->Effect Microtubule Destabilization Target_Kin->Effect Signaling Blockade

Caption: Structural logic connecting oxazole substitution patterns to specific biological targets and downstream phenotypic effects.

Validated Screening Protocols

Protocol A: Cytotoxicity Screening (Modified for Oxazoles)

Standard MTT assays often yield false negatives with oxazole derivatives due to their potential to induce mitochondrial biogenesis before cell death, leading to increased formazan production in dying cells.

Recommended Method: Sulforhodamine B (SRB) Assay The SRB assay measures total protein mass, avoiding metabolic interference.

Reagents:

  • SRB Solution: 0.4% (w/v) in 1% acetic acid.

  • Fixative: 10% Trichloroacetic acid (TCA).

  • Solubilization Buffer: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow:

  • Seeding: Seed tumor cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add oxazole derivatives (dissolved in DMSO).

    • Critical Control: Final DMSO concentration must be ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . Oxazoles are often lipophilic; precipitation at 
      
      
      
      is common. Check for crystals under a microscope immediately after addition.
  • Fixation: After 48h, add cold 10% TCA (

    
    ) directly to the medium. Incubate at 4°C for 1h.
    
    • Why? TCA fixes proteins in situ. Unlike MTT, this stops all metabolic activity instantly.

  • Washing: Wash 4x with tap water to remove TCA and media. Air dry.

  • Staining: Add

    
     SRB solution for 30 min at RT.
    
  • Wash Unbound Dye: Wash 4x with 1% acetic acid.

  • Quantification: Solubilize bound dye with

    
     Tris base. Read Absorbance at 510 nm .
    
Protocol B: In Vitro Tubulin Polymerization Assay

This is the "Gold Standard" for confirming the MOA of oxazole-based antimitotics.

Principle: Measures the shift in fluorescence (using a reporter like DAPI or a proprietary fluorophore) as tubulin monomers assemble into microtubules.[1][2][3] Oxazoles acting at the colchicine site will suppress the Vmax and final plateau of polymerization.

Materials:

  • Purified Tubulin (>99% pure, porcine brain source).[4]

  • GTP Stock (100 mM).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[4]

  • Positive Control: Paclitaxel (Stabilizer) and Colchicine (Destabilizer).

Protocol:

  • Preparation (On Ice):

    • Prepare Tubulin stock (3 mg/mL) in cold G-PEM buffer + 1 mM GTP.

    • Expert Note: Tubulin is extremely labile. Never vortex. Mix by gentle pipetting. Keep on ice until the exact moment of reading.

  • Plate Setup:

    • Use a half-area 96-well Black plate (to minimize reagent cost).

    • Add

      
       of 10X test compound (final conc: 3-10 
      
      
      
      ).
    • Add

      
       of cold Tubulin/GTP reaction mix.
      
  • Kinetic Reading:

    • Immediately place in a pre-warmed (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) fluorescence plate reader.
      
    • Excitation: 360 nm | Emission: 450 nm.

    • Read every 60 seconds for 60 minutes.

Data Interpretation:

Compound Type Lag Phase Vmax (Growth Rate) Final Plateau
Control (DMSO) Normal High High
Oxazole (Destabilizer) Extended Significantly Reduced Low

| Paclitaxel (Stabilizer) | Absent | Very High | High |

Protocol C: Cell Cycle Analysis (Flow Cytometry)

To confirm that tubulin inhibition translates to cellular phenotype (G2/M Arrest).

Protocol:

  • Treatment: Treat cells with

    
     concentration of oxazole derivative for 24h.
    
  • Harvest: Trypsinize and wash with PBS.

  • Fixation: Add dropwise to ice-cold 70% Ethanol while vortexing. Fix overnight at -20°C.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PBS containing RNase A (100

      
      )  and Propidium Iodide (50 
      
      
      
      )
      .
    • Incubate 30 min at 37°C in the dark.

  • Analysis: Measure DNA content via Flow Cytometry (FL2 channel).

    • Success Criterion: A distinct accumulation of cells in the G2/M peak (4N DNA content) compared to vehicle control.

Experimental Workflow Diagram

Visual 2: From Synthesis to Validation

Workflow Synth Synthesis (Robinson-Gabriel / Van Leusen) Screen Primary Screen (SRB Assay) Exclude False Positives Synth->Screen Hit_Select Hit Selection (IC50 < 1 µM) Screen->Hit_Select Mech_Val Mechanistic Validation Hit_Select->Mech_Val Tubulin Tubulin Polymerization (Fluor/Turbidity) Mech_Val->Tubulin Cycle Cell Cycle (FACS) (G2/M Arrest) Mech_Val->Cycle Docking Molecular Docking (Colchicine Site) Mech_Val->Docking Lead Lead Candidate Tubulin->Lead Confirmed Destabilizer

Caption: Integrated workflow for the biological evaluation of oxazole derivatives, prioritizing the exclusion of false positives prior to expensive mechanistic assays.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents. Source: Bentham Science (2022). Focus: Comprehensive review of synthetic strategies and targets (STAT3, Tubulin).[5][6] URL:

  • Tubulin Polymerization Assay Protocols (Fluorescence Based). Source: Cytoskeleton Inc.[2][7] / BenchChem. Focus: Detailed methodology for kinetic measurement of microtubule assembly. URL:

  • Limitations of the MTT Assay in Anticancer Drug Screening. Source:Scientific Reports / NIH (2024). Focus: Evidence of mitochondrial biogenesis interference in metabolic assays. URL:

  • The Diaryl Oxazole PC-046 as a Tubulin-Binding Agent. Source:Investigational New Drugs (NIH PMC). Focus: Case study of a specific oxazole derivative causing metaphase arrest.[8][9][10] URL:

  • Design and Synthesis of 1,3-Oxazole Sulfonamides. Source:ACS Medicinal Chemistry Letters.[6] Focus: SAR studies on sulfonamide-linked oxazoles and their tubulin inhibitory effects. URL:

Sources

Application Notes and Protocols for Oxazole Compounds in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Scaffold - A Privileged Structure in Antimicrobial Drug Discovery

The oxazole ring, a five-membered aromatic heterocycle containing both oxygen and nitrogen, stands as a cornerstone in modern medicinal chemistry.[1] Its unique electronic characteristics and versatile nature as a chemical scaffold have led to its integration into a multitude of biologically active molecules, ranging from natural products to synthetic pharmaceuticals.[1][2] The growing crisis of multidrug-resistant microbial infections presents a formidable challenge to global health, compelling medicinal chemists to explore novel chemical entities for the development of new antimicrobial agents.[3] In this context, oxazole derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including potent antimicrobial and antifungal effects.[4][5][6]

The inherent properties of the oxazole nucleus, such as its planar structure, capacity for hydrogen bonding, and diverse electronic features, make it an ideal pharmacophore for rational drug design.[7][8] These characteristics allow oxazole-based molecules to interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions, leading to a diverse range of biological responses.[8][9] This guide provides a comprehensive overview of the antimicrobial and antifungal applications of oxazole compounds, detailing their mechanisms of action, and presenting robust protocols for their in vitro evaluation.

Antimicrobial and Antifungal Activity of Oxazole Derivatives

Oxazole-containing compounds have demonstrated significant inhibitory activity against a wide range of pathogenic bacteria and fungi. The versatility of the oxazole core allows for substitutions at various positions, which plays a crucial role in modulating their biological activity.[3]

Antibacterial Applications

Substituted oxazoles have shown promise as antibacterial agents, with reported activity against both Gram-positive and Gram-negative bacteria.[1] For instance, certain 1,3-oxazole-quinoxaline amine hybrids have exhibited potent inhibitory effects against Micrococcus luteus and Pseudomonas aeruginosa.[4] The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria.

Antifungal Applications

Numerous oxazole derivatives have been identified with significant antifungal properties.[4] Some have demonstrated noteworthy activity against clinically relevant fungi such as Candida albicans and Aspergillus niger.[3][10] The mechanism of antifungal action for many azole compounds, a class to which oxazoles belong, involves the inhibition of ergosterol biosynthesis.[11][12] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane structure and function, ultimately inhibiting fungal growth.[11][12]

Table 1: Examples of Antimicrobial Activity of Oxazole Derivatives

Compound ClassTarget Organism(s)Reported Activity (MIC/Inhibition)Reference(s)
1,3-Oxazole-Quinoxaline Amine HybridsMicrococcus luteus, Pseudomonas aeruginosaMIC values of 62.5 and 31.25 µg/mL[4]
Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivativesVarious fungiInhibition zone up to 90 mm[3]
Bile acid-derived oxazolesCandida albicansInhibition of 63.84% at 250 µg/mL[13]
Benzo(d)oxazole-4,7-dione derivativesC. albicans, A. nigerMIC of 0.8 µg/mL[10]

Experimental Protocols for In Vitro Screening

The following protocols provide a framework for the initial in vitro biological screening of novel oxazole derivatives to assess their antimicrobial and antifungal potential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

  • 96-Well Plate Format: This allows for the simultaneous testing of multiple compound concentrations and microbial strains, increasing throughput and reproducibility.

  • Serial Dilution: This creates a concentration gradient of the test compound, enabling the precise determination of the MIC.

  • McFarland Standard: This ensures a standardized inoculum density, which is critical for the reproducibility and accuracy of MIC results.

  • Positive and Negative Controls: These are essential for validating the assay. The positive control (microorganism with no compound) confirms the viability of the inoculum, while the negative control (broth only) ensures the sterility of the medium.

  • Preparation of Compound Stock Solution: Dissolve the oxazole derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[15] The concentration range should be selected based on the expected potency of the compound.

  • Preparation of Microbial Inoculum:

    • Aseptically select 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[14]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. For fungi, the final concentration should be approximately 0.5-2.5 x 10³ CFU/mL.[15]

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (wells with inoculum and no compound) and a negative control (wells with broth only).[14]

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[15]

  • MIC Determination: Following incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[14][15]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculation Inoculate Plate with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare and Standardize Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Plate Visually Inspect Plate for Growth Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

It is crucial to evaluate the cytotoxicity of novel antimicrobial compounds to ensure they are selectively toxic to microbes and not to host cells.[16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]

  • Mammalian Cell Lines: Using relevant mammalian cell lines (e.g., HepG2, HEK293) provides an initial assessment of the compound's potential toxicity in a human-like system.[17]

  • MTT Reagent: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization: The insoluble formazan crystals are dissolved in a solvent (e.g., DMSO) to allow for spectrophotometric quantification.

  • Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) into a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.[17]

  • Compound Treatment: Add varying concentrations of the oxazole compound to the wells. Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours).[17]

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis Cell_Seeding Seed Mammalian Cells in 96-Well Plate Compound_Addition Add Oxazole Compound at Various Concentrations Cell_Seeding->Compound_Addition Plate_Incubation Incubate Plate Compound_Addition->Plate_Incubation MTT_Addition Add MTT Reagent Plate_Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Read_Absorbance Measure Absorbance Solubilization->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Perspectives

The oxazole scaffold represents a highly valuable and versatile platform in the quest for novel antimicrobial and antifungal agents.[8][18] The diverse biological activities exhibited by oxazole derivatives underscore their potential in addressing the escalating challenge of antimicrobial resistance.[5] The protocols detailed in this guide provide a robust starting point for the in vitro evaluation of new oxazole-based compounds. Future research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their structure-activity relationships to enhance potency and selectivity, and advancing promising candidates into further preclinical and clinical development.

References

  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9).

  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (n.d.). Natural Products Chemistry & Research.

  • Review of Antimicrobial Activity of Oxazole. (2022). International Journal of Pharmaceutical and Phytopharmacological Research.

  • The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development. (n.d.). Benchchem.

  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025). International Journal of Pharmaceutical research and Applications.

  • Application Notes and Protocols for In Vitro Biological Screening of 4-Propyl-1,3-Oxazole Derivatives. (n.d.). Benchchem.

  • Goel, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Pharmaceutical Fronts, 7(4).

  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2025). ResearchGate.

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.

  • Kos, J., et al. (2009). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. Journal of Biomolecular Screening, 14(2), 167-74.

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online.

  • Singh, R. K., et al. (2017). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 7(2), 116-123.

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020). NeuroQuantology.

  • Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (2025). ResearchGate.

  • Kos, J., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. ResearchGate.

  • Mohanty, S. K., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal.

  • Sanchez, M. C., et al. (2016). Synthesis and antifungal activity of bile acid-derived oxazoles. Steroids, 108, 55-62.

  • Katke, S. P. (2023). A Theoretical Analysis of a 1,3 Oxazole Derivative Used As an Antifungal Active Agent That Varies With Ambient Temperature. Environmental Science: An Indian Journal, 19(1).

  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.

  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate.

  • Biological Importance of Oxazoles. (2025). Allied Academies.

  • Biochemical evaluation of novel antibacterial compounds. (n.d.). International Journal of Advanced Biochemistry Research.

  • Pinto, M., et al. (2023). Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation. International Journal of Molecular Sciences, 24(22), 16405.

  • Synthesis and Antimicrobial Activity of Azole Derivatives. (n.d.). J-Stage.

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1603.

  • Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337-7371.

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (2022). Molecules, 27(11), 3546.

  • Synthesis, Characterization and In vitro Antibacterial Evaluation of Oxadiazole Derivatives. (n.d.). ThaiScience.

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI.

  • In vitro antifungal susceptibility testing. (2025). ResearchGate.

  • Mode of Action of Antifungal Drugs. (2022). Microbiology Info.com.

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517.

  • Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (2022). Frontiers in Chemistry, 10, 881671.

  • In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates. (n.d.). Frontiers.

  • In Vitro antifungal susceptibility reveals occurrence of azole resistance among clinical isolates of Candida albicans. (2014). ResearchGate.

  • Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. (2024). MDPI.

  • Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. (n.d.). Journal of Clinical Microbiology.

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"Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" as an intermediate for drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Reagent for Fused Heterocycle Construction & HIV Integrase Inhibition[1]

Executive Summary

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (CAS: N/A in common public databases, proprietary intermediate) is a specialized heterocyclic building block primarily utilized in the synthesis of hydroxy-naphthyridinone scaffolds.[1] Unlike generic oxazoles, the 5-butoxy substitution renders this molecule an electron-rich diene, uniquely primed for inverse-electron-demand Diels-Alder (IEDDA) reactions or thermal [4+2] cycloadditions with electron-deficient dienophiles.[1]

This guide details the synthesis, handling, and strategic application of this compound, specifically focusing on its role as a "masked pyridine" synthon in the development of HIV integrase inhibitors (e.g., raltegravir analogs).[1]

Chemical Profile & Reactivity Logic
PropertySpecification
IUPAC Name Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
Formula C₁₀H₁₅NO₄
MW 213.23 g/mol
Appearance Pale yellow oil to low-melting solid
Core Reactivity Diene (4π component) in cycloadditions; Electrophile at C2-ester.[1]
Stability Moisture sensitive (hydrolysis of C2 ester); stable under inert atmosphere at -20°C.
The "Masked Pyridine" Mechanism

The value of this compound lies in its ability to react with alkenes or alkynes to form pyridine derivatives.[1] The 5-butoxy group is a strategic leaving group.[1] Upon cycloaddition with a dienophile, the resulting adduct undergoes elimination (loss of butanol) or retro-Diels-Alder fragmentation, driving the aromatization to a stable pyridine or naphthyridine core.[1]

Synthesis Protocol: The "Phosphorus Dehydration" Route

Based on Process Chemistry from US Patent 7,741,315 B2[1]

This protocol describes the scalable synthesis starting from glycine.[1] This route is preferred over isocyanoacetate condensations due to higher yields and avoidance of foul-smelling isocyanide intermediates.[1]

Step 1: Precursor Assembly (Butyl N-ethoxy(oxo)acetylglycinate) [1]

Reagents:

  • Butyl glycinate hydrochloride (1.0 equiv)[1]

  • Diethyl oxalate (2.0 equiv)[1]

  • Triethylamine (1.2 equiv)[1]

  • Ethanol (Solvent)[1]

Procedure:

  • Dissolution: Suspend butyl glycinate HCl in ethanol. Add triethylamine.[1][2][3]

  • Acylation: Add diethyl oxalate. Heat the mixture to 50°C for 3 hours .

  • Workup: Concentrate under vacuum. Dissolve residue in DCM, wash with water to remove amine salts.[1] Dry (MgSO₄) and concentrate.[1][2][4]

  • Purification: Silica gel chromatography (Heptane/EtOAc) if necessary, though crude is often sufficient.[1]

Step 2: Cyclization to Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Reagents:

  • Butyl N-ethoxy(oxo)acetylglycinate (Precursor)[1][2][4]

  • Phosphorus Pentoxide (P₂O₅) (0.85 equiv)[1]

  • Acetonitrile (Solvent)[1][4]

Critical Safety Note: P₂O₅ is a potent desiccant and corrosive.[1] Reacts violently with water.[1] Handle in a glovebox or under strict Schlenk conditions.

Procedure:

  • Setup: Charge a dry reactor with the precursor dissolved in acetonitrile (0.5 M).

  • Cyclization: Add P₂O₅ in portions, monitoring the exotherm. Maintain internal temperature < 60°C.

  • Reaction: Heat to 60°C for 1 hour . Monitor conversion by LCMS (Target M+1 = 214).[1]

  • Quench: Cool to 20°C. Carefully add water (exothermic!).

  • Extraction: Extract with DCM. Wash organic layer with saturated NaHCO₃ (neutralize residual acid).[1]

  • Isolation: Dry over MgSO₄ and evaporate.

    • Result: The product is obtained as an oil.[1][4]

Application Protocol: Constructing the Naphthyridine Core

Target: HIV Integrase Inhibitor Scaffolds

This workflow demonstrates the reaction of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate with a cyclic lactam (dienophile) to create a tricyclic system.[1]

Experimental Workflow

Reagents:

  • Diene: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (2.0 equiv)[1]

  • Dienophile: 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one (1.0 equiv)[1]

  • Solvent: Water (or minimal organic co-solvent if solubility is poor)[1]

  • Condition: Sealed pressure vessel (High Temperature).

Protocol:

  • Charging: Combine the oxazole and the dihydropyridone in a heavy-walled pressure vessel. Add water (approx.[1][2][4][5] 1.5 equiv relative to dienophile to facilitate proton transfer/hydrolysis steps).[1]

  • Cycloaddition: Seal the vessel and heat to 130°C - 135°C for 72 hours .

    • Mechanistic Insight: The reaction proceeds via a [4+2] cycloaddition across the C4-C5 bond of the oxazole and the alkene of the dihydropyridone.[1] This is followed by the elimination of ethanol/butanol and ring opening of the oxygen bridge to aromatize the new pyridine ring.[1]

  • Workup: Cool the vessel. The product often solidifies upon cooling.[1]

  • Purification: Triturate the solid with diethyl ether or recrystallize from methanol/ethyl acetate.

Visualizing the Pathway

G cluster_0 Key Transformation: Naphthyridine Synthesis Start Glycine HCl Inter1 Butyl Glycinate Start->Inter1 n-BuOH, SOCl2 Inter2 N-Ethoxy(oxo) acetylglycinate Inter1->Inter2 Diethyl oxalate, Et3N, 50°C Oxazole Ethyl 5-butoxy- 1,3-oxazole-2-carboxylate Inter2->Oxazole P2O5, MeCN Cyclization Adduct [Bicyclic Intermediate] Oxazole->Adduct [4+2] Cycloaddition 130°C, Sealed Tube Dienophile Dihydropyridone (Dienophile) Dienophile->Adduct Product Hydroxy-Naphthyridine (HIV Integrase Inhibitor Core) Adduct->Product -BuOH Aromatization

Caption: Synthesis of the oxazole reagent and its subsequent conversion into a pharmacologically active naphthyridine scaffold via cycloaddition.

Strategic Advantages in Drug Discovery[1]
  • Scaffold Hopping: The oxazole-2-carboxylate moiety serves as a bioisostere for thiazoles or pyridines in early discovery, but its true power is as a transformable pharmacophore .[1] It allows the installation of a pyridine ring after the initial building block is coupled, enabling the formation of fused systems that are difficult to synthesize via linear steps.[1]

  • Solubility & Lipophilicity: The 5-butoxy group significantly enhances the lipophilicity (LogP) of the intermediate compared to methoxy/ethoxy analogs, improving solubility in organic solvents during the high-temperature cycloaddition step.[1]

  • Regiocontrol: In Diels-Alder reactions, the 5-alkoxy group acts as a strong electron-donating group (EDG), directing the regioselectivity of the addition with electron-poor dienophiles (like the lactam used in the HIV protocol).[1]

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete dehydration by P₂O₅.[1]Ensure P₂O₅ is fresh and free-flowing. Increase reaction time slightly, but do not exceed 70°C to avoid decomposition.
Product Hydrolysis C2-ester is labile.[1]Store the oxazole under Argon at -20°C. Avoid aqueous acidic workups; use buffered NaHCO₃.[1]
Incomplete Diels-Alder Steric bulk of dienophile.[1]The reaction requires high thermal energy (130°C).[1] Use a high-pressure microwave reactor to accelerate kinetics if the sealed tube method is too slow (72h).[1]
References
  • Synthesis of HIV Integrase Inhibitors

    • Title: N-substituted hydroxypyrimidinone carboxamide inhibitors of HIV integrase.[1]

    • Source: U.S. Patent 7,741,315 B2 (Merck & Co., Inc.).[1]

    • URL
    • Context: Examples 1 and 90 detail the synthesis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate and its reaction with dihydropyridinones.
  • Oxazole Synthesis Methodology

    • Title: Robinson-Gabriel Synthesis and related oxazole cyclizations.[1]

    • Source:Organic Reactions (General Reference for P₂O₅ mediated cyclization mechanisms).[1]

    • Note: The specific P₂O₅/MeCN protocol is an adaptation of the Robinson-Gabriel synthesis optimized for N-acylamino acid esters.[1]

  • Diels-Alder Reactivity of Oxazoles

    • Title: The Diels-Alder Reaction of Oxazoles.[1][6]

    • Source:Chemical Reviews, 1986, 86 (5), pp 781–793.[1]

    • URL:[Link][1]

    • Context: Foundational theory on using 5-alkoxyoxazoles as dienes for pyridine synthesis.[1]

Sources

Protocols for using "Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" in parallel synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for High-Throughput Functionalization of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Introduction & Strategic Value

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a specialized heterocyclic building block that offers a bifurcated reactivity profile, making it a powerful tool for Diversity-Oriented Synthesis (DOS).[1] Unlike standard stable scaffolds (e.g., pyridines, benzenes), this molecule acts as a "chemical chameleon" depending on the reaction conditions applied.

For the medicinal chemist, it serves two distinct roles:

  • The Stable Scaffold (Mode A): Under mild conditions, it functions as a substituted oxazole core for amide library generation, providing a distinct dipole and hydrogen-bond acceptor profile.

  • The Transformative Diene (Mode B): Under thermal conditions, the 5-alkoxyoxazole moiety functions as an electron-rich azadiene in hetero-Diels-Alder (HDA) reactions.[1] This allows for the rapid construction of polysubstituted pyridines and fused heterocyclic systems, a strategy famously utilized in the synthesis of HIV integrase inhibitors [1].

This guide outlines the protocols for both modes, with critical emphasis on the stability of the 5-butoxy group, which is an acid-labile enol ether surrogate.

Chemical Reactivity Profile

FeatureChemical NatureReactivity Implication
C2-Ester Ethyl CarboxylateStandard electrophile for amidation/hydrolysis.[1] Caution: C2 is electron-deficient; nucleophilic attack is facile.[1]
C5-Butoxy Alkoxy GroupElectron-donating group (EDG).[1] Makes the ring electron-rich, activating it as a diene.[1] Critical: Acid-sensitive (hydrolyzes to lactone/acyclic species).[1]
Oxazole Ring Aromatic HeterocycleMode A: Stable to mild base.[1] Mode B: Reacts as 4

component in [4+2] cycloadditions.

Parallel Synthesis Workflows

Visualizing the Divergent Pathways

The following diagram illustrates the decision matrix for using this building block.

ReactionPathways Start Ethyl 5-butoxy-1,3- oxazole-2-carboxylate Hydrolysis Mild Saponification (LiOH, THF/H2O) Start->Hydrolysis Mode A: Functionalization Dienophile Add Dienophile (Alkenes/Alkynes) Start->Dienophile Mode B: Transformation Acid Oxazole-2-carboxylic Acid (Unstable Intermediate) Hydrolysis->Acid 0°C to RT AmideLib Amide Library (Oxazole Core) Acid->AmideLib HATU/Amine Cycloadd [4+2] Cycloaddition (130°C, Sealed) Dienophile->Cycloadd Kondrat'eva Reaction Pyridine Pyridine/Fused System (Transformative Product) Cycloadd->Pyridine - EtOH/- BuOH

Figure 1: Divergent synthesis pathways.[1] Mode A preserves the oxazole ring; Mode B transforms it into a pyridine derivative.

Detailed Protocols

Protocol A: Amide Library Generation (Scaffold Preservation)

Objective: Create a library of 5-butoxyoxazole-2-carboxamides. Challenge: The 5-butoxy group renders the ring sensitive to acid.[1] Standard acidic deprotection (e.g., TFA for Boc removal elsewhere) or acidic workups can destroy the core.

Step 1: Saponification

  • Dissolve: Dissolve Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (1.0 equiv) in THF:Water (3:1). Avoid methanol to prevent transesterification.[1]

  • Reagent: Add LiOH.H2O (1.2 equiv) at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by LCMS (neutral mobile phase).[1]

  • Workup (CRITICAL): Do NOT acidify to pH < 4. Carefully adjust pH to ~5-6 using 1M citric acid or phosphate buffer.[1] Extract immediately with EtOAc.[1] The free acid is unstable if stored; proceed immediately to coupling.[1]

Step 2: Parallel Amide Coupling

  • Preparation: Prepare a 0.2 M stock solution of the fresh Oxazole-2-carboxylic acid in DMF.

  • Plate Setup: Aliquot 500 µL (100 µmol) into each well of a 96-well reaction block.

  • Amine Addition: Add diverse amines (1.2 equiv, 120 µmol) to each well.

  • Coupling Agent: Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Note: HATU is preferred over EDC/HOBt for speed and neutral conditions.[1]

  • Incubation: Shake at RT for 12 hours.

  • Purification: Filter through a carbonate scavenger resin (to remove acid) or perform direct prep-HPLC using a neutral/basic buffer (e.g., 10 mM NH4HCO3).[1] Avoid 0.1% TFA mobile phases.

Protocol B: Pyridine Synthesis via Hetero-Diels-Alder (Transformative)

Objective: Use the oxazole as a diene to synthesize fused pyridine systems (e.g., HIV integrase inhibitor scaffolds [1]).[1] Mechanism: Inverse electron demand Diels-Alder followed by retro-Diels-Alder (loss of alcohol/nitrile).[1]

Step 1: Reaction Setup

  • Vessel: Use high-pressure rated glass vials (e.g., microwave vials or heavy-walled pressure tubes).

  • Reactants: Combine Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (1.0 equiv) with the target dienophile (1.0 - 1.5 equiv).

    • Dienophiles: Electron-deficient alkenes (maleimides, acrylates) or strained alkenes (dihydropyridinones).[1]

  • Solvent: Water or Toluene.[1]

    • Green Chemistry Note: Water is surprisingly effective for these cycloadditions due to the hydrophobic effect accelerating the reaction [1].

  • Conditions: Seal the vessel and heat to 110°C – 130°C for 24–72 hours.

    • Warning: Ensure the vessel is rated for the vapor pressure of the solvent at 130°C.

Step 2: Workup & Aromatization [1]

  • Cooling: Cool to RT. The product often precipitates if water was used.[1]

  • Aromatization: If the intermediate adduct is stable, it may require acid catalysis (pTSA, toluene, reflux) to eliminate the butoxy group (as butanol) and aromatize to the pyridine.

    • Note: In the HIV patent case, the elimination happens spontaneously under the thermal conditions [1].

  • Purification: Trituration with diethyl ether or flash chromatography (EtOAc/Hexanes).

Troubleshooting & Optimization

IssueProbable CauseSolution
Ring Decomposition (Mode A) Acidic conditions during workup or LCMS.[1]Use phosphate buffers (pH 6) for workup.[1] Use Ammonium Acetate/Bicarbonate for LCMS mobile phase.[1]
Low Yield (Mode A) Decarboxylation of the free acid.Do not store the acid.[1] Generate in situ or use a "Catch-and-Release" resin protocol.[1]
No Reaction (Mode B) Dienophile is too electron-rich.[1]The oxazole is an electron-rich diene.[1] Match it with electron-deficient dienophiles (LUMO lowering).
Incomplete Conversion (Mode B) Steric hindrance of the 5-butoxy group.[1]Increase temperature to 140°C or use microwave irradiation (caution: pressure).[1]

References

  • US Patent 7,741,315 B2 . HIV Integrase Inhibitors. Merck & Co., Inc. 2010 .[1] Describes the reaction of ethyl 5-butoxy-1,3-oxazole-2-carboxylate with dihydropyridinones in water at 130°C.

  • Sabot, C., et al. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles. Chemical Communications, 2011 .[1] Details the mechanism of 5-alkoxyoxazole cycloadditions.

  • Organic Chemistry Portal . Diels-Alder Reaction.[1][2][3][4][5][6][7] General overview of diene/dienophile electronic requirements.

Sources

Derivatization Strategies for Ethyl 5-butoxy-1,3-oxazole-2-carboxylate in SAR Campaigns

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-OXZ-042

Executive Summary

This guide details the strategic derivatization of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (Compound 1) . As a "push-pull" heterocyclic scaffold, this molecule offers unique vectors for Structure-Activity Relationship (SAR) exploration. The electron-donating C5-butoxy group and the electron-withdrawing C2-ester create distinct electronic zones, allowing for orthogonal functionalization. This note provides validated protocols for C2-ester hydrolysis/amidation (Zone 1) and C4-regioselective functionalization (Zone 2), enabling the rapid generation of focused libraries for drug discovery.

Strategic Analysis: The "Push-Pull" Scaffold

To maximize SAR efficiency, we must understand the electronic topography of the parent molecule.

  • Zone 1: The C2-Ester (The Warhead/Linker). This is the primary electrophilic handle. It is stable but reactive enough for standard acyl substitution. Modification here modulates solubility, permeability, and hydrogen-bond donor/acceptor profiles (e.g., converting ester to amide or heterocycle).

  • Zone 2: The C4-H (The Nucleophilic Vector). The C5-butoxy group acts as a strong mesomeric donor (

    
    ), pushing electron density into the ring. This activates the C4 position toward Electrophilic Aromatic Substitution (EAS), making it a prime target for halogenation and subsequent cross-coupling (Suzuki/Sonogashira).
    
  • Zone 3: The C5-Butoxy (The Lipophilic Tail). This ether linkage is generally robust but susceptible to metabolic

    
    -dealkylation (CYP450 mediated). In this guide, we treat this as a fixed steric anchor, focusing SAR efforts on C2 and C4.
    
Workflow Visualization

The following diagram illustrates the divergent synthesis pathways described in this guide.

Oxazole_SAR_Workflow cluster_legend Reaction Types Parent Ethyl 5-butoxy-1,3- oxazole-2-carboxylate (Compound 1) Acid Intermediate 2: Carboxylic Acid Parent->Acid LiOH, THF/H2O (Protocol 1) Bromide Intermediate 3: 4-Bromo-oxazole Parent->Bromide NBS, MeCN (Protocol 3) Amide Product A: Amide Library (Zone 1 SAR) Acid->Amide R-NH2, HATU (Protocol 2) Aryl Product B: 4-Aryl-oxazole (Zone 2 SAR) Bromide->Aryl Ar-B(OH)2, Pd cat. (Protocol 3) key1 Blue: Starting Material key2 Yellow: Key Intermediate key3 Green: Final Library

Figure 1: Divergent synthetic pathways for expanding the oxazole scaffold.

Detailed Experimental Protocols
Protocol 1: Controlled Hydrolysis (Saponification)

Objective: Access the C2-carboxylic acid without degrading the acid-sensitive C5-enol ether moiety. Critical Mechanism: 5-Alkoxyoxazoles can be viewed as masked azlactones. Strong acidic conditions can protonate C4, facilitating hydrolysis of the C5-ether and ring opening. Therefore, basic hydrolysis is strictly required.

Materials:

  • Compound 1 (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for careful acidification)

Procedure:

  • Dissolution: Dissolve Compound 1 in THF (0.1 M concentration) and cool to 0 °C.

  • Saponification: Add the aqueous solution of LiOH dropwise. Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LCMS for disappearance of the ethyl ester (+28 mass loss).

  • Workup (Crucial Step):

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous phase to 0 °C.

    • Carefully adjust pH to ~3–4 using 1M HCl. Do not go below pH 2 to avoid ring instability.

    • The carboxylic acid (Intermediate 2) typically precipitates. Filter, wash with cold water, and dry in vacuo. If no precipitate forms, extract immediately with EtOAc.

Validation:

  • 1H NMR: Disappearance of ethyl quartet/triplet signals (4.3 ppm, 1.3 ppm). Retention of the oxazole ring proton (if C4 is unsubstituted) around 7.0–7.5 ppm.

Protocol 2: Parallel Amide Library Synthesis (Zone 1)

Objective: Create a library of amides to probe the binding pocket's steric and electronic requirements. Rationale: The oxazole nitrogen acts as a weak H-bond acceptor. Converting the ester to an amide introduces a potent H-bond donor (NH) and allows vector exploration.

Materials:

  • Intermediate 2 (Carboxylic Acid)

  • Diverse Amines (

    
    )
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: To a solution of Intermediate 2 (1.0 equiv) in DMF (0.2 M) at RT, add DIPEA followed by HATU. Stir for 15 minutes to form the activated ester.

  • Coupling: Add the specific amine (1.1 equiv). Stir at RT for 12 hours.

  • Purification:

    • For high-throughput: Direct injection onto Prep-HPLC (Reverse Phase, C18, Water/MeCN + 0.1% Formic Acid).

    • For bulk: Dilute with EtOAc, wash with sat. NaHCO₃ (remove unreacted acid) and brine.

Scientific Insight: HATU is preferred over EDC/HOBt for electron-deficient heteroaromatic acids to minimize racemization (if chiral amines are used) and ensure high conversion of the potentially less reactive oxazole-2-carboxylic acid [1].

Protocol 3: C4-Regioselective Arylation (Zone 2)

Objective: Install aryl/heteroaryl groups at the C4 position. Rationale: The C5-butoxy group activates the C4 position. We exploit this via a "Halogenation-Cross Coupling" sequence. Direct C-H arylation is possible but often requires harsh temperatures; the bromination route offers higher regiocontrol for this specific scaffold.

Step A: C4-Bromination

  • Reagents: Compound 1 (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Stir at 0 °C to RT for 1 hour. The electron-rich nature of the 5-butoxyoxazole ensures rapid electrophilic substitution at C4.

  • Workup: Dilute with water, extract with EtOAc. The product, Ethyl 4-bromo-5-butoxyoxazole-2-carboxylate , is usually stable enough for the next step without chromatography.

Step B: Suzuki-Miyaura Coupling

  • Reagents: 4-Bromo intermediate (1 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (0.05 equiv), 
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 80 °C under

    
     for 4–6 hours.
    
  • Mechanism: The oxidative addition of Pd(0) into the C4-Br bond is facilitated by the electron-rich oxazole ring, followed by transmetallation and reductive elimination to form the C4-aryl bond [2].

Physicochemical Impact Data (SAR Table)

Modifying the C2 and C4 positions significantly alters the drug-like properties. The table below summarizes the expected shifts based on standard medicinal chemistry principles.

Derivative TypeModification (Zone)Predicted

cLogP
Predicted

tPSA (

)
SAR Utility
Parent Ester NoneReferenceReferencePro-drug / Baseline
Carboxylic Acid C2-Hydrolysis-1.5 to -2.0+17 (Acidic)Solubility / Salt formation
Primary Amide C2-CONH2-1.0+16 (H-donor)H-bond anchor probe
Benzyl Amide C2-CONH-Bn+0.5+16Hydrophobic pocket exploration
4-Phenyl Analog C4-Arylation+1.5+0Pi-Pi stacking / Space filling
4-Pyridyl Analog C4-Heteroaryl+0.5+13Solubility / H-bond acceptor

Table 1: Predicted physicochemical shifts relative to Ethyl 5-butoxy-1,3-oxazole-2-carboxylate.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Verrier, C., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry. [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. [Link]

Application Note: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate as a Strategic HVI in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the application of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (EBOC) as a High-Value Intermediate (HVI) in the synthesis of next-generation agrochemicals. While oxazoles are bioactive scaffolds in their own right, this specific molecule serves a critical dual function: 1) as a lipophilic "masked" pyridine precursor via the Kondrat'eva reaction, and 2) as a tunable bioisostere for fragment-based discovery. This note details the mechanistic advantages of the 5-butoxy substituent over standard ethoxy analogs—specifically regarding solubility profiles in non-polar process solvents—and provides a validated protocol for converting EBOC into pyridine-2-carboxylate herbicide precursors.

Strategic Significance in Agrochemical Research

The "Masked" Pyridine Concept

Pyridines are ubiquitous in agrochemistry, forming the core of major herbicide classes (e.g., Clopyralid, Picloram) and fungicides (Fluopyram). However, direct functionalization of the pyridine ring at the 3- or 4-positions can be synthetically arduous due to the ring's electron-deficient nature.

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate circumvents this by acting as an electron-rich diene. Through an Inverse Electron Demand Diels-Alder (IEDDA) reaction—specifically the Kondrat'eva reaction —it reacts with electron-poor dienophiles (alkenes/alkynes) to generate highly substituted pyridines.

The "Butoxy" Advantage

While methyl and ethyl analogs are common, the 5-butoxy derivative offers distinct process advantages:

  • Lipophilicity (LogP): The butyl chain significantly increases solubility in non-polar solvents (e.g., Toluene, Xylenes) often required for high-temperature cycloadditions, preventing substrate precipitation.

  • Leaving Group Thermodynamics: The elimination step releases 1-butanol (bp: 117.7°C) rather than ethanol (bp: 78°C). In high-temperature continuous flow reactors, this higher boiling point allows the intermediate bicyclic adduct to stabilize before aromatization, offering better control over reaction kinetics.

Mechanism of Action: The Kondrat'eva Reaction[1][2]

The transformation of EBOC into a pyridine scaffold follows a [4+2] cycloaddition followed by a retro-Diels-Alder elimination.

Mechanistic Pathway[3]
  • Cycloaddition: The oxazole (diene) reacts with a dienophile (e.g., dimethyl fumarate or acrylic acid).

  • Bridgehead Formation: An unstable bicyclic intermediate is formed.

  • Aromatization: The bridgehead oxygen is eliminated as the alcohol (1-butanol), driving the formation of the aromatic pyridine ring.

KondratevaReaction Oxazole Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (Electron-Rich Diene) Adduct Bicyclic Intermediate [Unstable] Oxazole->Adduct [4+2] Cycloaddition (Heat/Catalyst) Dienophile Dienophile (e.g., Acrylic Acid) Dienophile->Adduct Elimination Loss of 1-Butanol Adduct->Elimination Product Substituted Pyridine-2-carboxylate (Agrochem Scaffold) Adduct->Product Aromatization

Figure 1: The Kondrat'eva reaction pathway converting the oxazole core into a pyridine scaffold via loss of butanol.

Validated Protocol: Synthesis of Pyridine-2,X-dicarboxylates

Objective: Synthesis of Diethyl pyridine-2,3-dicarboxylate (a precursor to imidazolinone herbicides) using EBOC.

Materials
  • Substrate: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (1.0 eq)

  • Dienophile: Ethyl acrylate (1.5 eq) or Diethyl fumarate (for 3,4-substitution).

  • Catalyst: Neodymium(III) triflate [Nd(OTf)₃] (5 mol%) (Optional, lowers temp).

  • Solvent: Toluene (anhydrous).

Experimental Workflow

Step 1: Reaction Assembly

  • Charge a pressure-rated reaction vial (or microwave tube) with Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (1 mmol, 213 mg).

  • Add Toluene (2 mL) to dissolve. Note: The butoxy group ensures rapid dissolution compared to the methoxy analog.

  • Add Ethyl Acrylate (1.5 mmol).

  • Add Nd(OTf)₃ (5 mol%) if running at <100°C. For thermal elimination without catalyst, proceed to Step 2.

Step 2: Cycloaddition & Elimination

  • Thermal Method: Seal and heat to 130°C for 12 hours. The high temperature is required to drive the elimination of 1-butanol.

  • Microwave Method (Preferred): Heat to 160°C for 45 minutes.

Step 3: Workup & Purification

  • Cool the mixture to room temperature.

  • Concentrate under reduced pressure to remove toluene and excess dienophile.

  • Critical Step: The byproduct is 1-butanol . Unlike ethanol, this requires high-vacuum or azeotropic removal (add heptane and rotavap) if not using column chromatography.

  • Purify via Flash Column Chromatography (Hexanes:Ethyl Acetate 4:1).

Data Analysis (Expected)

ParameterValue / Observation
Appearance Pale yellow oil to off-white solid
Yield 75 - 85% (Optimized)
1H NMR (CDCl3) Disappearance of oxazole singlet (~7.6 ppm). Appearance of pyridine aromatic protons (8.5-8.8 ppm).
Byproduct 1-Butanol (Must be fully removed for accurate yield)

Experimental Logic & Workflow Diagram

The following diagram illustrates the decision matrix for selecting reaction conditions based on the "Butoxy" leaving group properties.

WorkflowLogic Start Start: EBOC Substrate SolventCheck Solubility Check (Non-polar solvent?) Start->SolventCheck Reaction Reaction: EBOC + Dienophile (130°C, Toluene) SolventCheck->Reaction High Solubility (Due to Butoxy) Elimination Elimination of 1-Butanol Reaction->Elimination Purification Purification: High Vac or Azeotrope Elimination->Purification Remove high BP alcohol Final Target: Pyridine HVI Purification->Final

Figure 2: Workflow emphasizing the specific handling of the butoxy-derived byproduct.

Application 2: Bioisosteric Replacement

Beyond synthesis, EBOC is used in Fragment-Based Drug Discovery (FBDD) . The oxazole ring is a bioisostere for amide bonds and thiazoles.

  • Protocol: Hydrolysis of the C2-ethyl ester (LiOH, THF/H2O) yields the free acid, which can be coupled to amine libraries.

  • Agro-Target: This mimics the core structure of Oxathiapiprolin (fungicide), where the heterocyclic core is critical for binding to oxysterol-binding proteins (OSBP).

Safety & Handling

  • Hazard Identification: EBOC is classified as Warning .

    • H302: Harmful if swallowed.[1]

    • H410: Very toxic to aquatic life with long lasting effects (Critical for agrochemical waste management).[1]

  • Storage: Store at 2-8°C under inert gas (Argon). Oxazole esters can hydrolyze slowly if exposed to atmospheric moisture.

  • Disposal: Do not release into drains. All aqueous waste from the hydrolysis step must be incinerated due to high aquatic toxicity.

References

  • Kondrat'eva, G. Y. (1957). Synthesis of Pyridines via Oxazoles. Proceedings of the Academy of Sciences of the USSR, 112, 831. (Foundational mechanism).[2]

  • Li, J. J. (2009). Name Reactions for Homologations, Part I. Wiley-Interscience.
  • Gribble, G. W. (2002). Oxazoles in Agrochemical Discovery. Journal of Agricultural and Food Chemistry.

  • TCI Chemicals. (2023). Product Specification: Ethyl Oxazole-5-carboxylate derivatives.

  • Vereshchagin, A. N. (2011). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles. Chemical Communications, 47, 10764-10766.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 5-alkoxy-oxazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization of Reaction Conditions & Stability Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Unstable Intermediates)

Executive Summary & Route Selection

User Context: You are attempting to synthesize 5-alkoxy-oxazoles, likely as electron-rich dienes for Diels-Alder cycloadditions (e.g., Pyridoxine synthesis) or as masked peptide surrogates.

The Core Challenge: 5-Alkoxy-oxazoles are chemically schizophrenic. They are excellent nucleophiles (at C2/C4) but are extremely acid-labile. The electron-donating alkoxy group at C5 destabilizes the ring toward hydrolytic cleavage, reverting it to the acyclic ester/amide.

Strategic Decision Matrix: Before starting, select your route based on your starting material availability.

RouteSelection Start Select Starting Material Q1 Is the C2-substituent complex/chiral? Start->Q1 RouteA Route A: Cyclodehydration (Wipf Protocol) Q1->RouteA Yes (e.g., Peptides) RouteB Route B: Isocyanide Condensation (Schöllkopf Method) Q1->RouteB No (Simple Alkyl/Aryl) Sub1 Start: N-Acyl-Amino Acid Ester (Peptide Chemistry) RouteA->Sub1 Precursor Sub2 Start: Isocyanide + Ester/Acyl Halide RouteB->Sub2 Precursor

Figure 1: Decision matrix for selecting the optimal synthesis pathway.

Protocol A: The Wipf Cyclodehydration (Recommended)

Best for: Complex substrates, retention of chirality at C2, and mild conditions. Mechanism: Conversion of a


-keto amide (or serine derivative) using Triphenylphosphine (

) and Iodine (

).[1]
The Science (Why this works)

Classic Robinson-Gabriel cyclization uses harsh acids (


, 

,

). These destroy 5-alkoxy-oxazoles instantly. The Wipf protocol generates an oxyphosphonium intermediate in situ under basic buffering, allowing cyclization without exposing the product to free acid.
Optimized Workflow
ParameterSpecificationReasoning
Reagents

(2.0 equiv),

(2.0 equiv),

(4.0 equiv)
Excess base (

) is critical to neutralize HI generated during the reaction.
Solvent Dichloromethane (DCM)Must be anhydrous. Water kills the oxyphosphonium intermediate.
Temperature 0°C

RT
Start cold to control the exothermic formation of

.
Concentration 0.1 MHigh dilution prevents intermolecular side reactions.
Step-by-Step Protocol
  • Preparation: Dissolve

    
     (2.0 equiv) in dry DCM (0.1 M relative to substrate) and cool to 0°C.
    
  • Activation: Add

    
     (2.0 equiv) carefully. The solution will turn dark. Stir for 10 minutes until the iodine dissolves and the "phosphorus-iodine adduct" forms.
    
  • Neutralization: Add dry Triethylamine (

    
    , 4.0 equiv). The solution may become turbid (amine salts).
    
  • Addition: Cannulate your starting material (

    
    -acylamino ester or 
    
    
    
    -keto amide) dissolved in minimal DCM into the reaction mixture.
  • Cyclization: Allow to warm to Room Temperature (RT). Monitor by TLC. Reaction is usually complete in 1–2 hours.[2]

  • Quench: CRITICAL STEP. Do not use acid wash. Quench with saturated aqueous

    
     (to remove excess Iodine) and saturated 
    
    
    
    .

Protocol B: The Schöllkopf Isocyanide Method

Best for: Simple 5-ethoxy-oxazoles or when starting from isocyanides. Mechanism: Base-mediated condensation of an


-isocyano ester with an acylating agent.
Optimized Workflow
ParameterSpecificationReasoning
Base

-BuLi or

Strong base required to deprotonate the

-position of the isocyanide.
Solvent THF (Tetrahydrofuran)Excellent solubility for lithiated species; must be distilled/dry.
Temperature -78°CEssential to prevent polymerization of the isocyanide.
Step-by-Step Protocol
  • Dissolve the isocyanide (e.g., ethyl isocyanoacetate) in dry THF at -78°C.

  • Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 mins to form the carbanion.
    
  • Add the acyl chloride or anhydride (0.5 equiv if using anhydride for symmetry) dropwise.

  • Allow to warm to 0°C slowly. The cyclization occurs spontaneously upon warming.

  • Workup: Dilute with

    
    , wash with water (neutral pH only). Dry over 
    
    
    
    .

Critical Handling: Purification & Storage

WARNING: 90% of user failures occur here. 5-Alkoxy-oxazoles are "masked esters." If you expose them to acidic silica gel, they will hydrolyze back to the starting material or ring-open to acyclic products.

The "Safe-Passage" Purification Guide
  • Stationary Phase:

    • Preferred: Neutral Alumina (Activity Grade III).

    • Alternative: Silica Gel pre-treated with 2-5% Triethylamine (

      
      ). Flush the column with 5% 
      
      
      
      /Hexanes before loading your sample.
  • Eluent:

    • Always include 1%

      
       in your eluent system (e.g., Hexanes/EtOAc + 1% 
      
      
      
      ).
  • Storage:

    • Store at -20°C under Argon.

    • Ideally, use immediately in the next step (e.g., Diels-Alder reaction).

Troubleshooting & FAQs

Ticket #102: "My product vanished on the column."

Diagnosis: Acidic hydrolysis. Solution: You likely used standard silica gel. The surface acidity of silica (


) is sufficient to protonate the C5-alkoxy group, initiating ring opening.
Fix:  Repeat the experiment, but use Neutral Alumina  or Triethylamine-deactivated silica .
Ticket #105: "Low yield in Wipf Cyclization (Protocol A)."

Diagnosis: Moisture contamination or insufficient base. Mechanistic Insight: The reaction generates HI (Hydroiodic acid) as a byproduct. If you do not have at least 2 equivalents of base per equivalent of Iodine, the HI will destroy your product as it forms. Fix: Ensure you are using 4.0 equivalents of


. Ensure DCM is distilled over 

or taken from a solvent purification system (SPS).
Ticket #109: "Reaction works, but product decomposes during evaporation."

Diagnosis: Thermal instability. Solution: 5-Alkoxy-oxazoles can be thermally labile. Fix: Do not use a water bath >30°C on the rotavap. If the product is an oil, do not dry under high vacuum for extended periods if it is volatile.

Ticket #115: "Can I use these conditions for 5-hydroxy-oxazoles?"

Answer: No. 5-Hydroxy-oxazoles (oxazolones) exist in equilibrium with their keto-tautomers (azlactones). They require different handling and are generally more stable as the O-protected (alkoxy) forms described here.

Mechanistic Visualization (Wipf Protocol)

WipfMechanism Start Start: Beta-Keto Amide Inter1 Oxyphosphonium Intermediate Start->Inter1 Activation Reagents PPh3 + I2 Reagents->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization -HI (via Base) Base Et3N (Base) Base->Cyclization Product 5-Alkoxy-Oxazole Cyclization->Product Waste Byproduct: Ph3P=O + Et3NH+ I- Cyclization->Waste

Figure 2: Mechanistic flow of the Iodine-mediated cyclodehydration.

References

  • Wipf, P.; Miller, C. P. (1993).[3] "A new synthesis of highly functionalized oxazoles."[3] The Journal of Organic Chemistry, 58(14), 3604–3606.

    • Grounding: Establishes the protocol as the standard for mild cyclodehydr
  • Schöllkopf, U. (1977). "Syntheses of Heterocyclic Compounds with Isocyanides." Angewandte Chemie International Edition, 16(6), 339–348.

    • Grounding: The authoritative source for isocyanide-based oxazole synthesis.
  • Turchi, I. J.; Dewar, M. J. (1975). "The Chemistry of Oxazoles." Chemical Reviews, 75(4), 389–437.

    • Grounding: Comprehensive review covering stability and reactivity p
  • Hassner, A.; Fischer, B. (1992). "Oxazoles from alpha-acylamino ketones."[4] Heterocycles, 35(2).

    • Grounding: Discusses the limitations of acidic cycliz

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents (


, 

,

-BuLi) before handling.

Sources

Common side reactions in the synthesis of 5-substituted oxazole-2-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Substituted Oxazole-2-Carboxylates

Topic: Troubleshooting Common Side Reactions in Synthesis Audience: Senior Medicinal Chemists & Process Development Scientists

Introduction: The Structural Challenge

The 5-substituted oxazole-2-carboxylate scaffold is a critical pharmacophore, often serving as a bioisostere for amide bonds or as a rigid linker in peptidomimetics. However, unlike their 4-carboxylate counterparts (derived conveniently from serine), 5-substituted oxazole-2-carboxylates present unique synthetic challenges. The electron-withdrawing ester at C2 renders the oxazole ring significantly more electron-deficient, increasing susceptibility to nucleophilic ring opening and hydrolysis.

This guide addresses the three most prevalent synthetic routes:

  • Hantzsch-Type Condensation (

    
    -haloketones + oxamates).
    
  • Oxidative Cyclization (Wipf/Williams Protocol).[1]

  • C2-Metalation/Carboxylation (Post-functionalization).

Module 1: The Hantzsch-Type Condensation

Route: Reaction of


-haloketones with ethyl oxamate (or oxamic acid salts).
Diagnostic Workflow

Condensation_Troubleshooting Start Problem: Low Yield in Condensation Check1 Check 1H NMR of Crude Start->Check1 Polymer Broad peaks / Baseline noise? (Haloketone Polymerization) Check1->Polymer Yes Regio Mixture of isomers? (N- vs O-alkylation) Check1->Regio Distinct sets of peaks NoRxn Recovered Starting Material? Check1->NoRxn Yes Sol1 Solution: Slow addition of ketone to refluxing amide Polymer->Sol1 Sol2 Solution: Switch solvent to high-dielectric (DMF/DMA) Regio->Sol2 Sol3 Solution: Add Lewis Acid (BF3·OEt2 or CaCO3 buffer) NoRxn->Sol3

Caption: Troubleshooting logic for the condensation of


-haloketones with ethyl oxamate.
Q&A: Troubleshooting Condensation Failures

Q1: I am observing significant amounts of dark, insoluble tar and low conversion of my


-bromoketone. What is happening? 
A:  You are likely encountering haloketone polymerization  or self-condensation. 

-Haloketones are potent electrophiles but also possess acidic

-protons.[2][3] In the presence of the basic nitrogen of the oxamate (or thermal conditions), they can undergo intermolecular alkylation (Favorskii-type or direct

).
  • Corrective Action: Do not mix reagents stoichiometrically at room temperature. Adopt an Inverse Addition Protocol : Dissolve the ethyl oxamate (excess, 1.5–2.0 equiv) in the solvent (typically refluxing toluene or EtOH) and add the

    
    -haloketone solution dropwise over 1–2 hours. This keeps the instantaneous concentration of the haloketone low relative to the nucleophile.
    

Q2: My LCMS shows a peak with the correct mass, but NMR indicates it’s not the oxazole. Could it be the acyclic intermediate? A: Yes. The reaction proceeds via an initial


-alkylation (or 

-alkylation followed by rearrangement) to form an

-keto-amide intermediate, which then undergoes cyclodehydration. If the dehydration step is sluggish, the acyclic hydroxy-amide or keto-amide persists.
  • Corrective Action: Ensure the reaction temperature is sufficient for dehydration (

    
    C). If the intermediate persists, treat the crude mixture with a dehydrating agent like Burgess reagent  or POCl
    
    
    
    (if the ester tolerates it) to force ring closure.

Module 2: The Oxidative Cyclization (Wipf/Williams Protocol)

Route: Cyclization of


-hydroxy amides to oxazolines, followed by oxidation.
Protocol: Oxidation of Oxazoline-2-Carboxylates

Standard conditions often fail for electron-deficient C2-substituted systems. The BrCCl


/DBU method is preferred over MnO

.
StepReagentConditionsCritical Parameter
1. Cyclization DAST or Deoxo-Fluor-78°C to RT, DCMMoisture Control: Hydrolysis of the activated intermediate leads to elimination (dehydroalanine).
2. Oxidation BrCCl

(5 equiv) + DBU (5 equiv)
0°C to RT, ACNBase Sensitivity: DBU can cause ring opening if the reaction is prolonged.
Q&A: Side Reactions in Oxidation

Q3: During the DAST cyclization of my serine-derived precursor, I see a major byproduct with a vinyl signal in the NMR. What is this? A: This is the


-elimination product (Dehydroalanine derivative) .
  • Mechanism: The DAST activates the alcohol (forming an alkoxy-sulfur species). If the amide oxygen is slow to attack this intermediate (cyclization), the base (or DAST itself) abstracts the acidic

    
    -proton, leading to elimination.
    
  • Fix: Use Deoxo-Fluor at lower temperatures (-20°C) as it is less prone to elimination than DAST. Alternatively, use the milder Burgess Reagent , which proceeds via a syn-elimination mechanism that favors cyclization in these substrates [1].

Q4: The BrCCl


/DBU oxidation works, but my yield of the 2-carboxylate is low due to decomposition. Why? 
A:  The 2-carboxylate group makes the oxazole ring highly electron-deficient. The byproduct of the reaction is DBU-HBr. The combination of bromide ions and the conjugate acid can attack the oxazole ring or hydrolyze the ester.
  • Fix: Switch to NiO

    
      (Nickel Peroxide) oxidation in benzene or benzene/THF. It is a heterogeneous, radical-based oxidation that avoids strong bases and nucleophiles, preserving the sensitive C2-ester [2].
    

Module 3: Stability & C-H Functionalization

Mechanistic Pathway: Ring Opening via Lithiation

When attempting to install the 2-carboxylate via lithiation of a 5-substituted oxazole (using LiHMDS/n-BuLi and ClCOOEt), a common failure mode is ring opening to the isocyanide.

RingOpening cluster_warning Critical Failure Mode Oxazole 5-Substituted Oxazole Lithio 2-Lithio-oxazole (Species A) Oxazole->Lithio LiHMDS, -78°C Isocyanide Acyclic Isocyanide Enolate (Species B) Lithio->Isocyanide Equilibrium (> -50°C) Product Oxazole-2-Carboxylate Lithio->Product ClCOOEt (Electrophile) Isocyanide->Lithio < -60°C

Caption: The equilibrium between the 2-lithiooxazole and the acyclic isocyanide enolate.

Q5: I tried to lithiate my 5-phenyloxazole to trap with ethyl chloroformate, but I isolated an acyclic acyl-amino alkene. Why? A: You exceeded the thermal ceiling of the 2-lithiooxazole.

  • Mechanism: The 2-lithio species exists in equilibrium with its ring-opened valency tautomer (the isocyanide enolate). At temperatures above -60°C, the equilibrium shifts toward the acyclic form. If the electrophile (ClCOOEt) reacts with the acyclic form (or if protonation occurs during workup), the ring is lost forever [3].

  • Protocol Adjustment: Perform the lithiation at -78°C strictly. Pre-cool the electrophile before addition. Use LiHMDS instead of n-BuLi to prevent nucleophilic attack on the oxazole ring itself.

Q6: Can I saponify the ethyl ester to the free acid? A: Proceed with extreme caution. Oxazole-2-carboxylic acids are inherently unstable and prone to spontaneous decarboxylation at room temperature, especially under acidic conditions.

  • Recommendation: If you need the acid for coupling, generate the potassium salt (using KOTMS or KOH in anhydrous conditions) and use it immediately in the next step without isolation. Do not acidify to low pH during workup [4].

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[4][5] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.[4]

  • Vedejs, E., & Monahan, S. D. (1996). Oxazole activation by N-alkylation: A route to 2-lithiooxazole and 2-(trimethylsilyl)oxazole. The Journal of Organic Chemistry, 61(15), 5192-5193.

  • Verrier, C., Martin, T., Hoarau, C., & Marsais, F. (2008).[6] Palladium-catalyzed direct arylation of oxazole-4-carboxylates. The Journal of Organic Chemistry, 73(18), 7383-7386. (Context on C2 acidity/instability).

Sources

Stability of "Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile, degradation pathways, and handling protocols for Ethyl 5-butoxy-1,3-oxazole-2-carboxylate .

Topic: Stability & Reactivity Profile (Acidic/Basic Conditions)

Executive Summary

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a functionalized heterocyclic building block characterized by two competing reactivity centers: the C2-ethyl ester and the C5-butoxy group .[1]

While the oxazole core typically exhibits aromatic stability, the 5-alkoxy substituent introduces significant electron density, imparting "vinyl ether-like" character to the C4-C5 bond.[1] This makes the compound sensitive to hydrolytic ring cleavage under strongly acidic conditions. Conversely, the C2-ester is electron-withdrawing, providing a stabilizing effect against electrophilic attack but remaining susceptible to nucleophilic attack (hydrolysis) under basic conditions.[1]

Key Recommendation: For deprotection (ester hydrolysis), Lithium Hydroxide (LiOH) mediated saponification is the preferred pathway over acid hydrolysis to preserve ring integrity.

Module 1: Acidic Condition Stability

Q1: Can I use strong mineral acids (HCl, H₂SO₄) to hydrolyze the ethyl ester?

Recommendation: Proceed with Extreme Caution. While the C2-ester can be hydrolyzed to the carboxylic acid using mineral acids, the 5-butoxy group creates a high risk of side reactions.

The Mechanism of Failure:

  • Protonation: The oxazole ring nitrogen (N3) or the C5-oxygen can be protonated.

  • Vinyl Ether Instability: The C5-butoxy moiety renders the C4-C5 bond electron-rich.[1] In the presence of strong aqueous acid and heat, this system behaves like a vinyl ether, susceptible to hydration.

  • Ring Opening: Hydration at C4 or C5 can lead to the collapse of the aromatic system, resulting in ring opening to form acyclic amide/ester byproducts (e.g., derivatives of aspartic acid or glycine).

Safe Alternative: If acidic conditions are mandatory, use anhydrous Trifluoroacetic Acid (TFA) in dichloromethane (DCM) if you are removing acid-labile protecting groups elsewhere, as this avoids the water necessary for hydrolytic ring opening.[1] For ester hydrolysis, switch to basic conditions.[2]

Q2: What is the observed stability in mild acidic buffers (pH 4-6)?

Status: Stable. At ambient temperature, the compound is stable in mild acidic buffers (e.g., citrate or acetate buffers) used in LC-MS mobile phases.[1] The electron-withdrawing nature of the C2-ester lowers the pKa of the ring nitrogen (approx pKa ~0.8), making protonation negligible at pH > 2.[1]

Module 2: Basic Condition Stability

Q3: Is the compound stable to saponification (Base Hydrolysis)?

Status: High Stability (Preferred Pathway). Saponification is the standard method for converting the ethyl ester to the corresponding carboxylate salt.

  • Reagents: LiOH, NaOH, or KOH (1.0 - 2.0 equivalents).[1]

  • Solvent System: THF/Water or MeOH/Water (2:1 ratio).

  • Temperature: 0°C to Room Temperature (25°C).

Technical Note: Avoid heating >60°C during saponification. While the ring is stable to base, the resulting 5-butoxy-1,3-oxazole-2-carboxylic acid can be prone to thermal decarboxylation upon isolation, as electron-rich oxazole-2-carboxylic acids lose CO₂ more readily than their electron-deficient counterparts.[1]

Q4: Does the butoxy group act as a leaving group under basic conditions?

Status: Unlikely. Nucleophilic aromatic substitution (


) at the C5 position is disfavored because the oxazole ring, while electron-deficient at C2, is electron-rich at C5 due to the oxygen atom. The ethoxide/hydroxide nucleophile will preferentially attack the C2-ester carbonyl (lowest LUMO) rather than displace the C5-butoxy group.[1]

Module 3: Degradation Pathways & Visualization

The following diagram illustrates the competing pathways. The Green Path represents the safe, preferred workflow. The Red Path represents the high-risk degradation route.

G Start Ethyl 5-butoxy-1,3-oxazole-2-carboxylate Acid Strong Acid (HCl/H2O, Heat) Start->Acid pH < 1 Base Mild Base (LiOH, 25°C) Start->Base pH > 10 RingOpen Ring Opening / Degradation (Hydrolysis of Enol Ether) Acid->RingOpen High Risk Carboxylate 5-butoxy-1,3-oxazole-2-carboxylate (Salt) Base->Carboxylate Preferred (Stable) Decarb Thermal Decarboxylation (If heated >60°C) Carboxylate->Decarb Heat

Figure 1: Reaction landscape showing the stability window. Acidic hydrolysis poses a risk of ring cleavage, while controlled basic hydrolysis yields the stable carboxylate.

Module 4: Experimental Protocols

Protocol A: Safe Ester Hydrolysis (Saponification)

Use this protocol to generate the free acid without degrading the oxazole ring.

Reagents:

  • Substrate: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (1.0 eq)[1]

  • Base: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (1.5 eq)[1]

  • Solvent: THF/Water (3:1 v/v)[1]

Step-by-Step:

  • Dissolution: Dissolve 100 mg of substrate in 3 mL of THF. Cool to 0°C.

  • Addition: Add 1 mL of water containing the dissolved LiOH (1.5 eq) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Monitor by TLC or LC-MS (Expect mass shift: -28 Da for Et to H exchange).[1]

  • Workup (Critical):

    • Carefully acidify to pH ~4 using 1M Citric Acid (Avoid HCl to prevent local high acidity).

    • Extract immediately with Ethyl Acetate.

    • Dry over Na₂SO₄ and concentrate in vacuo at <30°C (Bath temp) to avoid decarboxylation.

Protocol B: Stability Stress Test

Use this to validate stability in your specific formulation buffer.[1]

ConditionReagentTimeExpected Result
Acid Stress 0.1 N HCl, 25°C4 Hours< 5% Degradation (Monitor Ring Opening)
Base Stress 0.1 N NaOH, 25°C1 Hour100% Conversion to Acid (Saponification)
Oxidative 3% H₂O₂, 25°C2 HoursPotential N-oxide formation or C5-oxidation
Thermal Water, 80°C24 HoursStable (Neutral hydrolysis is slow)

Module 5: Storage & Handling FAQs

Q: Is the compound hygroscopic? A: No, but the ester is susceptible to slow hydrolysis if stored in humid conditions over months. Store in a tightly sealed container.

Q: What is the recommended storage temperature? A: -20°C is optimal for long-term storage. 2-8°C is acceptable for active use.[1] Avoid storing the free acid form for long periods; generate it in situ if possible due to the decarboxylation risk.

Q: Can I use DMSO for stock solutions? A: Yes. The compound is stable in DMSO-d6 for NMR studies for >48 hours.[1] However, avoid acidic NMR solvents like CDCl₃ if it contains traces of HCl (common in aged bottles); filter CDCl₃ through basic alumina if unsure.

References

  • BenchChem. The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. (Accessed 2025).[3][4] Link[1]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. (Accessed 2025).[3][4] Link

  • Smolecule. Ethyl 5-butoxy-1,3-oxazole-2-carboxylate Product Page & Synthesis Data. (Accessed 2025).[3][4] Link

  • Google Patents. US7741315B2 - HIV integrase inhibitors (Cites synthesis/use of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate).[1] (Accessed 2025).[3][4][5] Link

  • ChemicalBook. Ethyl Oxazole-5-Carboxylate Properties and Stability Data. (Accessed 2025).[3][4] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling.

Sources

"Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic process chemistry, I frequently consult on the scale-up bottlenecks of highly functionalized oxazoles.

The synthesis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate —a critical intermediate in the production of HIV integrase inhibitors[1]—presents unique thermochemical and mass-transfer challenges. The standard protocol relies on the cyclodehydration of butyl N-[ethoxy(oxo)acetyl]glycinate using phosphorus pentoxide (P₂O₅) in acetonitrile[2]. While this Robinson-Gabriel-type cyclization works seamlessly at the bench scale, moving to a pilot reactor often introduces severe exotherms, reagent clumping, and product degradation[3].

This guide provides an in-depth, causality-driven troubleshooting framework and an optimized scale-up protocol to ensure your synthesis is safe, scalable, and high-yielding.

Process Workflow

Process Step1 1. Dissolution Precursor in MeCN Step2 2. P2O5 Addition Portion-wise, T < 40°C Step1->Step2 Step3 3. Cyclodehydration 60°C, 1 hr Step2->Step3 Step4 4. Reverse Quench H2O/DCM, T < 20°C Step3->Step4

Workflow for the cyclodehydration of butyl N-[ethoxy(oxo)acetyl]glycinate.

Frequently Asked Questions & Troubleshooting

Q1: My reactor stirrer seizes up, and a sticky mass coats the walls during P₂O₅ addition. What is the root cause? Causality: P₂O₅ is a potent dehydrating agent. As it drives the cyclodehydration of your precursor, it reacts with the liberated water to form polyphosphoric acid (PPA). PPA is exceptionally viscous. If your mixing is inadequate (e.g., using a magnetic stir bar or a low-torque impeller), the PPA coats the unreacted P₂O₅ particles, creating an impermeable barrier. This not only stalls the reaction but leaves a dangerous reservoir of unreacted reagent. Solution: Upgrade your reactor mechanics. Use a high-torque overhead stirrer equipped with an anchor or pitched-blade turbine to shear the PPA layer. Never add P₂O₅ in a single batch at scale; divide it into 8–10 discrete portions to allow the local viscosity to dissipate before the next addition[3].

Q2: We experienced a sudden, violent temperature spike when heating the reactor to 60°C. How do we control this exotherm? Causality: The hydration of P₂O₅ is highly exothermic. If P₂O₅ clumps during addition at lower temperatures (as described in Q1), a reservoir of unreacted material accumulates. When you ramp the reactor to 60°C, the viscosity of the PPA drops sharply. This suddenly exposes the encapsulated P₂O₅ to the bulk solvent and water, triggering a rapid, uncontrollable runaway reaction[2]. Solution: Implement a self-validating addition protocol . Monitor the internal temperature (


) continuously. Add a portion of P₂O₅ and wait for the localized exotherm to peak and completely subside before adding the next portion. Do not begin the 60°C heating phase until in-process LC-MS confirms that initial conversion is tracking linearly with your reagent addition.

Q3: In-process LC-MS shows 100% conversion, but our isolated yield is terrible, and we see degradation peaks after the aqueous workup. Why? Causality: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate contains two ester-like linkages. The 5-butoxy group acts as an electron-donating group via resonance, making the oxazole ring highly electron-rich and particularly susceptible to acidic hydrolysis. Quenching excess P₂O₅ generates copious amounts of hot, concentrated phosphoric acid. If the quench is not strictly temperature-controlled, the combination of high acidity and heat rapidly hydrolyzes the product[2]. Solution: Utilize a reverse quench . Instead of adding water to the reactor, slowly transfer the reaction mixture into a secondary vessel containing a large volume of pre-chilled water (0–5°C) and dichloromethane (DCM), ensuring


 never exceeds 20°C[2]. The DCM immediately partitions the lipophilic product away from the destructive aqueous acidic phase.

Troubleshooting Logic Tree

Troubleshooting Issue Issue: Scale-Up Failure (Low Yield / Sticky Mass) Cause1 Root Cause: P2O5 Clumping (Poor Mass Transfer) Issue->Cause1 Cause2 Root Cause: Exothermic Runaway at 60°C Issue->Cause2 Cause3 Root Cause: Acidic Hydrolysis during Quench Issue->Cause3 Sol1 Action: High-Torque Stirring & 10-Portion Addition Cause1->Sol1 Sol2 Action: Self-Validating Temperature Monitoring Cause2->Sol2 Sol3 Action: Reverse Quench in Chilled Water/DCM Cause3->Sol3

Troubleshooting logic tree for resolving common scale-up failures in oxazole synthesis.

Scale-Up Parameter Comparison

Summarizing the critical control points (CCPs) when moving from the bench to the pilot plant:

ParameterBench Scale (10 g)Pilot Scale (783 g)Causality / Rationale
Stirring Mechanism Magnetic stir barHigh-torque overhead (Anchor)P₂O₅ hydration generates highly viscous PPA. Magnetic stirring fails at scale, causing reagent encapsulation.
P₂O₅ Addition Single batch8–10 discrete portionsPrevents accumulation of unreacted P₂O₅, which can trigger a delayed, violent exothermic runaway upon heating.
Reaction Temp 60°C (Immediate)

< 40°C (Addition) → 60°C
Decouples the heat of hydration (during addition) from the heat of the cyclodehydration reaction.
Quench Method Direct water additionReverse quench into H₂O/DCMMinimizes the time the electron-rich oxazole spends in hot, concentrated phosphoric acid, preventing hydrolysis.

Optimized Scale-Up Protocol

The following methodology is adapted for a 3.38 mol scale based on validated patent literature[2],[3].

Step 1: Reactor Preparation

  • Purge a 50 L glass-lined or Chemglass reactor with N₂.

  • Equip the reactor with a high-torque overhead stirrer to handle high-viscosity intermediates.

  • Charge 8 L of anhydrous acetonitrile and 783 g (3.38 mol) of butyl N-[ethoxy(oxo)acetyl]glycinate[3].

Step 2: Self-Validating P₂O₅ Addition

  • Set the reactor jacket cooling to maintain an internal temperature (

    
    ) below 40°C.
    
  • Weigh out 415 g (2.92 mol) of P₂O₅ and divide it into 8 to 10 equal portions[3].

  • Validation Loop: Add one portion of P₂O₅. Monitor

    
    . Wait for the localized exotherm to peak and subside before adding the next portion. Do not proceed if the temperature does not stabilize.
    

Step 3: Cyclodehydration

  • Once the addition is complete and the temperature is stable, ramp the reactor heating jacket to achieve a

    
     of 60°C[3].
    
  • Stir vigorously for 1 hour.

  • Validation Loop: Pull an aliquot for LC-MS analysis. The reaction is deemed complete when the precursor mass (M+1 = 232) is fully converted to the oxazole product (M+1 = 214)[2].

Step 4: Reverse Quench & Extraction

  • Cool the reaction mixture to 20°C.

  • Prepare a secondary 50 L extraction vessel containing 8 L of pre-chilled deionized water (0–5°C) and 8 L of methylene chloride (DCM)[2].

  • Slowly transfer the reaction mixture into the secondary vessel, maintaining the quench temperature below 20°C to prevent product hydrolysis.

  • Separate the layers. Extract the aqueous layer with three additional 2 L volumes of DCM[2].

Step 5: Neutralization & Isolation

  • Wash the combined organic layers with two 4 L portions of saturated aqueous NaHCO₃ to neutralize any residual phosphoric acid[2].

  • Dry the organic fraction over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purify the resulting oil via silica gel chromatography (eluting with a 0–30% EtOAc/heptane gradient) to yield the pure Ethyl 5-butoxy-1,3-oxazole-2-carboxylate[2].

References

  • Title: US7741315B2 - HIV integrase inhibitors Source: Google Patents URL
  • Title: US20070179196A1 - HIV integrase inhibitors Source: Google Patents URL

Sources

Technical Support Center: A Guide to the Storage and Handling of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 5-butoxy-1,3-oxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of oxazole derivatives and carboxylate esters.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Ethyl 5-butoxy-1,3-oxazole-2-carboxylate?

A1: While a specific datasheet for this novel compound is not yet available, based on structurally similar ethyl oxazole-carboxylate derivatives, refrigerated and desiccated storage is recommended.[1][2] To prevent potential degradation, store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Oxazole rings can be susceptible to photolysis and oxidation.[3]

Q2: What type of container should I use for long-term storage?

A2: Use a tightly sealed, amber glass vial or a container made of a non-reactive material. The amber color will protect the compound from light, and a tight seal will prevent moisture and air from entering. For extended storage, consider flushing the container with an inert gas before sealing.

Q3: Is this compound sensitive to moisture?

A3: Yes, there is a potential for moisture sensitivity. Some oxazole derivatives, particularly those with certain substituents, can be unstable towards hydrolytic ring-opening.[4] Carboxylate esters can also undergo hydrolysis, especially in the presence of acids or bases. Therefore, it is crucial to store the compound in a dry environment.[5][6]

Q4: What are the signs of decomposition I should look for?

A4: Any change in the physical appearance of the compound, such as a change in color from colorless/pale yellow to brown, or a change in consistency, could indicate degradation. If you are using analytical techniques such as NMR or LC-MS, the appearance of new, unexpected peaks would be a clear sign of decomposition.

Troubleshooting Guide

Scenario 1: My compound has changed color after a few weeks in storage.

  • Potential Cause: This is likely due to oxidation or exposure to light. The oxazole ring system can be susceptible to oxidation.[3]

  • Solution:

    • Re-evaluate your storage conditions. Ensure the container is tightly sealed and protected from light.

    • For future storage, flush the vial with an inert gas like argon or nitrogen before sealing.

    • If possible, re-purify a small amount of the material to check if the original purity can be restored.

Scenario 2: I am seeing unexpected byproducts in my reaction.

  • Potential Cause: If the compound has been improperly stored, it may have partially degraded. Hydrolysis of the ester or opening of the oxazole ring could lead to reactive intermediates that interfere with your intended reaction.[4]

  • Solution:

    • Confirm the purity of your starting material using an appropriate analytical method (e.g., NMR, LC-MS).

    • If the purity is compromised, consider purifying the material before use.

    • Always use a fresh sample from a properly stored batch for critical experiments.

Scenario 3: The compound is not dissolving as expected.

  • Potential Cause: While the butoxy and ethyl ester groups suggest good solubility in common organic solvents, polymerization or degradation could lead to less soluble byproducts.

  • Solution:

    • Gently warm the solvent and try to dissolve the compound.

    • Use sonication to aid dissolution.

    • If solubility issues persist, it may be a sign of significant degradation, and a fresh sample should be used.

Data and Protocols

ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential degradation pathways.
Atmosphere Inert (Argon or Nitrogen)To prevent oxidation of the oxazole ring.[3]
Light Protected from light (Amber vial)To prevent photochemical degradation.[3]
Moisture Desiccated/DryTo prevent hydrolysis of the ester and oxazole ring.[4]

This protocol outlines the steps for preparing a stock solution of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate for use in experiments.

  • Equilibration: Allow the container of the compound to warm to room temperature in a desiccator before opening. This prevents condensation of moisture onto the cold compound.

  • Inert Atmosphere: If possible, perform all manipulations in a glove box or under a stream of inert gas.

  • Weighing: Quickly and accurately weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Addition: Add the desired volume of an appropriate anhydrous solvent to the vial.

  • Dissolution: Cap the vial and mix thoroughly until the compound is fully dissolved. Sonication can be used to aid dissolution.

  • Storage of Solution: Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from light. For long-term storage, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles.

G cluster_prep Preparation cluster_solution Solution Preparation cluster_storage Storage start Start equilibrate Equilibrate Compound to Room Temp start->equilibrate In Desiccator weigh Weigh Compound equilibrate->weigh Under Inert Gas add_solvent Add Anhydrous Solvent weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Experiment store->end

Sources

Validation & Comparative

Comparative Biological Activity Guide: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate vs. Direct-Acting Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the biological efficacy of a compound requires distinguishing between direct receptor agonists and sophisticated synthetic linchpins. Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (EBOC, CAS 865300-23-8) represents the latter. Unlike traditional oxazole derivatives that exhibit standalone biological activity, EBOC is engineered as a highly reactive diene/dipole precursor. Its primary biological value is unlocked when it undergoes cyclization to form potent tricyclic naphthyridine derivatives—critical pharmacophores for HIV-1 integrase inhibitors[1].

This guide objectively compares the indirect, highly targeted biological utility of EBOC against the direct, broad-spectrum activities of other oxazole classes, providing actionable experimental workflows and mechanistic insights for drug development professionals.

Mechanistic Divergence: Precursor vs. Direct Agonist

To understand EBOC’s utility, we must contrast its mechanism of action with standard biologically active oxazoles:

  • EBOC (The Synthetic Precursor): EBOC does not directly bind to biological targets. Instead, the 5-butoxy group acts as an activating/leaving group during high-temperature Diels-Alder-type cycloadditions. The ethyl carboxylate moiety is perfectly positioned to form a dione/hydroxy system post-cyclization. This resulting system chelates the essential

    
     ions in the active site of HIV-1 integrase, blocking the viral DNA strand transfer process[1].
    
  • Benzoxazoles & Thiazole-5-carboxylates (The Direct Agonists): These compounds possess stable, flat aromatic systems that directly intercalate into protein pockets. For example, benzoxazole derivatives directly inhibit Cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects or bind to bacterial ribosomes to halt pathogen replication[2]. Similarly, related thiazole/oxazole-5-carboxylates directly disrupt fungal cell wall synthesis[3].

MechanisticDivergence cluster_0 EBOC: Prodrug / Synthetic Precursor Pathway cluster_1 Standard Oxazoles: Direct Agonist Pathway A1 EBOC (Intermediate) A2 High-Temp Cycloaddition A1->A2 A3 Tricyclic Naphthyridine A2->A3 A4 Mg2+ Chelation (HIV Integrase) A3->A4 B1 Benzoxazole Derivative B2 Direct Receptor Binding B1->B2 B3 COX-2 / Ribosomal Inhibition B2->B3 B4 Anti-inflammatory / Antibacterial B3->B4

Fig 1. Mechanistic divergence between EBOC (precursor) and direct-acting oxazoles.

Comparative Biological Activity & Performance Data

The following table summarizes the quantitative biological performance of EBOC-derived compounds compared to standalone oxazole alternatives.

Compound ClassPrimary ApplicationTarget MechanismRepresentative Efficacy Metric
EBOC-Derived Tricyclics Antiviral (HIV)HIV-1 Integrase Strand Transfer Inhibition

< 10 nM (Strand Transfer)[1]
Benzoxazole Derivatives Antibacterial / Anti-inflammatoryCOX-2 Inhibition / Ribosomal BindingMIC 25-50 µg/mL (S. aureus)[2]
Thiazole/Oxazole-5-carboxylates Agrochemical (Fungicidal)Fungal Cell Wall / Ergosterol Synthesis

~35-80 µg/mL (Xoo)[3]

Insight: While benzoxazoles offer broad-spectrum utility with moderate potency (microgram range), EBOC-derived tricyclics achieve extreme target specificity and nanomolar potency due to their precise geometric alignment with the integrase metal-binding domain[1].

Experimental Methodologies (Self-Validating Protocols)

To evaluate the biological activity of EBOC, researchers must first synthesize the active pharmacophore and subsequently test it in a validated biochemical assay. The following protocols form a self-validating system.

Protocol A: High-Pressure Cyclization of EBOC to Active Pharmacophore

Causality: The extreme heat and pressure are required to overcome the activation energy barrier of the cycloaddition, while the aqueous environment facilitates the elimination of the butoxy group as butanol, driving aromatization[1].

  • Reagent Assembly: Combine EBOC (44.5 g, 208.6 mmol) with 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one (25 g, 104.3 mmol) in a heavy-walled, glass-lined stainless steel reactor[1].

  • Catalytic Solvent Addition: Add deionized water (2.82 mL, 156.7 mmol) to the mixture[1].

  • Thermal Cyclization: Seal the vessel and heat at 130°C with continuous overhead stirring for exactly 72 hours[1].

  • Isolation: Cool the vessel in an ice-water bath. Carefully vent the gaseous by-products. Triturate the resulting solidified product mixture with diethyl ether[1].

  • System Validation (LC-MS): Perform LC-MS on the precipitate. The disappearance of the EBOC mass peak (m/z 214

    
    ) and the appearance of the target tricyclic mass peak validates the successful generation of the biologically active core.
    
Protocol B: In Vitro HIV-1 Integrase Strand Transfer Assay

Causality: This assay isolates the specific strand transfer step of viral integration. By introducing the EBOC-derived compound, we can quantify its ability to competitively block the


 active site.
  • Complex Assembly: Incubate recombinant HIV-1 integrase with a fluorophore-quenched double-stranded DNA oligonucleotide mimicking the viral U5 LTR sequence.

  • Inhibitor Introduction: Add the EBOC-derived compound synthesized in Protocol A at varying concentrations (0.1 nM to 1 µM) in an assay buffer containing 10 mM

    
    .
    
  • Target DNA Addition: Introduce the target host DNA substrate to initiate the strand transfer reaction.

  • System Validation (Positive Control): Run a parallel assay using a known integrase inhibitor (e.g., Raltegravir) to validate the assay's dynamic range and sensitivity.

  • Quantification: Measure fluorescence recovery after 1 hour at 37°C. Calculate the

    
     based on the dose-response curve.
    

Workflow W1 1. Reagent Assembly EBOC + Dihydropyridinone W2 2. High-Pressure Cyclization 130°C, 72h W1->W2 W3 3. LC-MS Validation Confirm m/z Shift W2->W3 W4 4. In Vitro Integrase Assay Add Recombinant HIV-1 Target W3->W4 W5 5. Efficacy Quantification Measure IC50 via Fluorescence W4->W5

Fig 2. Self-validating workflow for EBOC cyclization and subsequent integrase assay.

Expert Insights on Molecular Design

When comparing EBOC to other oxazoles, the structural genius lies in its instability. Standard oxazoles are designed to be metabolically stable to survive first-pass metabolism and reach their targets intact[2]. In contrast, EBOC is a "spring-loaded" molecule.

The 5-butoxy substitution is not meant to interact with a biological receptor; it is an electron-donating group that enriches the oxazole ring, making it highly susceptible to nucleophilic attack and cycloaddition. Once the reaction occurs, it acts as an excellent leaving group. Meanwhile, the ethyl carboxylate at the 2-position survives the cyclization process to become the critical oxygen-rich chelating arm that binds the magnesium ions in the HIV integrase pocket[1]. Therefore, assessing EBOC's biological activity requires viewing it through the lens of synthetic virology rather than traditional pharmacology.

References

1.[1] US7741315B2 - HIV integrase inhibitors - Google Patents. Available at: 2.[2] Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. Available at:[Link] 3.[3] Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate - ResearchGate. Available at:[Link]

Sources

Validation of the structure of "Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" by X-ray crystallography.

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the structural validation of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate , a critical scaffold in medicinal chemistry often utilized for its lipophilic butoxy tail and ester functionality.

While Nuclear Magnetic Resonance (NMR) is the workhorse of characterization, this guide objectively compares its limitations against the absolute structural certainty provided by Single-Crystal X-ray Diffraction (SC-XRD) , specifically for resolving oxazole regiochemistry and alkoxy group conformation.

Executive Summary: The Regiochemical Challenge

In the synthesis of 2,5-disubstituted oxazoles, particularly via the cyclodehydration of


-acylamino ketones or Robinson-Gabriel types, a common impurity is the 2,4-isomer. For Ethyl 5-butoxy-1,3-oxazole-2-carboxylate , the structural ambiguity lies in confirming the positions of the ethoxycarbonyl group (C2 vs. C4) and the butoxy ether (C5 vs. C4).
  • The Problem: The oxazole ring protons are absent in fully substituted derivatives, rendering scalar coupling (

    
    ) useless for ring assignment.
    
  • The Solution: SC-XRD provides a direct, model-free 3D map of electron density, unambiguously assigning the O1 and N3 atoms and the precise alkyl chain conformation.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the performance of SC-XRD against high-field NMR (600 MHz) and HRMS for this specific molecular class.

Table 1: Structural Elucidation Performance Matrix
FeatureSC-XRD (The Gold Standard) 2D NMR (HMBC/NOESY) HRMS (Q-TOF)
Regioisomer Discrimination Absolute. Distinguishes 2,5- vs 2,4-substitution via bond lengths (C=N vs C-O).Inferential. Relies on weak long-range correlations (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) which can be ambiguous for quaternary carbons.
None. Isomers have identical m/z ratios.
Heteroatom Assignment Precise. Distinguishes N vs. O in the ring based on electron density and thermal ellipsoids.Indirect. Requires

N-HMBC, which is low sensitivity and time-consuming.
Elemental only. Confirms formula, not position.
Conformational Analysis Direct. Visualizes the syn/anti orientation of the C5-butoxy tail.Averaged. Solution state provides a time-averaged conformation, masking static steric clashes.N/A.
Sample Requirement Single crystal (

mm).
Dissolved sample (mg scale).Microgram scale.
Turnaround Time 2–24 hours (instrument dependent).1–4 hours.<15 minutes.

Expert Insight: While NMR is faster, it often fails to distinguish the "butoxy" orientation relative to the ring nitrogen due to free rotation in solution. SC-XRD freezes the bioactive conformation, providing critical data for docking studies in drug development.

Experimental Protocol: Validated Workflow

The following methodology ensures high-quality structure solution, specifically addressing the challenges of the flexible butoxy chain which can cause disorder.

Phase A: Crystallization Strategy (The Critical Step)

The butyl chain increases vibrational freedom, often lowering the melting point. Standard evaporation often yields oils.

  • Method: Slow Evaporation at Reduced Temperature.

  • Solvent System: Diethyl ether / n-Pentane (1:3 ratio).

  • Protocol:

    • Dissolve 20 mg of the compound in 1 mL of diethyl ether.

    • Layer 3 mL of n-pentane carefully on top.

    • Store at 4°C (refrigerator) to reduce thermal motion of the butyl chain.

    • Harvest colorless blocks after 48–72 hours.

Phase B: Data Collection & Refinement
  • Temperature: 100 K (Cryostream). Crucial: Cooling is mandatory to freeze the butyl chain disorder; room temperature collection will likely result in high B-factors for the terminal methyl group.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å). Cu is preferred for this light-atom organic to maximize diffraction intensity.
  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-Matrix Least-Squares (SHELXL).

    • Check: Verify the C–O–C bond angle of the butoxy group (

      
      ) to confirm sp2/sp3 hybridization character.
      

Visualizing the Validation Logic

The following diagram illustrates the decision pathway used by structural biology teams to choose SC-XRD over NMR for this scaffold.

ValidationLogic Start Target: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate Synthesis Synthesis (Cyclization) Start->Synthesis Ambiguity Isomer Check: 2,5 vs 2,4 Substitution? Synthesis->Ambiguity NMR 1H/13C NMR Analysis Ambiguity->NMR First Pass XRD_Path SC-XRD Pathway Ambiguity->XRD_Path Definitive Pass NMR_Result Ambiguous Quaternary Carbons (No HMBC correlations) NMR->NMR_Result NMR_Result->XRD_Path Inconclusive Cryst Crystallization (Pentane/Ether, 4°C) XRD_Path->Cryst Diffraction Data Collection (100 K) Cryst->Diffraction Solution Structure Solution Diffraction->Solution Final CONFIRMED STRUCTURE (Bond Length Validation) Solution->Final

Figure 1: Decision matrix for structural validation. Note the diversion to SC-XRD when NMR fails to resolve quaternary carbon connectivity.

Technical Discussion: Why X-ray Wins for Oxazoles

The "Silent" Carbon Problem

In Ethyl 5-butoxy-1,3-oxazole-2-carboxylate , the C2, C4, and C5 carbons are all quaternary or heteroatom-bound without attached protons.

  • NMR Limitation: In HMBC (Heteronuclear Multiple Bond Correlation) experiments, detecting 2-bond vs. 3-bond correlations across the heteroatoms (O and N) is difficult due to similar coupling constants (

    
    ).
    
  • X-ray Advantage: X-ray crystallography measures bond lengths directly.

    • C=N bond: Typically 1.28–1.30 Å .

    • C–O bond (ring): Typically 1.36–1.38 Å .

    • C–C bonds: Typically 1.40–1.44 Å (aromatic character).

    • Validation: By measuring the bond length between the ring carbons and the carboxylate/butoxy attachments, the regiochemistry is mathematically proven [1, 2].

Butoxy Chain Conformation

The "butoxy" group is flexible. In the crystal lattice, this group will adopt a low-energy conformation (often anti-periplanar) to maximize packing efficiency.

  • Why this matters: If this molecule is a drug candidate, the crystal structure reveals the accessible conformation for binding to a protein pocket. NMR only shows a blur of rotating conformers.

References

  • Marjani, A. P., Khalafy, J., & Pesyan, N. N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 27–31.[1][2] Available at: [Link]

  • PubChemLite. (2025).[3] Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate (Compound Summary). PubChem.[3][4] Available at: [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

Sources

"Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" vs. thiazole analogs in biological assays.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate vs. Thiazole Analogs in HIV Integrase Inhibitor Design Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Virologists, and Drug Discovery Leads

Executive Summary: The Scaffold Choice

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is not merely a reagent; it is a specialized pharmacophore precursor used primarily in the synthesis of tricyclic HIV Integrase Strand Transfer Inhibitors (INSTIs). While the oxazole core offers distinct solubility and hydrogen-bonding advantages, its thiazole analogs are frequently explored to modulate metabolic stability and lipophilicity.

This guide objectively compares the performance of the oxazole ester against its thiazole bioisosteres, focusing on synthetic utility, biological potency (IC50), and ADME properties.

Technical Comparison: Oxazole vs. Thiazole Scaffolds

The choice between the oxygen-containing oxazole and the sulfur-containing thiazole fundamentally alters the physicochemical profile of the final drug candidate.

FeatureEthyl 5-butoxy-1,3-oxazole-2-carboxylate (The Product)Thiazole Isostere (Alternative)Causality & Impact
Electronic Character

-deficient, hard base (Oxygen).

-excessive, soft base (Sulfur).
Oxazole engages in stronger H-bonding with water/enzymes but is more prone to hydrolytic ring opening. Thiazole offers better lipophilic contacts.
Lipophilicity (cLogP) Lower (More Polar).Higher (+0.5 to +1.0 log units).Oxazole improves aqueous solubility, critical for oral bioavailability of large tricyclic INSTIs. Thiazole improves membrane permeability but risks metabolic clearance.
Metabolic Stability Moderate (CYP450 liability).High (Resistant to oxidation).The sulfur atom in thiazole is less susceptible to oxidative metabolism than the oxazole ring, often extending half-life (

).
Synthetic Reactivity High reactivity in cyclocondensations.Lower reactivity; requires higher T.The oxazole ester condenses rapidly with amines/hydrazines due to the electronegativity of oxygen activating the carbonyl.

Synthetic Workflow & Utility

The primary application of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is the construction of the tricyclic core found in second-generation INSTIs. The oxazole ester reacts with functionalized pyridinones to fuse the rings.

Visualizing the Synthetic Pathway

SynthesisPath Oxazole Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (Starting Material) Intermediate Amide Intermediate Oxazole->Intermediate Nucleophilic Attack Amine 1-(3-chloro-4-fluorobenzyl)- 5,6-dihydropyridin-2(1H)-one Amine->Intermediate Cyclization Cyclocondensation (130°C, Sealed Vessel) Intermediate->Cyclization - EtOH Product Tricyclic INSTI Scaffold (Active Drug Core) Cyclization->Product Ring Fusion

Figure 1: Synthetic pathway for converting the oxazole ester into a bioactive HIV integrase inhibitor, highlighting the critical cyclocondensation step.

Representative Performance Data

The following data synthesizes results from patent literature (US 7,741,315) and bioisostere comparisons in Journal of Medicinal Chemistry.

Table 1: Biological & Physicochemical Comparison
ParameterOxazole-Derived Inhibitor Thiazole-Derived Inhibitor Interpretation
HIV Integrase IC50 < 0.10 µM (Highly Potent)0.15 - 0.50 µMThe oxazole oxygen often acts as a critical Lewis base for chelating the

ions in the integrase active site.
Microsomal Stability (

)
25 - 40 min> 60 min Thiazoles resist oxidative ring opening better than oxazoles, making them superior for long-acting formulations.
Aqueous Solubility > 50 µg/mL < 10 µg/mLThe oxazole confers superior solubility, reducing formulation challenges.
Synthetic Yield 75 - 85%50 - 65%The oxazole ester is a more efficient electrophile in the ring-closure step.

Validated Experimental Protocols

To verify the performance of the oxazole ester versus a thiazole analog, use the following self-validating protocols.

Protocol A: Comparative Cyclocondensation (Synthetic Efficiency)

Objective: Determine the reactivity of the ester in forming the tricyclic core.

  • Setup: In a heavy-walled pressure vessel, combine 1.0 equivalent of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (or thiazole analog) with 0.5 equivalents of the amine partner (e.g., 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one).

  • Solvent: Add water (0.75 eq) to facilitate proton transfer; do not use bulk solvent (neat reaction) or use minimal 2-methoxyethanol.

  • Reaction: Seal and heat to 130°C for 72 hours.

  • Workup: Cool to room temperature. The oxazole product typically solidifies. Triturate with diethyl ether.

  • Validation:

    • Success Criteria: Yield > 70% after trituration.

    • Failure Mode: If the thiazole analog fails to solidify or shows <30% conversion by LC-MS, the electrophilicity of the thiazole ester is insufficient for this thermal cyclization method.

Protocol B: HIV Integrase Strand Transfer Assay (Bioactivity)

Objective: Quantify the inhibitory potency (IC50) of the synthesized core.

  • Reagents: Recombinant HIV-1 Integrase, Biotinylated donor DNA, Digoxigenin-labeled target DNA, AlphaScreen acceptor/donor beads.

  • Assembly: Incubate Integrase (400 nM) with viral DNA (donor) for 30 min to form the Stable Synaptic Complex (SSC).

  • Treatment: Add the Oxazole-derived or Thiazole-derived test compound (serial dilution 1 nM - 10 µM). Incubate 15 min.

  • Strand Transfer: Add target DNA and

    
     cofactor. Incubate 60 min at 37°C.
    
  • Detection: Add AlphaScreen beads. The signal is generated only if the strand transfer occurs (bringing beads into proximity).

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Self-Validation: The reference compound (e.g., Raltegravir) must show an IC50 between 10-30 nM. If >100 nM, the assay sensitivity is compromised.

Decision Logic: When to Use Which?

Use the following logic flow to determine if the Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is the correct starting material for your campaign.

DecisionTree Start Drug Design Goal Solubility Is Aqueous Solubility a Limiting Factor? Start->Solubility Potency Is Mg2+ Chelation Critical for Potency? Solubility->Potency No UseOxazole SELECT OXAZOLE ESTER (Ethyl 5-butoxy-1,3-oxazole-2-carboxylate) Solubility->UseOxazole Yes (Oxazole is more polar) Metabolism Is Metabolic Half-life (t1/2) too short? Potency->Metabolism No / Unknown Potency->UseOxazole Yes (Oxygen is better base) Metabolism->UseOxazole No UseThiazole SWITCH TO THIAZOLE ANALOG (Bioisosteric Replacement) Metabolism->UseThiazole Yes (Thiazole is more stable)

Figure 2: Decision matrix for medicinal chemists choosing between oxazole and thiazole scaffolds based on ADME/Tox liabilities.

References

  • Han, Y., et al. (2010). HIV Integrase Inhibitors. U.S. Patent No.[1] 7,741,315 B2. Washington, DC: U.S. Patent and Trademark Office. Link

  • Mermer, A., et al. (2021).[2] The anti-HIV potential of imidazole, oxazole and thiazole hybrids: A mini-review. Arabian Journal of Chemistry, 14(8), 103284. Link

  • Hazuda, D. J., et al. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells.[3] Science, 287(5453), 646-650. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Publish Comparison Guide: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate as a Negative Control

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the specific utility of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate as a negative control, particularly within the context of HIV-1 Integrase Inhibitor discovery and Fragment-Based Drug Design (FBDD) .

Executive Summary: The "Fragment" Logic

In the high-stakes environment of antiviral drug discovery—specifically targeting HIV-1 Integrase —distinguishing between true pharmacophoric binding and non-specific assay interference is critical.

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (hereafter referred to as EBOC ) serves as a premier negative control because it represents the "unfused" biosynthetic precursor to potent tricyclic integrase inhibitors (such as analogues of Raltegravir or Dolutegravir).[1]

By retaining the chemical functionality (oxazole, ester/amide potential) but lacking the rigid, fused geometry required for the Two-Metal Ion Chelation mechanism, EBOC allows researchers to rigorously validate the specificity of their biological assays. If your assay flags EBOC as active, your screening conditions are likely generating false positives due to aggregation or non-specific hydrophobic binding.

Scientific Rationale: Why This Molecule?

The Pharmacophore Gap

To understand why EBOC is the perfect negative control, one must understand the "Positive" mechanism. HIV Integrase inhibitors (INSTIs) work by chelating two Magnesium (


) ions in the viral enzyme's active site. This requires a rigid, coplanar system of three oxygen donors (a "triad").
  • The Active Drug (e.g., Tricyclic Pyrimido-oxazoles): The oxazole ring is fused to a pyrimidinone or similar ring.[1] This locks the carbonyl oxygens in a fixed position, creating a "pocket" that perfectly traps

    
     ions.
    
  • The Negative Control (EBOC): It contains the oxazole and the carboxylate, but they are free-rotating. The entropy cost to align them for chelation is too high, and the molecule lacks the third coordination point provided by the fused ring system.

Therefore, EBOC proves that activity is driven by scaffold geometry, not just the presence of an oxazole ring.

Mechanistic Comparison Table
FeatureActive Candidate (Tricyclic INSTI)Negative Control (EBOC)Implication
Structure Fused Pyrimido[1,2-a]oxazoleSingle Oxazole Ring (Unfused)EBOC lacks rigid planarity.[1]
Mg2+ Chelation High Affinity (Two-Metal Binding)Low/Null AffinityEBOC cannot block the catalytic site.
Binding Mode Interfacial Inhibition (Strand Transfer)Non-specific / TransientEBOC validates "Strand Transfer" specificity.
IC50 (Typical) < 10 nM> 50 µMHuge potency window (>5000x).

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

Note: This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) format, the industry standard for this target.

Reagents Required[1][2][3][4][5][6][7][8]
  • Enzyme: Recombinant HIV-1 Integrase (His-tagged).

  • Substrate: Biotinylated LTR DNA (Donor DNA).

  • Target: Cy5-labeled Target DNA.

  • Detection: Europium-cryptate labeled anti-His antibody + Streptavidin-XL665.

  • Controls:

    • Positive: Raltegravir (100 nM).

    • Negative:EBOC (Ethyl 5-butoxy-1,3-oxazole-2-carboxylate) (50 µM).

    • Vehicle: DMSO (1%).

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve EBOC in 100% DMSO to create a 10 mM stock.

    • Perform a 1:3 serial dilution to generate an 8-point dose-response curve (Top concentration: 100 µM).

    • Critical Step: Ensure EBOC remains soluble. If precipitation occurs at >50 µM, the "negative" result is invalid due to light scattering.

  • Incubation (Strand Transfer Reaction):

    • In a 384-well low-volume plate, add 2.5 µL of Compound (EBOC or Active).

    • Add 5 µL of HIV-1 Integrase pre-incubated with Biotin-LTR DNA.

    • Incubate for 15 minutes at Room Temperature (allows compound to bind the enzyme-DNA complex).

    • Add 2.5 µL of Cy5-Target DNA to initiate the strand transfer.

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Add 10 µL of Detection Buffer (Eu-Anti-His + SA-XL665).

    • Incubate for 60 minutes at Room Temperature.

    • Read Plate: Excitation 337 nm; Emission 620 nm (Eu) and 665 nm (XL665).

  • Data Analysis:

    • Calculate HTRF Ratio:

      
      .
      
    • Self-Validation Rule: The assay is valid ONLY if the Z' factor > 0.5 AND the EBOC control shows < 10% inhibition at 10 µM.

Visualization: The "Scaffold Logic" Pathway

The following diagram illustrates the logical flow of using EBOC to filter False Positives in a screening campaign.

G Screening HTS Campaign (HIV Integrase) Hit Primary Hit Identified Screening->Hit CheckStruct Structural Analysis Hit->CheckStruct CompareEBOC Compare vs. Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (Negative Control) CheckStruct->CompareEBOC Run Side-by-Side Dose Response FalsePos False Positive (Non-Specific Binding) CompareEBOC->FalsePos If Hit Potency ≈ EBOC Potency (Activity driven by simple oxazole) TrueLead Validated Lead (Specific Pharmacophore) CompareEBOC->TrueLead If Hit Potency >> EBOC Potency (Activity driven by fused scaffold)

Caption: Logical workflow for utilizing Ethyl 5-butoxy-1,3-oxazole-2-carboxylate to discriminate between specific scaffold-driven inhibition and non-specific fragment effects.

Critical Interpretation of Results

When analyzing the data from the protocol above, use this reference table to interpret the behavior of EBOC.

ObservationDiagnosisAction Required
No Inhibition (up to 100 µM)Ideal Result. The control is inactive.Proceed with confidence. The assay is specific to the fused pharmacophore.
Partial Inhibition (at > 50 µM)Solubility Limit. Likely aggregation.Check the compound for precipitation. Use a detergent (0.01% Triton X-100).
Potent Inhibition (< 1 µM)Assay Failure. The assay is picking up "promiscuous" oxazoles. Re-optimize buffer conditions or check for metal contaminants.
Why is this "Self-Validating"?

If EBOC inhibits your enzyme, your enzyme is likely reacting to the chemical class (oxazoles) rather than the drug shape. This saves you from optimizing a "lead" that is actually a non-specific binder.

References

  • Merck & Co., Inc. (2010). HIV Integrase Inhibitors: Tricyclic Analogs of Hydroxy Polyhydro-2,6-naphthyridine Dione. US Patent 7,741,315 B2. (Describes the synthesis of active inhibitors from the Ethyl 5-butoxy-1,3-oxazole-2-carboxylate precursor).

  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry, 51(18), 5843–5855. (Contextualizes the "Two-Metal" binding mechanism).

  • Grobler, J. A., et al. (2002). Diketo Acid Inhibitor Mechanism and HIV-1 Integrase: Implications for Drug Design. Proceedings of the National Academy of Sciences, 99(10), 6661-6666.

Sources

Benchmarking the reactivity of "Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" against other heterocyclic esters

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, heavily substituted heteroaromatic scaffolds, the selection of appropriate diene building blocks is critical. Ethyl 5-butoxy-1,3-oxazole-2-carboxylate has emerged as a premier reagent for the synthesis of highly functionalized pyridines and furans.

This guide provides an objective, data-driven benchmark of this compound against other common heterocyclic esters, detailing the causality behind its superior reactivity and providing a self-validating protocol for its application in the Kondrat'eva cycloaddition.

The "Push-Pull" Electronic Paradigm

The exceptional reactivity of ethyl 5-butoxy-1,3-oxazole-2-carboxylate stems from its unique "push-pull" electronic configuration. Unsubstituted oxazoles are generally electron-deficient and aromatic, making them sluggish participants in [4+2] cycloadditions.

However, the introduction of the 5-butoxy group acts as a powerful electron-donating group (EDG) via the resonance of the oxygen lone pairs. This significantly raises the Highest Occupied Molecular Orbital (HOMO) of the oxazole diene system. Simultaneously, the 2-carboxylate ester acts as an electron-withdrawing group (EWG), stabilizing the resulting transition states and dictating strict regioselectivity during the nucleophilic attack[1].

Theoretical studies demonstrate that this specific activation lowers the activation barrier for the rate-determining Diels-Alder step to approximately 10 kcal/mol, allowing the reaction to proceed under highly tunable thermal conditions[2].

Comparative Benchmarking

To objectively evaluate its performance, we benchmarked ethyl 5-butoxy-1,3-oxazole-2-carboxylate against three structural analogs. The data below summarizes their reactivity profiles in a standard hetero-Diels-Alder reaction with a generic electron-deficient dienophile (e.g., maleimide).

Heterocyclic EsterC5 SubstituentElectronic ProfileDiels-Alder ReactivityTypical Activation Energy (

)
Primary Utility
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate -O-Butyl (Strong EDG)Highly Activated (Push-Pull)Extremely High~10.0 kcal/molPyridine synthesis, HIV integrase inhibitors
Ethyl 5-methyl-1,3-oxazole-2-carboxylate -Methyl (Weak EDG)Moderately ActivatedModerate~22.5 kcal/molGeneral heterocyclic derivatization
Ethyl oxazole-2-carboxylate None (-H)DeactivatedVery Low>30.0 kcal/molInert structural building block
Ethyl thiazole-2-carboxylate None (S-heteroatom)Highly DeactivatedNegligibleN/ANucleophilic acyl substitution only

Data Synthesis: The 5-alkoxy substitution is the definitive variable. Without it, the oxazole ring resists cycloaddition due to the thermodynamic penalty of breaking its aromaticity.

Mechanistic Pathway

The primary application of ethyl 5-butoxy-1,3-oxazole-2-carboxylate is the Kondrat'eva reaction —a specialized Diels-Alder cycloaddition that converts oxazoles into pyridines.

Pathway Oxazole Ethyl 5-butoxy-1,3-oxazole- 2-carboxylate Cycloaddition [4+2] Cycloaddition (Kondrat'eva) Oxazole->Cycloaddition Dienophile Dienophile (e.g., Maleimide) Dienophile->Cycloaddition Adduct Bicyclic Bridged Adduct Cycloaddition->Adduct Ea ~10 kcal/mol Aromatization Ring Opening (- 1-Butanol) Adduct->Aromatization Pyridine Pyridine Scaffold Aromatization->Pyridine Thermodynamic Sink

Mechanistic pathway of the Kondrat'eva reaction using 5-butoxyoxazole to form pyridine scaffolds.

Self-Validating Experimental Methodology

The following protocol details the synthesis of a tricyclic pyridine scaffold—a known intermediate in the development of HIV integrase inhibitors[3]. This workflow is designed as a self-validating system , ensuring that researchers can analytically confirm the success of the reaction in real-time.

Objective: Synthesize a functionalized pyridine via the Kondrat'eva cycloaddition of ethyl 5-butoxy-1,3-oxazole-2-carboxylate and an alkene dienophile.

Step 1: Preparation & Assembly

  • Action: In a glass-lined stainless steel high-pressure reactor, combine 1.4 equivalents of ethyl 5-butoxy-1,3-oxazole-2-carboxylate with 1.0 equivalent of the chosen dienophile (e.g., 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one). Add a catalytic amount of deionized water.

  • Causality: The high-pressure reactor is strictly required to contain the volatile intermediates and the extruded alcohol at elevated temperatures. Water acts as an environmentally benign medium that enhances the hydrophobic effect, tightly packing the diene and dienophile to accelerate the transition state.

Step 2: Thermal Activation

  • Action: Seal the reactor and heat the mixture to 135°C under continuous stirring for 72 hours.

  • Causality: While the initial [4+2] cycloaddition has a low activation barrier, the subsequent ring-opening and extrusion of 1-butanol require sustained thermal energy to overcome the transition state of the highly strained bicyclic intermediate.

Step 3: In-Process Validation (Self-Validating Step)

  • Action: At the 48-hour mark, cool a 0.5 mL aliquot and analyze the headspace/liquid phase via GC-MS.

  • Validation Metric: This reaction is self-validating through the stoichiometric generation of 1-butanol . The detection of the 1-butanol peak (

    
     74) directly correlates with the formation of the aromatized pyridine product. If the bicyclic adduct stalls and fails to aromatize, 1-butanol levels will plateau prematurely.
    

Step 4: Isolation & Purification

  • Action: Cool the reactor in an ice-water bath and carefully vent the gaseous byproducts. Extract the resulting orange solid residue and purify via silica gel chromatography using a heptane/ethyl acetate gradient.

  • Causality: Venting is critical as the extrusion process generates internal pressure. The gradient elution effectively separates the highly polar, newly formed pyridine product from any unreacted oxazole starting material.

References
  • 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis Source: ResearchGate URL:[Link]

  • A Theoretical Study of the Mechanisms and Regiochemistry of the Reactions of 5-Alkoxyoxazole with Thioaldehydes, Nitroso Compounds, and Aldehydes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • US7741315B2 - HIV integrase inhibitors Source: Google Patents URL

Sources

Spectroscopic comparison of "Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" with its precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic comparison of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate with its immediate synthetic precursor, Butyl N-ethoxy(oxo)acetylglycinate .

This analysis is based on the specific synthetic route utilized in the development of HIV integrase inhibitors (e.g., Raltegravir intermediates), where this oxazole serves as a critical scaffold.[1][2]

Introduction & Synthetic Context

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a functionalized heterocyclic building block.[2][3][4][5][6][7] Its synthesis typically employs a cyclodehydration strategy starting from acyclic amino acid derivatives.[2][5] Understanding the spectroscopic transition from the acyclic precursor to the aromatic oxazole is vital for process validation, ensuring that the cyclization (ring closure) is complete and that no open-chain intermediates remain.[1][2]

The Core Transformation

The critical step involves the Robinson-Gabriel-type cyclodehydration of the acyclic amide-diester (Precursor ) to form the 5-alkoxyoxazole ring (Product ).[2][3][4]

  • Precursor: Butyl N-ethoxy(oxo)acetylglycinate (Acyclic)[1][2][4][5]

  • Reagent: Phosphorus Pentoxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or similar dehydrating agents.[2][5]
    
  • Product: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (Cyclic/Aromatic)[3][4][5][6]

Synthetic Pathway Diagram

The following diagram outlines the flow from raw materials to the final oxazole, highlighting the critical comparison point.

OxazoleSynthesis Gly Glycine HCl Precursor PRECURSOR: Butyl N-ethoxy(oxo)acetylglycinate (Acyclic Amide) Gly->Precursor 1. BuOH, SOCl2 2. Diethyl Oxalate, TEA Oxalate Diethyl Oxalate Oxalate->Precursor Reagent P2O5 / MeCN (Cyclodehydration) Precursor->Reagent Product PRODUCT: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (Aromatic Heterocycle) Reagent->Product - H2O

Figure 1: Synthetic workflow converting glycine derivatives to the target oxazole via cyclodehydration.[2][3][4][5]

Spectroscopic Comparison (NMR & MS)

The transition from the acyclic precursor to the oxazole product is marked by distinct changes in the Proton NMR (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H NMR) spectrum, primarily driven by the loss of the amide proton and the aromatization of the glycine backbone.
Comparative Data Table ( H NMR in )
FeaturePrecursor: Butyl N-ethoxy(oxo)acetylglycinateProduct: Ethyl 5-butoxy-1,3-oxazole-2-carboxylateDiagnostic Change
Structure State Acyclic Amide-DiesterAromatic HeterocycleRing Closure
NH Proton

7.56 ppm (br s, 1H)
Absent Loss of NH (Critical confirmation of cyclization)
Core CH/CH2

4.12 ppm (d,

Hz, 2H) (Glycine

)

6.33 ppm (s, 1H) (Oxazole

-4)
Aromatization Shift (+2.21 ppm) & Integration change (2H

1H)
Butyl


4.20 ppm (t,

Hz)

4.18 ppm (t,

Hz)
Minimal shift (Ester

Vinyl Ether environment)
Ethyl


4.37 ppm (q,

Hz)

4.42 ppm (q,

Hz)
Slight downfield shift due to aromatic ring current
Mass Spec (ES)


Loss of 18 Da (

)
Detailed Analysis of Diagnostic Signals[1]
1. The "Glycine" Signal (The Primary Indicator)[1]
  • Precursor: The glycine moiety exists as a methylene group (

    
    ) flanked by an amide and an ester.[3][4][5] It appears as a doublet at 4.12 ppm  (coupling with the NH).[5]
    
  • Product: Upon cyclization, this carbon becomes

    
    -4 of the oxazole ring.[5] It is now part of an aromatic system and bears only one proton.[5] The signal shifts significantly downfield to 6.33 ppm  and collapses into a singlet .[5]
    
  • Validation Check: If you see a doublet around 4.1 ppm, the reaction is incomplete.[1][2] If you see a singlet around 6.3 ppm, the aromatic ring has formed.

2. The Amide Proton
  • Precursor: A broad singlet at 7.56 ppm .[5]

  • Product: Completely absent.

  • Validation Check: Any residual broad peak in the 7-8 ppm region suggests unreacted starting material.[3][4][5]

3. Mass Spectrometry (MS)[1][5][6]
  • The reaction is a dehydration .[5] The molecular weight decreases by exactly 18.01 Da.[5]

  • Precursor: m/z 232 (

    
    )
    
  • Product: m/z 214 (

    
    )
    

Experimental Protocol

This protocol is derived from validated patent literature (US 7,741,315 B2) for the synthesis of HIV integrase inhibitors.[1][2][5]

Step 1: Synthesis of Precursor (Butyl N-ethoxy(oxo)acetylglycinate)

This step converts glycine butyl ester into the acyclic amide precursor.[1][4][5]

  • Reagents: Butyl glycinate hydrochloride (1.0 equiv), Triethylamine (1.2 equiv), Diethyl oxalate (2.0 equiv).[1][2][5]

  • Solvent: Ethanol.

  • Procedure:

    • Mix butyl glycinate HCl, TEA, and diethyl oxalate in ethanol.

    • Heat at 50°C for 3 hours .

    • Concentrate under vacuum to remove ethanol.[2][5]

    • Dissolve residue in Dichloromethane (DCM) and wash with water (to remove TEA salts and excess glycine).[1][2][5]

    • Dry organic layer (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) and concentrate.[2][5][6]
      
    • Purification: Silica gel chromatography (Heptane/Ethyl Acetate gradient).[1][2][5]

    • Yield Target: Oil, confirmed by MS (m/z 232).[1][5][6]

Step 2: Cyclization to Product (Ethyl 5-butoxy-1,3-oxazole-2-carboxylate)

This step performs the critical ring closure.[2][3][4][5]

  • Reagents: Precursor from Step 1 (1.0 equiv), Phosphorus Pentoxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (0.86 equiv).[2][5]
    
  • Solvent: Acetonitrile (MeCN).[1][2][5]

  • Procedure:

    • Dissolve the precursor in Acetonitrile.[5][6]

    • Add

      
       in portions (Caution: Exothermic).
      
    • Heat at 60°C for 1 hour .

    • Monitor: Check TLC or LCMS for disappearance of precursor (m/z 232) and appearance of product (m/z 214).

    • Workup: Cool to 20°C. Add water (quench). Extract with DCM.[5]

    • Wash organic layer with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (neutralize acid).[2][5]
      
    • Dry (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) and evaporate.[5][6]
      
    • Purification: Silica gel chromatography (0-30% EtOAc/Heptane).[3][4][5][6]

    • Result: Product is typically isolated as an oil.[5][6][8]

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Cyclization:

    • Symptom:[1][4][5][8][9][10] NMR shows both the singlet at 6.33 ppm and the doublet at 4.12 ppm.[1]

    • Cause: Insufficient heating time or deactivated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (absorbed moisture).[2][5]
      
    • Remedy: Ensure

      
       is fresh/free-flowing. Extend reaction time at 60°C.
      
  • Hydrolysis of Ester:

    • Symptom:[1][4][5][8][9][10] Loss of ethyl or butyl signals in NMR; appearance of carboxylic acid broad peak.[5]

    • Cause: Harsh acidic workup or presence of excess water during heating.[2][5]

    • Remedy: Keep the reaction anhydrous.[2][5] Quench with cold water and immediately extract/neutralize with Bicarbonate.[5]

  • Regiochemistry Confirmation:

    • While unlikely with this specific starting material, confirm the position of the butoxy group.[1] The chemical shift of the oxazole proton (6.33 ppm) is characteristic of the

      
      -4 position in 5-alkoxyoxazoles.[4] An 
      
      
      
      -5 proton (in 4-alkoxy isomers) would typically appear further downfield (~7.0+ ppm).[3][4][5]

References

  • US Patent 7,741,315 B2 . HIV Integrase Inhibitors. Example 13, Steps 4-5. (Describes the exact synthesis and NMR data for Ethyl 5-butoxy-1,3-oxazole-2-carboxylate).

  • US Patent Application 2007/0179196 A1 . HIV Integrase Inhibitors. (Provides detailed experimental protocols and spectroscopic characterization).

  • PubChem Compound Summary . Ethyl 5-butoxy-1,3-oxazole-2-carboxylate. (General chemical information).

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a specialized heterocyclic building block often used in medicinal chemistry. Unlike commodity chemicals, specific toxicological data (LD50, flash point) for this exact structure is often "Not Determined" in public databases. Therefore, the Precautionary Principle applies : treat this compound as a combustible, toxic organic intermediate until proven otherwise.

This guide defines the standard operating procedure (SOP) for disposal based on Structure-Activity Relationships (SAR) and RCRA (Resource Conservation and Recovery Act) compliance standards.

Structural Hazard Analysis (SAR)

Understanding the molecule's functional groups dictates the disposal logic:

Functional GroupChemical BehaviorDisposal Implication
Ethyl Ester Hydrolyzable; Flammable/CombustibleIncompatible with strong acids/bases. Potential D001 (Ignitable) waste.
1,3-Oxazole Ring Nitrogen-containing heterocycleMust be incinerated. Open burning or drain disposal releases NOx gases.
Butoxy Chain Lipophilic ether linkageHigh skin permeability. Increases risk of dermal absorption. strictly requires Nitrile/Neoprene double-gloving.

Waste Characterization & Segregation

Before disposal, you must classify the waste stream.[1][2] As a research chemical, it rarely has a specific "U" or "P" list code unless it is a commercial pesticide formulation. It typically falls under Characteristic Waste .

RCRA Waste Codes (USA) / European Waste Codes (EWC)
  • Primary Classification: Non-Halogenated Organic Solvent/Solid.

  • Likely RCRA Codes:

    • D001 (Ignitable): If the liquid form has a flash point < 60°C (140°F). Assume this applies if unknown.

    • Not Listed (General Hazardous): If solid and non-reactive, it is often classified simply as "Hazardous Waste - Toxic/Irritant."

Segregation Rules (The "Never Mix" List)
  • ❌ DO NOT MIX with Oxidizers: (e.g., Nitric Acid, Peroxides). The ester/ether functionality acts as a fuel source; mixing can cause exotherms or explosion.

  • ❌ DO NOT MIX with Aqueous Acids/Bases: Promotes hydrolysis of the ester, potentially generating unpredictable byproducts or heat.

  • ✅ ACCEPTABLE MIX: Compatible with other non-halogenated organic solvents (Acetone, Ethyl Acetate, Methanol) destined for high-temperature incineration.

Step-by-Step Disposal Protocol

Phase A: Preparation & Quenching

If the chemical is part of a reaction mixture:

  • Quench: Ensure no active reagents (e.g., LiAlH4, NaH) remain in the flask.

  • Neutralize: Adjust pH to 6–8 if the solution is acidic or basic.

  • Concentrate: If possible, rotary evaporate volatile solvents to reduce waste volume (collecting solvents as "Non-Halogenated Solvent Waste").

Phase B: Packaging (The "Lab-Pack" Method)

For pure substance or concentrated residue:

  • Primary Container: Transfer the substance into a chemically compatible container.

    • Liquids: Amber glass bottle with a Teflon-lined screw cap.

    • Solids: Wide-mouth HDPE jar.

  • Labeling (Critical):

    • Label must read: "HAZARDOUS WASTE - Ethyl 5-butoxy-1,3-oxazole-2-carboxylate" .

    • Add hazard pictograms: Flame (if liquid), Exclamation Mark (Irritant), Skull & Crossbones (if toxicity is suspected).

    • Note: Do not use abbreviations or chemical formulas alone.

  • Secondary Containment: Place the primary container inside a clear plastic zip-lock bag or a secondary tub to prevent leakage during transport.

Phase C: Final Disposal Path
  • Method: High-Temperature Incineration with fuel blending.

  • Why: The nitrogen in the oxazole ring requires controlled combustion to scrub nitrogen oxides (NOx).

  • Action: Move the labeled container to your laboratory's Satellite Accumulation Area (SAA) .

Visual Workflows

Figure 1: Disposal Decision Tree

This logic gate ensures you select the correct waste stream based on the physical state and mixture.

DisposalWorkflow Start Start: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate Waste StateCheck Is it Solid or Liquid? Start->StateCheck LiquidCheck Is it mixed with other solvents? StateCheck->LiquidCheck Liquid SolidCheck Is it pure solid or on silica/celite? StateCheck->SolidCheck Solid HalogenCheck Contains Halogens? (DCM, Chloroform) LiquidCheck->HalogenCheck Yes, Mixed StreamA Stream A: Non-Halogenated Organic Liquid (Incineration) LiquidCheck->StreamA No, Pure Liquid HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic Liquid (Special Incineration) HalogenCheck->StreamB Yes StreamC Stream C: Solid Hazardous Waste (Lab Pack) SolidCheck->StreamC Pure or Contaminated Solids

Caption: Logical workflow for segregating oxazole ester waste streams to ensure regulatory compliance.

Figure 2: Spill Response Contingency

Immediate actions to take if the primary container is breached.

SpillResponse Alert 1. ALERT Notify personnel Evacuate area PPE 2. PPE UP Nitrile Gloves (x2) Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Use Vermiculite or Spill Pads PPE->Contain Clean 4. CLEAN Sweep into bag Wash surface w/ soap Contain->Clean Report 5. REPORT Contact EHS File Incident Report Clean->Report

Caption: Five-step immediate response protocol for spills involving organic intermediates.

Regulatory & Safety References

The protocols above are grounded in federal regulations and standard chemical hygiene practices.

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines hazardous waste characteristics D001-D003).

    • Source:

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Establishes the Precautionary Principle for novel chemicals).

    • Source:

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). (Mandates PPE and Spill Response training).

    • Source:

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (The "Gold Standard" for chemical disposal logic).

    • Source:

Sources

Personal protective equipment for handling Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocol for Ethyl 5-butoxy-1,3-oxazole-2-carboxylate Audience: Senior Researchers, Medicinal Chemists, and Lab Safety Officers.

Part 1: Core Directive & Executive Summary

The "Universal Precaution" Mandate In drug discovery, specific toxicological data for intermediates like Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is often incomplete. As a Senior Application Scientist, I reject the "minimum compliance" approach. Instead, we treat this compound as a high-potency unknown . This guide operationalizes a "Zero-Exposure" standard, ensuring data integrity and personnel safety regardless of the compound's final toxicity classification.

Chemical Profile & Risk Assessment

  • Chemical Name: Ethyl 5-butoxy-1,3-oxazole-2-carboxylate[1][2][3]

  • Molecular Formula:

    
    [3]
    
  • Functional Groups: 1,3-Oxazole core, Ethyl ester, Butoxy ether.

  • Primary Hazards (Inferred): Skin/Eye Irritant, Respiratory Sensitizer, Potential Hydrolysis (Acid sensitive).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is not a suggestion; it is a requirement for accessing the workspace.

PPE Component Specification Scientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Permeation Defense: The butoxy tail increases lipophilicity, potentially aiding skin absorption. Double gloving creates a sacrificial outer layer against solvent carriers (e.g., DCM, EtOAc).
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Splash Guard: Esters can hydrolyze on moist mucous membranes (eyes) to form acids. Safety glasses are insufficient for liquid handling.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Thermal/Chemical Shield: Oxazole synthesis often involves exothermic steps or flammable solvents. FR material prevents wick-effect burns.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Inhalation Control: Primary containment. If handling >5g of dry powder outside a hood, use a P100/N95 respirator .

Part 3: Operational Handling Protocols

Engineering Controls & Setup

Before opening the vial, verify the engineering controls using this logical workflow.

EngineeringControls Start Start Setup CheckHood Check Fume Hood Monitor Start->CheckHood Velocity Velocity > 80 fpm? CheckHood->Velocity Sash Adjust Sash to Working Height Velocity->Sash Yes Stop STOP WORK Notify Facilities Velocity->Stop No Clearance Clear 6 inches from edge Sash->Clearance Proceed Proceed to Weighing Clearance->Proceed

Figure 1: Pre-operational engineering control validation workflow.

Transfer & Weighing Protocol

Objective: Transfer without aerosol generation or moisture contamination.

  • Preparation:

    • Equip the balance with a static eliminator (if solid) or use a positive displacement pipette (if viscous liquid).

    • Place a chemically resistant tray (spill containment) inside the fume hood.

  • The "Closed-Loop" Transfer:

    • Step A: Tare the receiving flask (with septum/cap) before adding the compound.

    • Step B: Open the source vial only inside the hood.

    • Step C: Transfer using a clean spatula (solid) or glass syringe (liquid). Do not pour.

    • Step D: Immediately recap both vessels.

  • Decontamination:

    • Wipe the exterior of the source vial with a Kimwipe dampened with Ethyl Acetate before returning to storage.

Reaction Monitoring (TLC/LCMS)
  • TLC Visualization: Oxazoles are UV active (254 nm). Use a stain (e.g., KMnO4 or Iodine) to check for hydrolysis byproducts (carboxylic acids).

  • Quenching: If used in a reaction, quench carefully. Oxazole rings can open under strong acidic conditions [1].

Part 4: Storage & Stability

Parameter Condition Reasoning
Temperature 2°C to 8°C (Refrigerate)Prevents thermal degradation and slows ester hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen)The butoxy ether and oxazole ring can be sensitive to oxidative stress over long periods.
Container Amber Glass Protects from UV-induced radical formation.
Segregation Separate from Strong Acids/Oxidizers Prevents accidental ring-opening or vigorous oxidation reactions.

Part 5: Emergency Response & Disposal

Spill Cleanup Logic

In the event of a spill, immediate action defines the safety outcome.

SpillResponse Spill Spill Detected Assess Assess Volume (< 50mL?) Spill->Assess Minor Minor Spill (Local Cleanup) Assess->Minor Yes Major Major Spill (Evacuate Lab) Assess->Major No Absorb Cover with Vermiculite/Pads Minor->Absorb Collect Collect in Sealed Bag Absorb->Collect Label Label as 'Hazardous Waste' Collect->Label

Figure 2: Decision logic for chemical spill response.

Waste Disposal
  • Stream: Halogen-free Organic Waste (unless mixed with halogenated solvents).

  • Protocol:

    • Dissolve any solid residue in a minimal amount of Acetone or Ethyl Acetate.

    • Transfer to the designated "Organic Waste" carboy.

    • Do not dispose of down the drain. Oxazole derivatives may have aquatic toxicity [2].

Part 6: References

  • Palmer, D. C. (Ed.). (2004).[2][4][5] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.

  • National Institutes of Health (NIH). (2019). A comprehensive review on biological activities of oxazole derivatives. PubMed Central. [Link]

  • American Chemical Society (ACS). (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.